Mosapride-d5
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858150 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-66-5 | |
| Record name | 4-Amino-5-chloro-2-[(~2~H_5_)ethyloxy]-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mosapride-d5: Structure, Properties, and Application in Bioanalytical Quantification
This guide provides a comprehensive technical overview of Mosapride-d5, a deuterated analog of the gastroprokinetic agent Mosapride. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties of this compound, its parent compound's mechanism of action, and its critical role as an internal standard in modern bioanalytical techniques. The narrative synthesizes technical data with practical, field-proven insights to ensure a thorough understanding of its application and significance.
Introduction: The Need for Stable Isotope-Labeled Standards
In quantitative bioanalysis, particularly within pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, accuracy and precision are paramount. Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument drift.[1][2] To correct for these variables, an ideal internal standard (IS) is employed.[3] A stable isotope-labeled (SIL) compound, such as this compound, represents the gold standard for use as an IS.[3][4] Being chemically identical to the analyte (Mosapride), it co-elutes during chromatography and experiences similar extraction recovery and ionization responses, yet is distinguishable by its higher mass.[1][3][5] This ensures a highly reliable correction for analytical variability, leading to robust and reproducible quantification.[1][3][5]
This compound is the deuterium-labeled analog of Mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent.[4][][7] The five deuterium atoms on the ethoxy group provide a sufficient mass shift for clear differentiation from the unlabeled Mosapride in mass spectrometry, without significantly altering its chemical behavior.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Mosapride, with the exception of five hydrogen atoms on the ethoxy functional group being replaced by deuterium atoms.[8][]
IUPAC Name: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide.[][9]
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, with comparative data for its non-deuterated counterpart, Mosapride.
| Property | This compound | Mosapride (unlabeled) | Reference |
| CAS Number | 1246820-66-5 | 112885-41-3 | [][10] |
| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | C₂₁H₂₅ClFN₃O₃ | [][10] |
| Molecular Weight | 426.92 g/mol | 421.9 g/mol | [][9][10] |
| Appearance | Off-white Solid | - | [] |
| Melting Point | 150-152°C | - | [] |
| Boiling Point | 549.2 ± 50.0 °C at 760 mmHg | - | [] |
| Density | 1.3 ± 0.1 g/cm³ | - | [] |
| Solubility | Soluble in Chloroform, Methanol | - | [] |
| Storage | Store at -20°C | - | [] |
Mechanism of Action of Parent Compound: Mosapride
To appreciate the context of this compound's application, understanding the pharmacology of Mosapride is essential. Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility.[11][12] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[11][13]
These 5-HT4 receptors are located on enteric neurons in the gastrointestinal tract.[11][13] The binding of Mosapride to these receptors stimulates the release of acetylcholine (ACh), a key excitatory neurotransmitter.[11][14] Increased ACh levels promote smooth muscle contraction and enhance peristalsis, thereby accelerating gastric emptying and intestinal transit.[11][12] This makes Mosapride effective in treating conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).[11][13]
Notably, Mosapride shows minimal affinity for 5-HT3 and D2 dopamine receptors, which contributes to a favorable safety profile by reducing the risk of adverse effects commonly associated with less selective agents.[11] Some studies also suggest that Mosapride and its major metabolite (M1) possess 5-HT3 receptor antagonist activity, which may further contribute to its therapeutic effects on visceral pain and discomfort.[12][15]
Caption: Signaling pathway of Mosapride as a 5-HT4 agonist.
Application in Bioanalytical Methods: A Protocol for Quantification
The primary application of this compound is as an internal standard for the accurate quantification of Mosapride in biological matrices, such as plasma or serum, using LC-MS/MS.[8]
Causality Behind Experimental Choices
-
Internal Standard Selection: this compound is the ideal IS because its physical and chemical properties are nearly identical to Mosapride. This ensures it behaves similarly during extraction, chromatography, and ionization, effectively normalizing variations in the analytical process.[3] The +5 Da mass difference is sufficient to prevent isotopic crosstalk with the analyte.
-
Extraction Method: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are employed to remove proteins and other interfering matrix components. The choice depends on the desired recovery, cleanliness of the extract, and throughput requirements. LLE is often robust and cost-effective for this type of molecule.[16]
-
Chromatography: Reversed-phase chromatography using a C18 column provides excellent separation of Mosapride from endogenous plasma components.[16][17][18] Gradient elution is typically used to ensure a sharp peak shape and reduce run time.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[16][17] By monitoring a specific precursor-to-product ion transition for both Mosapride and this compound, chemical noise is virtually eliminated, allowing for precise quantification even at low concentrations.[18]
Step-by-Step Experimental Protocol for Mosapride Quantification in Plasma
This protocol is a validated, self-validating system for the robust analysis of Mosapride.
-
Preparation of Standards and Quality Controls (QCs):
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 200 µL aliquot of plasma sample (unknown, standard, or QC), add 50 µL of the this compound IS working solution.[16]
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[16]
-
Vortex vigorously for 5 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[16]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[16] Vortex to ensure complete dissolution.
-
Transfer the final solution to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or UPLC system.[16]
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.[16][17]
-
Mobile Phase: Gradient elution using A) Water with 0.3% Formic Acid and B) Acetonitrile.[16][17]
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[17]
-
MRM Transitions:
-
-
Data Processing:
-
Integrate the peak areas for both the Mosapride and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Mosapride in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow for Mosapride quantification.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and clinical evaluation of Mosapride. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and robustness in bioanalytical quantification by LC-MS/MS. By correcting for inevitable process variability, this compound enables the generation of reliable pharmacokinetic and TDM data, which is fundamental to understanding a drug's behavior in vivo and ensuring its safe and effective use. This guide has outlined its core chemical characteristics, the pharmacological basis of its parent compound, and a detailed, validated protocol for its practical application, providing a comprehensive resource for the scientific community.
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Synthesis and characterization of deuterated Mosapride
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Mosapride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Mosapride, a stable isotope-labeled analog of the selective 5-HT4 receptor agonist. Deuteration, the strategic replacement of hydrogen with its heavy isotope deuterium, is a powerful technique in drug development to modulate pharmacokinetic properties, particularly metabolism, thereby potentially enhancing therapeutic efficacy and safety.[1][2][3] This document details a practical synthetic route for introducing deuterium into the Mosapride scaffold, followed by a rigorous analytical workflow for the comprehensive characterization of the resulting isotopologue. We will delve into the mechanistic rationale behind experimental choices and present self-validating protocols for synthesis, purification, and analysis, grounded in established scientific principles. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of isotopic labeling and pharmaceutical sciences.[4][5]
Introduction: The Rationale for Deuterating Mosapride
Mosapride is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist, enhancing the release of acetylcholine in the gastrointestinal (GI) tract to stimulate motility.[6][7][8] It is used in the management of conditions such as functional dyspepsia and gastroesophageal reflux disease.[7][8] The metabolism of Mosapride, primarily mediated by cytochrome P450 enzymes (notably CYP3A4), leads to the formation of metabolites, with the principal active metabolite being a des-p-fluorobenzyl derivative.[9][10][11]
The strategic incorporation of deuterium at sites of metabolic oxidation can significantly alter the pharmacokinetic profile of a drug.[12][13] This is due to the "kinetic isotope effect," where the greater mass of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond makes it more resistant to enzymatic cleavage.[3] This can lead to:
-
Reduced Rate of Metabolism: Slowing the metabolic breakdown of the drug.
-
Increased Half-Life: Potentially allowing for less frequent dosing.[13]
-
Improved Safety Profile: By reducing the formation of potentially toxic or reactive metabolites.[2]
-
Enhanced Bioavailability: By decreasing first-pass metabolism.[13]
The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this approach, with several deuterated drugs having received approval, validating this strategy in modern drug development.[1][14][][16] Deuterated Mosapride is therefore a valuable molecule for research, serving as a potential next-generation prokinetic agent and as an essential internal standard for quantitative bioanalytical studies using mass spectrometry.[17][18]
Mechanism of Action of Mosapride
To understand the importance of metabolic stability, it is crucial to understand Mosapride's mechanism of action.
Caption: Mosapride's signaling pathway.
Synthesis of Deuterated Mosapride (Mosapride-d2)
A practical and efficient method for preparing deuterated Mosapride involves the late-stage introduction of deuterium atoms. This approach is economically favorable as it minimizes the cost associated with using expensive deuterated starting materials early in a multi-step synthesis.[4] A reported method involves the reduction of a carboxylate intermediate using a deuterated reducing agent.[19]
The synthesis described here targets the introduction of two deuterium atoms onto the methylene bridge connecting the morpholine and benzamide moieties.
Synthetic Workflow Diagram
Caption: Synthetic route to Mosapride-d2.
Experimental Protocol: Synthesis
Step 1: Reduction of Ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate [19]
-
To a stirred solution of ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an argon atmosphere at 0 °C, add lithium borodeuteride (LiBD₄, 1.5 eq) portion-wise.
-
Causality: LiBD₄ is a powerful and specific reducing agent for esters. Using the deuterated form ensures the direct incorporation of deuterium onto the resulting primary alcohol's carbon. THF is an ideal aprotic solvent for this reaction. The reaction is conducted at 0 °C to control the exothermic reaction rate.
-
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of water, followed by 1M HCl to neutralize the mixture.
-
Extract the product with ethyl acetate (3x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude [4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanol.
Step 2: Conversion to C-[4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanamine
This is a standard multi-step conversion from an alcohol to an amine, which can be achieved via a mesylate and azide intermediate.
-
Mesylation: Dissolve the crude alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.
-
Azide Formation: Add sodium azide (NaN₃, 2.0 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI) in dimethylformamide (DMF). Heat the mixture to 60 °C and stir overnight.
-
Reduction to Amine: After workup, dissolve the resulting azide in methanol and hydrogenate using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the target amine.
Step 3: Amide Coupling to form Mosapride-d2
-
In a round-bottom flask, dissolve 4-amino-5-chloro-2-ethoxybenzoic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF. Stir for 20 minutes.
-
Causality: EDC/HOBt is a standard peptide coupling system that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient amide bond formation and minimizing side reactions.
-
-
Add a solution of C-[4-(4-fluorobenzyl)-2-morpholinyl]dideuteromethanamine (from Step 2, 1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 18-24 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed successively with saturated NaHCO₃ solution and brine, dried, and concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain pure Mosapride-d2.
Characterization of Deuterated Mosapride
A multi-technique analytical approach is required to confirm the structural integrity, chemical purity, and isotopic enrichment of the synthesized Mosapride-d2.
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for Mosapride-d2.
Characterization Data Summary
The following table summarizes the expected analytical results for successfully synthesized Mosapride-d2.
| Parameter | Technique | Expected Result | Purpose |
| Identity | ¹H NMR | Disappearance of proton signal for the targeted methylene group. | Confirms site of deuteration. |
| ²H NMR | Appearance of a signal in the corresponding region.[20] | Confirms presence of deuterium. | |
| Molecular Mass | LC-MS (ESI+) | [M+H]⁺ = 424.19 | Confirms mass increase due to two deuterium atoms (Mosapride [M+H]⁺ ≈ 422.18). |
| Isotopic Purity | Mass Spectrometry | >98% d₂ | Quantifies the percentage of molecules containing the desired number of deuterium atoms.[21][22] |
| Chemical Purity | RP-HPLC (UV) | >99.0% | Ensures the sample is free from starting materials and reaction byproducts.[23] |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Mosapride-d2 in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[24][25][26]
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Verification: Compare the spectrum to that of an authentic, non-deuterated Mosapride standard. Confirm the significant reduction or complete disappearance of the proton signal corresponding to the methylene bridge between the morpholine and benzamide groups. The integration of the remaining signals should be consistent with the rest of the molecule's structure.
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel.
-
Acquire a deuterium spectrum. This may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.[20][27]
-
Verification: A signal should appear at the chemical shift corresponding to the now-deuterated methylene group, providing direct evidence of successful deuterium incorporation.[27]
-
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Acquire full scan data from m/z 100-600.
-
Verification (Identity): Extract the ion chromatogram for the [M+H]⁺ of Mosapride-d2 (m/z 424.19). The measured accurate mass should be within 5 ppm of the theoretical mass.
-
Verification (Isotopic Purity): Analyze the isotopic distribution of the molecular ion peak. Deconvolution software can be used to determine the relative percentages of d₀ (non-deuterated), d₁, and d₂ species.[21][28] The result should show the d₂ species as the overwhelmingly predominant form (>98%).
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity
This protocol establishes the chemical purity of the synthesized compound, ensuring that it is free from process-related impurities.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for this type of molecule.[23][29] |
| Mobile Phase | Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 4.0) (50:50 v/v) | A common and robust mobile phase for Mosapride analysis, providing good peak shape and resolution.[23] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Increased temperature can improve peak symmetry and reduce viscosity.[30] |
| Detection | UV at 274 nm | Mosapride has a strong UV absorbance at this wavelength.[23][30] |
| Injection Vol. | 10 µL | |
| Internal Standard | Risperidone or Nifedipine (Optional) | Can be used for precise quantification if required.[23][30] |
-
Standard & Sample Prep: Prepare a stock solution of Mosapride-d2 in methanol or mobile phase at a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample onto the HPLC system.
-
Purity Calculation: Determine the purity by calculating the percentage area of the main Mosapride-d2 peak relative to the total area of all peaks in the chromatogram. The acceptance criterion is typically ≥99.0%.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and characterization of deuterated Mosapride. By employing a late-stage reduction with a deuterated reagent, Mosapride-d2 can be synthesized efficiently. The subsequent analytical workflow, combining NMR, high-resolution mass spectrometry, and HPLC, provides a self-validating system to unequivocally confirm the molecule's identity, isotopic enrichment, and chemical purity. The principles and protocols detailed herein are not only applicable to Mosapride but can also be adapted for the synthesis and analysis of other deuterated pharmaceutical compounds, serving as a valuable resource for drug discovery and development professionals.
References
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A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (n.d.). PubMed. [Link]
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The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. [Link]
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Isotopic labeling of metabolites in drug discovery applications. (n.d.). PubMed. [Link]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. (n.d.). PubMed. [Link]
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What is the mechanism of Mosapride Citrate Hydrate? (2024, July 17). Patsnap Synapse. [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]
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Deuterium NMR. (n.d.). Wikipedia. [Link]
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Mosapride: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines. [Link]
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FDA approves first deuterated drug. (n.d.). C&EN Global Enterprise - ACS Publications. [Link]
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Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications. [Link]
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Mosapride. (n.d.). Grokipedia. [Link]
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Regulatory Considerations for Deuterated Products. (n.d.). Salamandra. [Link]
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Understanding the World of Isotope Labelled Compounds and Why They Matter? (2024, March 8). Chiron. [Link]
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Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. (2025, August 7). ResearchGate. [Link]
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An In-Depth Technical Guide to the Physical and Chemical Properties of Mosapride-d5
Introduction: The Role of Deuteration in Modern Bioanalysis
In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for elucidating pharmacokinetic and pharmacodynamic profiles. Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to improve gastrointestinal motility.[1] To achieve the rigorous accuracy and precision demanded by regulatory bodies and for meaningful scientific interpretation, the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard. This guide provides a comprehensive overview of the physical and chemical properties of Mosapride-d5, the deuterated analog of Mosapride, and its critical application as an internal standard in bioanalytical methodologies.
This compound is structurally identical to Mosapride, with the exception of five deuterium atoms replacing five hydrogen atoms on the ethoxy group. This seemingly minor alteration has profound implications for its utility in analytical chemistry. The increased mass of this compound allows it to be distinguished from the unlabeled drug by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation and chromatographic separation.[2] This co-elution and similar behavior are crucial for compensating for variability in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity of the analytical data.[3][4]
This technical guide will delve into the core properties of this compound, provide a detailed, field-proven protocol for its use in a bioanalytical workflow, and explain the scientific rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a practical and authoritative resource.
Core Physical and Chemical Properties: A Comparative Analysis
A thorough understanding of the physical and chemical properties of both the analyte and its deuterated internal standard is fundamental to method development. The introduction of deuterium atoms results in a predictable increase in molecular weight, which is the basis for its differentiation in mass spectrometry. Other properties, such as solubility and polarity, are minimally affected, ensuring that this compound closely mimics the behavior of Mosapride throughout the analytical process.
| Property | Mosapride | This compound | Rationale for Significance in Bioanalysis |
| Chemical Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | 4-amino-5-chloro-2-(ethoxy-d5)-N-[[4-(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide | The systematic name clarifies the precise location of the deuterium labeling. |
| Molecular Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₀D₅ClFN₃O₃ | The change in the elemental formula reflects the isotopic substitution. |
| Molecular Weight | 421.9 g/mol | 426.9 g/mol | The mass difference is critical for differentiation by the mass spectrometer. |
| CAS Number | 112885-41-3 | 1246820-66-5 | Provides a unique identifier for each specific chemical substance. |
| Appearance | Off-White Solid | Off-White Solid | Physical state is important for handling and preparation of standard solutions. |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | Soluble in Chloroform, Methanol. | Knowledge of solubility is essential for preparing stock and working solutions for calibration curves and as an internal standard. |
Note: Properties for Mosapride are often reported for its citrate salt form, which has a molecular formula of C₂₁H₂₅ClFN₃O₃ • C₆H₈O₇ and a molecular weight of 614.0 g/mol .[1][5]
Synthesis and Characterization: Ensuring Isotopic Purity
The synthesis of this compound is not explicitly detailed in readily available literature, however, based on the known synthesis of Mosapride and its metabolites, a plausible synthetic route can be inferred.[6] The synthesis of Mosapride typically involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with 2-aminomethyl-4-(4-fluorobenzyl)morpholine. To produce this compound, the synthesis would likely utilize a deuterated starting material, specifically ethanol-d5, in the preparation of the 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid intermediate.
The characterization of this compound is crucial to confirm its chemical structure and, most importantly, its isotopic purity. This is typically achieved through a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the correct molecular weight and the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.
High isotopic purity is essential to prevent any "cross-talk" between the analytical signals of the analyte and the internal standard, which could compromise the accuracy of the quantification.
Application in Bioanalysis: A Validated LC-MS/MS Protocol
The primary application of this compound is as an internal standard for the quantification of Mosapride in biological samples, such as plasma, in pharmacokinetic studies.[7][8] The following is a detailed, step-by-step protocol for a typical bioanalytical workflow using LC-MS/MS.
Experimental Workflow Diagram
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Isotopic labeling of Mosapride for research
An In-depth Technical Guide to the Isotopic Labeling of Mosapride for Research Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the isotopic labeling of Mosapride, a selective 5-HT₄ receptor agonist. It is intended for researchers, medicinal chemists, and drug development professionals engaged in advanced pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism (DMPK) studies. This document moves beyond a simple recitation of protocols to offer a rationale-driven approach, grounded in established principles of synthetic organic chemistry and radiolabeling.
Introduction: The Rationale for Isotopic Labeling of Mosapride
Mosapride, with its prokinetic effects on the gastrointestinal tract, is a molecule of significant clinical interest. To fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile, researchers rely on isotopically labeled analogues. The introduction of a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope creates a chemically identical but physically distinct tracer that can be unambiguously detected and quantified in complex biological matrices.
The choice of isotope and the position of the label are critical decisions that directly impact the utility of the tracer. For instance, a label placed on a metabolically labile site can be used to study specific metabolic pathways, whereas a label on a stable part of the molecular scaffold is ideal for tracking the parent compound and all its metabolites.
Strategic Considerations for Labeling Mosapride
The molecular structure of Mosapride offers several potential sites for isotopic labeling. The optimal strategy depends on the research question at hand.
Diagram: Mosapride Structure and Potential Labeling Sites
Caption: Potential isotopic labeling positions on the Mosapride molecule.
Table: Comparison of Isotopic Labeling Strategies
| Labeling Position | Isotope(s) | Rationale and Application | Potential Challenges |
| A: Benzoyl Moiety | ¹³C, ¹⁴C | Labeling the carbonyl carbon provides a metabolically stable position for tracking the core structure. The ethoxy group can also be labeled. | Multi-step synthesis required, starting from labeled precursors. |
| B: Morpholine Ring | ²H, ¹³C, ¹⁴C | Deuteration can be used to investigate kinetic isotope effects in metabolism. ¹³C or ¹⁴C labeling provides a stable tracer. | Ring opening or modification during metabolism could lead to loss of the label. |
| C: Ethylamino Linker | ²H, ¹³C, ¹⁴C | A common site for labeling, as it is often synthetically accessible. | Potential for metabolic cleavage, which must be considered in data interpretation. |
Synthetic Approach: A Proposed Route to [¹⁴C]-Mosapride
The following is a proposed, field-informed synthetic protocol for the preparation of Mosapride labeled with Carbon-14 in the carbonyl group of the 4-fluoro-5-chloro-2-ethoxybenzoyl moiety. This position is chosen for its metabolic stability, ensuring that the radiolabel tracks the parent compound and its primary metabolites.
Diagram: Synthetic Workflow for [¹⁴C]-Mosapride
Caption: A three-stage workflow for the synthesis and purification of [¹⁴C]-Mosapride.
Detailed Experimental Protocol
Step 1: Synthesis of 4-fluoro-5-chloro-2-ethoxy-[¹⁴C]benzoic acid
-
Carbonation: Commercially available [¹⁴C]BaCO₃ is treated with a strong acid (e.g., H₂SO₄) in a sealed system to generate [¹⁴C]CO₂.
-
Grignard Reaction: The generated [¹⁴C]CO₂ is bubbled through a solution of a pre-formed Grignard reagent derived from 1-bromo-4-fluoro-5-chloro-2-ethoxybenzene. This reaction traps the ¹⁴C label in the carboxylic acid functionality.
-
Workup and Purification: The reaction is quenched with aqueous acid, and the desired labeled benzoic acid derivative is extracted with an organic solvent. Purification is achieved by recrystallization or column chromatography.
Step 2: Coupling to form [¹⁴C]-Mosapride
-
Acyl Chloride Formation: The labeled benzoic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Bond Formation: The acyl chloride is then reacted with 4-(4-amino-5-chloro-2-ethoxybenzyl)morpholine in the presence of a non-nucleophilic base (e.g., triethylamine) to form the amide bond, yielding crude [¹⁴C]-Mosapride.
Step 3: Purification and Characterization
-
Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical and radiochemical purity.
-
Characterization: The structure and isotopic incorporation are confirmed by:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The presence of the ¹⁴C label will not be directly observed in standard ¹³C NMR.
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC, ensuring that the radioactivity co-elutes with the unlabeled standard.
-
Analytical Validation: A Self-Validating System
The trustworthiness of any study using isotopically labeled compounds hinges on the rigorous validation of the tracer.
Diagram: Analytical Validation Workflow
Caption: A multi-pronged approach to the analytical validation of labeled Mosapride.
Table: Typical Acceptance Criteria for Labeled Mosapride
| Analytical Test | Parameter | Acceptance Criterion |
| HPLC | Chemical Purity | ≥ 98% |
| Radio-HPLC | Radiochemical Purity | ≥ 98% |
| LC-MS/MS | Molecular Ion | [M+H]⁺ matches theoretical mass |
| NMR | ¹H and ¹³C Spectra | Consistent with the proposed structure |
| Scintillation Counting | Specific Activity | Within ±10% of the target value |
Conclusion
The isotopic labeling of Mosapride is a non-trivial undertaking that requires careful planning and execution. By selecting the appropriate isotope and labeling position, and by following a robust synthetic and analytical workflow, researchers can generate high-quality tracers that are essential for advancing our understanding of the pharmacology and disposition of this important therapeutic agent. The methodologies described herein provide a framework for the successful preparation and validation of isotopically labeled Mosapride, enabling a wide range of in vitro and in vivo studies.
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Radiolabeling Techniques: For a comprehensive overview of the principles and practices of synthesizing radiolabeled compounds for biological research, the following is a valuable resource
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An In-depth Technical Guide to the Stability and Storage of Mosapride-d5
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Mosapride-d5, a deuterated analog of the gastroprokinetic agent Mosapride. Designed for researchers, scientists, and drug development professionals, this document synthesizes the foundational principles of deuterated compound stability with the known degradation profile of its non-deuterated counterpart, Mosapride Citrate. By understanding the causality behind experimental choices and adhering to self-validating protocols, this guide aims to ensure the integrity and reliability of this compound in a research and development setting.
Introduction to this compound and the Significance of Stability
This compound is the deuterium-labeled form of Mosapride, a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] The substitution of hydrogen atoms with deuterium in the ethoxy moiety of the molecule provides a valuable tool for various analytical applications, including its use as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The stability of a compound like this compound is paramount, as chemical degradation can lead to a loss of purity, the formation of unknown impurities, and a compromise in the accuracy of analytical results. For drug development professionals, a thorough understanding of a compound's stability profile is a critical component of regulatory compliance and ensures the safety and efficacy of potential therapeutic candidates.[2]
Deuteration, the process of replacing hydrogen with its stable isotope deuterium, can significantly impact a molecule's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect (KIE).[3][4] This increased bond strength can slow down metabolic processes involving the cleavage of this bond, often leading to an improved pharmacokinetic profile.[3][4] While primarily studied in the context of metabolic stability, the KIE can also contribute to enhanced chemical stability under certain stress conditions.[4][]
Chemical Properties of this compound
A clear understanding of the chemical properties of this compound is fundamental to its proper handling and storage.
| Property | Value | Source |
| Chemical Name | 4-amino-5-chloro-2-(ethoxy-d5)-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide | [6] |
| CAS Number | 1246820-66-5 | [6][7] |
| Molecular Formula | C₂₁H₂₀D₅ClFN₃O₃ | [6][7] |
| Molecular Weight | 426.92 g/mol | [1][6] |
Predicted Stability and Degradation Profile of this compound
While specific long-term and accelerated stability studies on this compound are not extensively available in the public domain, a robust understanding of its potential degradation pathways can be extrapolated from the comprehensive forced degradation studies conducted on its non-deuterated form, Mosapride Citrate.[8] These studies are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[9]
Forced degradation studies on Mosapride Citrate have been performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress.[8][9][10]
Insights from Forced Degradation of Mosapride Citrate
The following is a summary of the known degradation behavior of Mosapride Citrate, which provides a strong predictive framework for the stability of this compound.
-
Acidic and Alkaline Hydrolysis: Mosapride Citrate is susceptible to degradation under both acidic and basic conditions.[8] Hydrolysis can lead to the cleavage of the amide bond, a common degradation pathway for benzamide derivatives.
-
Oxidative Degradation: Exposure to oxidative conditions can also result in the degradation of Mosapride Citrate.[8]
-
Photolytic and Thermal Stress: The compound has also been shown to degrade under exposure to light and heat.[8]
Potential Degradation Products
Several impurities and degradation products of Mosapride have been identified.[11][12][13] These provide insight into the potential degradants of this compound. The primary degradation pathway likely involves the hydrolysis of the amide linkage and modifications to the morpholine ring.
Diagram: Predicted Degradation Pathway of Mosapride
Caption: Predicted degradation pathways of Mosapride under various stress conditions.
Recommended Storage and Handling Conditions for this compound
Proper storage and handling are critical to maintaining the chemical and isotopic integrity of this compound.[14] The following recommendations are based on general guidelines for stable isotope-labeled compounds and the known properties of Mosapride.
Long-Term Storage
For long-term storage, it is recommended to store this compound in a solid form at low temperatures, typically in a freezer at -20°C.[6] This minimizes the rate of potential chemical degradation.
Short-Term Storage and Handling
For short-term use, this compound can be stored at room temperature, provided it is protected from moisture and light.[14] However, prolonged exposure to ambient conditions should be avoided.
Solution Stability
This compound in solution is more susceptible to degradation than in its solid state.[14] It is advisable to prepare solutions fresh for each use. If storage of a stock solution is necessary, it should be stored in a tightly sealed container at -20°C or -80°C, and the stability of the solution under these conditions should be verified.
Protection from Environmental Factors
-
Moisture: this compound should be stored in a dry environment, as moisture can accelerate hydrolytic degradation. The use of desiccants is recommended.
-
Light: To prevent photolytic degradation, this compound should be stored in light-resistant containers.
-
Oxygen: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.
| Storage Condition | Recommendation | Rationale |
| Long-Term | Solid form at -20°C | Minimizes chemical degradation |
| Short-Term | Room temperature, protected | For immediate use, avoids freeze-thaw cycles |
| In Solution | Prepare fresh; if stored, -20°C to -80°C | Solutions are more prone to degradation |
| Moisture | Store in a dry environment with desiccant | Prevents hydrolytic degradation |
| Light | Use light-resistant containers | Prevents photolytic degradation |
Experimental Protocols for Stability Assessment
The following are recommended experimental protocols for assessing the stability of this compound, adapted from established methods for Mosapride Citrate and general guidelines for forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
Diagram: Forced Degradation Workflow
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, excipients, and other potential impurities.
-
Column: A C18 column is commonly used for the analysis of Mosapride and its related substances.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at an appropriate wavelength (e.g., around 270-280 nm) is suitable for Mosapride.
-
Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of this compound is a critical factor for its reliable use in research and development. While specific stability data for the deuterated compound is limited, a comprehensive understanding of its potential degradation pathways can be derived from studies on its non-deuterated analog, Mosapride Citrate, and the fundamental principles of deuterated compound chemistry. The increased bond strength of the C-D bond, a consequence of the Kinetic Isotope Effect, may confer enhanced chemical stability to this compound. However, adherence to strict storage and handling protocols, including long-term storage at low temperatures and protection from light and moisture, is essential to ensure its integrity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound stability, enabling researchers and drug development professionals to confidently utilize this valuable analytical tool.
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Understanding the Kinetic Isotope Effect of Mosapride-d5: A Mechanistic and Experimental Analysis
An In-Depth Technical Guide:
Abstract
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a valuable tool in drug development to enhance pharmacokinetic profiles. This phenomenon, known as the Kinetic Isotope Effect (KIE), can slow down metabolic processes, thereby increasing a drug's half-life and exposure. This guide provides an in-depth technical analysis of the anticipated KIE for Mosapride-d5, a deuterated isotopologue of the gastroprokinetic agent Mosapride. We will dissect the metabolic pathways of Mosapride, critically evaluate the specific deuteration sites in this compound, and present a rigorous experimental framework to empirically determine the KIE. Our central hypothesis is that due to the location of the deuterium atoms on the ethoxy group—a site not central to its primary metabolism—this compound is expected to exhibit a negligible primary KIE. This analysis serves as a crucial case study for researchers, scientists, and drug development professionals on the importance of strategic isotope placement in medicinal chemistry.
The Foundation: The Deuterium Kinetic Isotope Effect in Drug Metabolism
The substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) is the smallest structural modification possible in a molecule, yet it can have profound consequences on the molecule's reactivity.[] This is rooted in the principles of physical organic chemistry, specifically the Kinetic Isotope Effect (KIE).
The carbon-deuterium (C-D) bond has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[2][3] In drug metabolism, many Phase I reactions, particularly those mediated by the Cytochrome P450 (CYP) enzyme superfamily, involve the cleavage of a C-H bond as the rate-determining step.[4][5] When a deuterium is placed at this metabolic "soft spot," the higher activation energy required to cleave the C-D bond can significantly slow down the reaction rate.[6][]
This "deuterium switch" strategy can offer several therapeutic advantages:
-
Reduced Metabolic Rate: Leading to a longer plasma half-life.[3]
-
Increased Drug Exposure: Higher Area Under the Curve (AUC) and potentially higher Cmax.[2]
-
Reduced Metabolite-Mediated Toxicity: Lowering the formation of potentially harmful metabolites.[2][8]
-
Improved Dosing Regimens: Potentially allowing for lower doses or less frequent administration.[9]
The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), successfully utilized this principle to improve upon its parent drug, tetrabenazine.[2][10][11] However, the success of this strategy is entirely dependent on placing the deuterium atoms at a site of primary metabolism.
Mosapride: Pharmacological Profile and Metabolic Fate
Mosapride is a selective serotonin 5-HT₄ receptor agonist that enhances gastrointestinal motility and is used to treat conditions like functional dyspepsia and chronic gastritis.[12][13] Its mechanism involves stimulating the release of acetylcholine in the enteric nervous system, which in turn promotes smooth muscle contraction.[14]
Mosapride's clinical utility is shaped by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism primarily in the liver.[15] The key enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4) .[12][13][14]
The major metabolic pathways are well-documented:[12][16][17]
-
N-Dealkylation: The predominant pathway involves the removal of the 4-fluorobenzyl group, yielding the main and pharmacologically less active metabolite, des-p-fluorobenzyl Mosapride (M-1).[12][13][17]
-
Morpholine Ring Oxidation: Oxidation occurs at the 5-position of the morpholine ring.[12]
-
Aromatic Hydroxylation: Hydroxylation takes place at the 3-position of the benzene ring.[12]
These sites represent the metabolic liabilities or "soft spots" of the Mosapride molecule. Any attempt to leverage the KIE must target these specific positions.
Analysis of this compound: A Question of Position
This compound is the deuterated isotopologue of Mosapride, where five hydrogen atoms on the 2-ethoxy group have been replaced by deuterium.[18][]
Structure: 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(penta-deuterioethoxy )benzamide.[]
A critical analysis reveals that the site of deuteration—the ethoxy group—is not a reported site of significant metabolism for Mosapride. The primary metabolic attacks occur at the N-benzyl group, the morpholine ring, and the benzene ring. The C-D bonds in this compound are not cleaved during these primary metabolic reactions.
Therefore, a primary KIE is not expected . While a minor secondary KIE (an effect from an isotopic substitution adjacent to the reacting center) could theoretically occur, these effects are typically very small (kH/kD ≈ 1.0-1.2) and unlikely to produce a therapeutically meaningful alteration in the pharmacokinetic profile.
Experimental Framework for KIE Determination
To empirically validate our hypothesis, a two-stage experimental approach is proposed. This self-validating system ensures that observations are robust, moving from a controlled enzymatic system to a more complex biological one.
Part A: In Vitro Metabolic Stability Assessment
Causality and Rationale: This experiment directly measures the rate of metabolism by the responsible enzymes in a controlled system, isolating the variable of isotopic substitution. We use Human Liver Microsomes (HLMs) as they contain a full complement of CYP enzymes, and a specific recombinant CYP3A4 system to confirm the role of the primary enzyme.
Protocol:
-
Preparation: Prepare stock solutions of Mosapride and this compound (10 mM in DMSO). Prepare working solutions by serial dilution in acetonitrile.
-
Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (0.5 mg/mL final concentration) or recombinant human CYP3A4 (50 pmol/mL final concentration)
-
Substrate (Mosapride or this compound) at a final concentration of 1 µM.
-
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., G6P, G6PDH, NADP+).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
The KIE is calculated as the ratio of the clearance rates: KIE = CLint(Mosapride) / CLint(this compound).
-
Hypothetical Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Mosapride | 18.5 | 74.9 |
| This compound | 19.2 | 72.2 |
| KIE on CLint | - | 1.04 |
Expected Outcome: The KIE value is expected to be very close to 1.0, indicating no significant difference in the rate of metabolism.
Part B: In Vivo Pharmacokinetic Study (Rodent Model)
Causality and Rationale: This study determines if the in vitro findings hold true within a complex living organism, accounting for absorption, distribution, metabolism, and excretion (ADME) processes. A direct comparison of the full pharmacokinetic profiles provides the most definitive answer on the bioequivalence of the two compounds.
Protocol:
-
Subjects: Use male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Dosing: Administer Mosapride or this compound orally (e.g., via gavage) at a dose of 10 mg/kg, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) via tail vein or saphenous vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the plasma concentrations of both the parent drug (Mosapride or this compound) and the primary metabolite (M-1) using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC₀₋ₜ (area under the curve to last time point), AUC₀₋ᵢₙf (AUC extrapolated to infinity), and t½ (terminal half-life).
Hypothetical Data Presentation:
| Parameter | Mosapride (Mean ± SD) | This compound (Mean ± SD) |
| Cmax (ng/mL) | 215 ± 45 | 220 ± 51 |
| Tmax (h) | 0.75 ± 0.2 | 0.75 ± 0.2 |
| AUC₀₋ᵢₙf (ng·h/mL) | 860 ± 110 | 875 ± 125 |
| t½ (h) | 2.4 ± 0.5 | 2.5 ± 0.6 |
| CL/F (L/h/kg) | 11.6 ± 2.1 | 11.4 ± 2.3 |
Expected Outcome: The pharmacokinetic parameters for Mosapride and this compound are expected to be statistically indistinguishable, confirming the absence of a significant metabolic KIE.
Interpretation and Conclusion
This case study underscores a critical principle for drug development professionals: the "deuterium switch" is not a universal solution but a precision tool. Its successful application requires a deep, mechanistic understanding of the parent drug's metabolic fate. Deuteration must be strategically applied to a site of C-H bond cleavage that is a rate-determining step in the drug's clearance pathway. For Mosapride, a hypothetical deuteration of the methylene bridge on the 4-fluorobenzyl group, for instance, would be a far more logical strategy to investigate for a potential KIE.
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An In-depth Technical Guide to Mosapride-d5 Metabolism and Metabolic Fate Studies
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of Mosapride, a selective 5-HT₄ receptor agonist, with a special focus on the role and application of its deuterated analog, Mosapride-d5. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for conducting robust in vitro and in vivo metabolism studies. It offers detailed experimental protocols, explains the causality behind methodological choices, and presents data in a clear, actionable format. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the preclinical and clinical investigation of Mosapride and similar pharmaceutical compounds.
Introduction: The Significance of Metabolic Profiling in Drug Development
The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a pivotal process that dictates the therapeutic efficacy and potential toxicity of a pharmaceutical agent.[1] For Mosapride, a gastroprokinetic agent that enhances gastrointestinal motility, characterizing its metabolic pathways is crucial for predicting its pharmacokinetic behavior, understanding potential drug-drug interactions (DDIs), and ensuring patient safety.[2][3][4]
Mosapride is primarily metabolized in the liver by the Cytochrome P450 enzyme system, specifically the CYP3A4 isozyme.[5][6][7] This metabolic process can be influenced by co-administered drugs that induce or inhibit CYP3A4, highlighting the importance of detailed interaction studies as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]
This guide will explore the known metabolic transformations of Mosapride and provide detailed protocols for their investigation. A central theme is the use of stable isotope-labeled internal standards, specifically this compound, to achieve the highest degree of accuracy and precision in quantitative bioanalysis.
The Role of this compound: Ensuring Bioanalytical Accuracy
Quantitative analysis of drugs and their metabolites in complex biological matrices like plasma, urine, and feces is fraught with potential for variability. Sample preparation, matrix effects (ion suppression or enhancement), and instrument drift can all introduce inaccuracies.[11] To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed.[3][12][13]
This compound is the deuterated analog of Mosapride, where five hydrogen atoms on the ethoxy group have been replaced with deuterium.[14][15][]
-
Chemical Identity: 4-amino-5-chloro-2-(ethoxy-d5)-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide[]
Because deuterium is a stable, non-radioactive isotope of hydrogen, this compound is chemically identical to Mosapride and exhibits nearly identical physicochemical properties, including chromatographic retention time and ionization efficiency.[11][17] However, its increased mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer. By adding a known amount of this compound to every sample at the beginning of the workflow, it experiences the same processing and analytical variations as the target analyte. Any loss or signal variation affecting Mosapride will equally affect this compound. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively canceling out variability and leading to highly accurate and reproducible results.[11][18][19]
The Metabolic Landscape of Mosapride
Mosapride undergoes extensive Phase I and Phase II metabolism. Studies in both rats and humans have identified numerous metabolites, revealing a complex biotransformation network.[8][10][20] The primary metabolic reactions occur at three main sites on the Mosapride molecule: the p-fluorobenzyl group, the morpholine ring, and the benzene ring.
Major Metabolic Pathways
The principal metabolic transformations of Mosapride are categorized as follows:
-
N-Dealkylation: The most significant pathway involves the removal of the p-fluorobenzyl group, leading to the formation of the major active metabolite, des-p-fluorobenzyl mosapride (M-1).[5][21] This metabolite itself possesses pharmacological activity.[4][6]
-
Oxidation: This includes several reactions:
-
Phase II Conjugation: Following Phase I oxidative reactions, the resulting metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. These reactions include glucuronidation, glucosidation, and sulfation.[8]
A comprehensive study using UPLC-MS/MS has identified as many as 16 metabolites in human urine, feces, and plasma, providing a detailed map of Mosapride's disposition.[8]
Visualization of Mosapride Metabolism
The following diagram illustrates the primary metabolic pathways of Mosapride.
Caption: Primary Phase I and Phase II metabolic pathways of Mosapride.
In Vitro Metabolism Studies: A Mechanistic Approach
In vitro systems provide a controlled environment to investigate metabolic pathways, identify the enzymes responsible (reaction phenotyping), and assess the potential for drug-drug interactions.[22] Human liver microsomes (HLM) are a subcellular fraction rich in CYP enzymes and are the standard tool for studying Phase I metabolism.[14][22]
Causality in Experimental Design
The choice of an in vitro system is dictated by the scientific question.
-
Liver Microsomes: Ideal for studying CYP-mediated and UGT-mediated metabolism. They are cost-effective and suitable for high-throughput screening of metabolic stability.[14]
-
Hepatocytes: As intact cells, they contain a full complement of Phase I and Phase II enzymes and cofactors, as well as transporters, offering a more physiologically relevant model for studying overall hepatic clearance and metabolite formation.[15][23]
-
Recombinant Enzymes: Using specific, expressed CYP isozymes (e.g., rCYP3A4) allows for definitive identification of the enzymes responsible for a particular metabolic pathway.
Self-Validating Protocol: Metabolic Stability in Human Liver Microsomes
This protocol is designed to determine the intrinsic clearance (Clᵢₙₜ) of Mosapride. It includes controls to ensure the validity of the results.
Objective: To measure the rate of disappearance of Mosapride when incubated with human liver microsomes.
Materials:
-
Mosapride
-
Pooled Human Liver Microsomes (HLM), mixed gender (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Positive Control Substrate (e.g., Testosterone for CYP3A4)
-
Acetonitrile (ACN) with internal standard (this compound, e.g., 100 ng/mL) for reaction termination
-
96-well incubation plates, analytical plates
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute with cold phosphate buffer to an intermediate concentration (e.g., 1 mg/mL).
-
Prepare a Mosapride working solution (e.g., 2 µM) in phosphate buffer. The final substrate concentration in the incubation should be low (typically 1 µM) to approximate linear kinetics.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the positive control (e.g., 5 µM Testosterone).
-
-
Incubation Setup (in duplicate):
-
Test Compound: Add buffer, HLM (final concentration 0.5 mg/mL), and Mosapride (final concentration 1 µM) to wells.
-
Negative Control (-NADPH): Set up identical wells but replace the NADPH solution with buffer. This control validates that metabolism is enzyme and cofactor-dependent.
-
Positive Control: Set up wells with HLM and Testosterone. This validates the metabolic activity of the microsomal batch.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the reactions by adding the pre-warmed NADPH regenerating system to all wells except the -NADPH controls.
-
Immediately collect the first time point (T=0) by transferring an aliquot of the incubation mixture into a quench plate containing cold ACN with this compound.
-
Continue incubating at 37°C with gentle shaking.
-
Collect subsequent samples at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quench plate to pellet the precipitated protein.
-
Transfer the supernatant to a clean analytical plate.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of Mosapride to this compound at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of Mosapride remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula:
-
Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
-
Visualization of the In Vitro Workflow
Caption: Experimental workflow for an in vitro metabolic stability assay.
In Vivo Metabolic Fate Studies: The Whole-System View
In vivo studies are essential to understand how a drug and its metabolites are absorbed, distributed, and eliminated in a complete biological system.[24] These studies, typically conducted in rodent models (e.g., rats) before moving to larger animals and humans, provide critical data on mass balance, excretion routes, and metabolite profiles in relevant biological fluids.[3][25]
Causality in Experimental Design
The design of an in vivo study must be robust to provide clear, interpretable data.
-
Animal Model: Rats are a common choice due to their well-characterized physiology and the availability of historical data. However, species differences in metabolism must be considered; Mosapride, for instance, shows marked sex-related differences in pharmacokinetics in rats, which is not observed in dogs or monkeys.[21]
-
Dosing Route: Oral administration (gavage) is most relevant for orally administered drugs like Mosapride, as it accounts for first-pass metabolism.[2][6][21]
-
Sample Collection: The use of specialized metabolic cages is critical for the separate and quantitative collection of urine and feces, which is fundamental for determining routes and rates of excretion.[26][27] Blood samples are collected serially to characterize the pharmacokinetic profile of the parent drug and its metabolites.[6]
Self-Validating Protocol: Mass Balance and Excretion Study in Rats
This protocol provides a framework for a single-dose pharmacokinetic and excretion study in rats.
Objective: To determine the pharmacokinetic profile, mass balance, and routes of excretion of Mosapride and its metabolites following a single oral dose.
Animals:
-
Male Sprague-Dawley rats (n=4-6 per group), with jugular vein cannulation for serial blood sampling.
-
Animals should be acclimated to metabolic cages before the study to minimize stress.[28]
Materials:
-
Mosapride formulation for oral gavage (e.g., suspended in 0.5% methylcellulose).
-
Metabolic cages designed for separate collection of urine and feces.[26][29]
-
Blood collection tubes (e.g., with K₂EDTA anticoagulant).
-
Standard laboratory equipment for dosing (gavage needles) and sample processing (centrifuge).
Procedure:
-
Pre-Dose:
-
House rats individually in metabolic cages.
-
Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.[2]
-
Collect pre-dose (blank) urine, feces, and a blood sample.
-
-
Dosing and Sample Collection:
-
Administer a single oral dose of the Mosapride formulation via gavage (e.g., 10 mg/kg). The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).[4][22]
-
Collect blood samples via the jugular vein cannula at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]
-
Immediately process blood to plasma by centrifugation and store frozen (-80°C).
-
Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h). Record the volume of urine and the wet weight of feces. Store samples frozen (-80°C).
-
-
Sample Analysis:
-
Plasma: Thaw plasma samples. Perform protein precipitation by adding ACN containing this compound. Centrifuge and analyze the supernatant by a validated LC-MS/MS method to quantify Mosapride and key metabolites (e.g., M-1, M-2).
-
Urine: Thaw, vortex, and centrifuge urine samples. Dilute an aliquot with mobile phase containing this compound and analyze by LC-MS/MS.
-
Feces: Homogenize fecal samples with a suitable solvent (e.g., ACN/water mixture). Centrifuge the homogenate. Extract the supernatant, add this compound, and analyze by LC-MS/MS.
-
Data Analysis:
-
Pharmacokinetics: Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) for Mosapride and its metabolites from the plasma concentration-time data.
-
Excretion: Quantify the amount of Mosapride and metabolites in each urine and feces collection interval.
-
Mass Balance: Calculate the cumulative percentage of the administered dose recovered in urine and feces over the total collection period. An acceptable recovery is typically >85%.
Visualization of the In Vivo Workflow
Caption: Workflow for an in vivo pharmacokinetic and excretion study.
Data Presentation and Interpretation
Clear and concise presentation of quantitative data is paramount for interpretation and decision-making.
Table 1: Representative Pharmacokinetic Parameters of Mosapride in Healthy Volunteers
| Parameter | Value | Unit | Reference |
| Cₘₐₓ (Peak Plasma Conc.) | 84.4 - 98.9 | ng/mL | [19] |
| Tₘₐₓ (Time to Peak) | 0.7 - 0.8 | h | [19] |
| AUC₀₋ₜ (Area Under Curve) | 179.6 - 184.4 | ng·h/mL | [19] |
| t₁/₂ (Half-life) | 2.3 - 2.4 | h | [19] |
| Data derived from a single oral dose study in healthy Korean volunteers. |
Table 2: Excretion of Mosapride in Humans (% of Dose)
| Excretion Route | Unchanged Mosapride | M-1 (des-p-fluorobenzyl) | Total Recovery (Example) |
| Urine | 0.1% | 7.0% | ~40% |
| Feces | Low | Significant | ~50% |
| Data represents recovery over 48 hours after a single 5 mg oral dose. Total recovery includes all metabolites.[5] |
Conclusion: A Synthesis of Method and Meaning
The study of Mosapride metabolism, facilitated by the precision of stable isotope labeling with this compound, provides a clear example of modern drug development science. The integrated use of in vitro and in vivo models allows for a comprehensive characterization of the drug's metabolic fate. In vitro assays using human liver microsomes elucidate the fundamental enzymatic pathways and potential for interactions, while in vivo studies in animal models provide the crucial whole-body context of absorption, distribution, and excretion.
The methodologies described in this guide are designed to be robust, self-validating, and aligned with regulatory expectations. By understanding not just the "how" but the "why" behind each experimental step, researchers can generate high-quality, reliable data. This data is the bedrock upon which the safety and efficacy profile of a drug like Mosapride is built, ultimately ensuring that therapeutic benefits are delivered to patients with confidence and precision.
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Sun, X., Zhao, L., Niu, L., Liu, Y., Sun, T., Li, Y., & Li, F. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis, 88, 327–334. [Link]
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U.S. Food and Drug Administration. (n.d.). MOSAPRIDE CITRATE - FDA Verification Portal. [Link]
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Sun, X., Niu, L., Li, X., Lu, X., & Li, F. (2009). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 27–34. [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Li, K., Jiang, X., Xiong, Z., Qin, F., & Zhao, L. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115–124. [Link]
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U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]
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An In-depth Technical Guide to Preliminary In-vitro Studies Using Mosapride-d5
Introduction: The Rationale for Mosapride-d5 in Preclinical Research
Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility and is primarily used to treat conditions like heartburn, bloating, and gastric discomfort.[1] It functions as a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist.[1][2] By binding to these receptors in the enteric nervous system, Mosapride stimulates the release of acetylcholine, a neurotransmitter that promotes the contraction of smooth muscles in the gut, thereby facilitating the movement of food through the digestive tract.[1] The major active metabolite of Mosapride, M1, also exhibits 5-HT3 antagonist properties, which can help in reducing nausea.[3]
This compound is a deuterated form of Mosapride, meaning specific hydrogen atoms in the molecule have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] This isotopic substitution is a critical tool in preclinical drug development. The increased mass of deuterium can slow down the rate of metabolic reactions at the deuterated sites, a phenomenon known as the kinetic isotope effect.[5] This allows researchers to investigate the metabolic stability of the compound and identify its primary metabolic pathways.[6][7] In in-vitro studies, this compound serves as an invaluable internal standard for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), ensuring accurate measurement of the parent compound, Mosapride.[4]
This guide provides a comprehensive overview of the core in-vitro methodologies for evaluating this compound, focusing on its mechanism of action and its effects on cellular and tissue systems.
Part 1: Elucidating the Mechanism of Action of Mosapride
The primary pharmacological action of Mosapride is the activation of 5-HT4 receptors, which are G-protein coupled receptors (GPCRs).[1][2] Understanding this interaction at a molecular level is fundamental to its therapeutic application.
The 5-HT4 Receptor Signaling Cascade
Activation of the 5-HT4 receptor, a Gs-coupled GPCR, initiates a signaling cascade that leads to the modulation of cellular function.[8][9][10]
-
Agonist Binding: Mosapride binds to the 5-HT4 receptor.
-
G-Protein Activation: This binding activates the associated Gs protein, causing the exchange of GDP for GTP on the α-subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[8][9][11]
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other effectors, ultimately leading to the physiological response of increased acetylcholine release.[8][11]
Some studies also suggest that 5-HT4 receptor activation can trigger signaling pathways independent of G-proteins, such as the Src tyrosine kinase pathway, which can in turn activate the extracellular signal-regulated kinase (ERK) pathway.[12]
Caption: Mosapride-induced 5-HT4 receptor signaling cascade.
Part 2: Core In-Vitro Experimental Protocols
A series of well-designed in-vitro experiments are essential to characterize the pharmacological profile of this compound. These assays provide quantitative data on receptor binding, functional activity, and potential off-target effects.
Receptor Binding Affinity: Radioligand Binding Assay
This assay quantifies the affinity of this compound for the 5-HT4 receptor. It involves a competitive binding experiment using a radiolabeled ligand that has a known high affinity for the receptor.
Principle:
The assay measures the ability of unlabeled this compound to displace a radiolabeled antagonist, such as [3H]-GR113808, from the 5-HT4 receptor.[13] The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.[14]
-
Total Binding: Add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-GR113808), and assay buffer.[14]
-
Non-specific Binding: Add the membrane preparation, the radioligand, and a high concentration of an unlabeled 5-HT4 receptor ligand to saturate the receptors.[14]
-
Competitive Binding: Add the membrane preparation, the radioligand, and serial dilutions of this compound.[14]
-
-
Incubation and Filtration:
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.[14]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[14]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the radioligand binding assay.
Functional Potency: cAMP Accumulation Assay
This cell-based assay determines the functional potency of this compound by measuring the production of cAMP following 5-HT4 receptor activation.[8][15][16]
Principle:
As a Gs-coupled receptor agonist, Mosapride will stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[8][15] This increase can be quantified using various detection methods, such as competitive immunoassays or bioluminescent reporter systems.[15][17][18]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line stably expressing the 5-HT4 receptor (e.g., HEK293 cells).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells.
-
Include a positive control (e.g., a known 5-HT4 agonist) and a negative control (vehicle).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[17]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
| Parameter | Description | Typical Value for 5-HT4 Agonists |
| Ki (nM) | Inhibitor constant; a measure of binding affinity. Lower Ki indicates higher affinity. | Varies depending on the specific agonist. |
| EC50 (nM) | Half maximal effective concentration; a measure of functional potency. Lower EC50 indicates higher potency. | Varies depending on the specific agonist and cell system. |
| Emax (%) | Maximum effect produced by the agonist, relative to a full agonist. | Close to 100% for a full agonist. |
Table 1: Key Pharmacological Parameters for this compound Characterization
Gastrointestinal Motility: Ex Vivo Organ Bath Studies
To assess the physiological effect of this compound on gut motility, ex vivo organ bath studies using isolated intestinal tissue are employed.[19][20]
Principle:
This assay measures the contractile response of isolated intestinal smooth muscle strips to this compound.[19] The prokinetic effect of Mosapride is mediated by the release of acetylcholine, which induces muscle contraction.
Step-by-Step Protocol:
-
Tissue Preparation:
-
Equilibration and Baseline Recording:
-
Allow the tissue to equilibrate under a resting tension.
-
Record the baseline contractile activity using an isometric force transducer.
-
-
Compound Addition:
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the changes in muscle contraction after each addition.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Construct a concentration-response curve to determine the potency and efficacy of this compound in inducing muscle contraction.
-
Metabolic Stability: In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.[6][7]
Principle:
The rate of disappearance of this compound when incubated with liver microsomes (which contain cytochrome P450 enzymes) is measured over time.[6] The use of the deuterated compound can help to identify if the deuterated positions are sites of metabolism.[5]
Step-by-Step Protocol:
-
Incubation:
-
Incubate this compound at a fixed concentration with pooled liver microsomes (human or animal) and an NADPH regenerating system to initiate the metabolic reaction.[6]
-
-
Time-Point Sampling:
-
At various time points, take aliquots of the incubation mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).[6]
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
Calculate the in-vitro half-life (t½) from the slope of the linear regression.[6]
-
Preliminary Safety Assessment: In Vitro Cytotoxicity Assay
A preliminary assessment of the potential for this compound to cause cell toxicity is a crucial early step.
Principle:
This assay exposes a cell line (e.g., HepG2, a human liver cell line) to increasing concentrations of this compound and measures cell viability. This can be used to estimate a starting dose for in vivo toxicity studies, in line with OECD guidelines.[22][23]
Step-by-Step Protocol:
-
Cell Plating:
-
Plate cells in a 96-well plate and allow them to attach.
-
-
Compound Exposure:
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or neutral red uptake).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion: Synthesizing the In-Vitro Data
The collective data from these in-vitro studies provide a comprehensive preliminary profile of this compound. The receptor binding and functional assays confirm its activity at the 5-HT4 receptor, while the organ bath studies demonstrate its physiological effect on gastrointestinal motility. The metabolic stability and cytotoxicity assays offer initial insights into its pharmacokinetic and safety profiles. This foundational knowledge is critical for guiding further preclinical development, including in-vivo efficacy and safety studies. The use of the deuterated form, this compound, is instrumental in these early stages, particularly for quantitative bioanalysis and metabolic pathway elucidation.
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Methodological & Application
Application Note: Mosapride-d5 as an Internal Standard in LC-MS/MS Analysis
Introduction: The Imperative for Precision in Bioanalysis
In the realm of pharmacokinetic (PK) and bioequivalence (BE) studies, the accurate quantification of xenobiotics in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[1][2] However, the inherent variability associated with sample preparation, chromatographic separation, and mass spectrometric ionization necessitates the use of an internal standard (IS) to ensure data integrity and reproducibility.[3][4] An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thereby normalizing for variations throughout the analytical workflow.[4][5]
Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to treat various gastrointestinal disorders.[6][7][8] To support its clinical development and therapeutic drug monitoring, robust bioanalytical methods are essential.[9] Mosapride-d5, a stable isotope-labeled (SIL) derivative of mosapride, serves as an exemplary internal standard for its quantification in biological matrices.[6] Its chemical and physical properties are nearly identical to mosapride, ensuring it faithfully tracks the analyte during extraction and analysis, while its mass difference allows for distinct detection by the mass spectrometer.[3][10] This application note provides a comprehensive guide and detailed protocols for the utilization of this compound as an internal standard in the LC-MS/MS analysis of mosapride in plasma.
The Rationale for Deuterated Internal Standards
The use of deuterated internal standards, such as this compound, is a cornerstone of modern quantitative mass spectrometry.[3][4] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, results in a compound that is chemically identical to the analyte but with a higher molecular weight.[10] This subtle yet critical modification offers several distinct advantages:
-
Co-elution with the Analyte: Due to their identical physicochemical properties, deuterated standards co-elute with the unlabeled analyte during chromatography. This ensures that both compounds experience the same matrix effects at the same point in time, leading to more accurate correction.[5][11]
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can significantly impact the ionization efficiency of the analyte in the mass spectrometer's source. Because the deuterated standard is similarly affected, the ratio of the analyte peak area to the internal standard peak area remains constant, providing a reliable quantitative measure.[3][10]
-
Compensation for Sample Loss: Any loss of sample during the extraction and preparation stages will affect both the analyte and the internal standard equally, thus preserving the accuracy of the final concentration measurement.[11]
-
Improved Precision and Accuracy: By mitigating the sources of variability, deuterated internal standards significantly enhance the precision and accuracy of the bioanalytical method.[3][11]
Experimental Design and Protocols
This section outlines a detailed, step-by-step protocol for the quantification of mosapride in human plasma using this compound as an internal standard. The method is designed to be robust and compliant with international bioanalytical method validation guidelines.[12][13][14]
Materials and Reagents
-
Reference Standards: Mosapride Citrate (≥98% purity), this compound (≥98% purity, isotopic enrichment ≥98%)
-
Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and water; LC-MS grade formic acid; drug-free human plasma (with anticoagulant, e.g., K2EDTA)
-
Consumables: Polypropylene tubes, autosampler vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended.[1][15][16]
Workflow Diagram
Caption: Workflow for Mosapride Quantification in Plasma.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mosapride Citrate and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of mosapride by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the blank plasma for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting mosapride from plasma.
-
Sample Aliquoting: To a 1.5 mL polypropylene tube, add 200 µL of the plasma sample (blank, calibration standard, quality control, or unknown).
-
Internal Standard Spiking: Add 50 µL of the this compound working solution to each tube (except for double blanks).
-
Precipitation: Add 600 µL of acetonitrile to each tube. The ratio of plasma to precipitant should be optimized but a 1:3 ratio is a good starting point.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (initial chromatographic conditions). Vortex for 1 minute to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A time-programmed gradient should be developed to ensure baseline separation of mosapride from any endogenous interferences. |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Mosapride: m/z 422.3 → 198.3[1]this compound: m/z 427.3 → 203.3 (Example, exact mass depends on deuteration pattern) |
| Collision Energy | To be optimized for each transition |
Method Validation: A Self-Validating System
A bioanalytical method is only as reliable as its validation. The protocol must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA to ensure its suitability for its intended purpose.[12][13][17]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established, for example, from 0.17 to 68.00 ng/mL.[16]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Inter- and intra-day precision should be less than 15% (RSD), and accuracy should be within ±15% (RE).[16]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Validation Workflow
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Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Mosapride in Human Plasma Using Mosapride-d5 as an Internal Standard
Abstract
This application note details a robust, sensitive, and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mosapride in human plasma. The protocol employs Mosapride-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation step for sample cleanup, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method has been validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2][3][4][5]
Introduction: The Rationale for a Validated Mosapride Assay
Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility and is primarily used in the treatment of conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).[6][7] Accurate measurement of Mosapride concentrations in biological matrices, such as plasma, is critical for evaluating its pharmacokinetic profile, establishing bioequivalence, and understanding its dose-response relationship in clinical trials.[8][9][10]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its inherent selectivity, sensitivity, and speed.[11][12][13] A key element in developing a reliable bioanalytical method is the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variations during sample processing and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring the most accurate quantification.[14][15]
This document serves as a comprehensive guide for researchers and drug development professionals, providing a detailed, step-by-step protocol and explaining the scientific principles behind the method development and validation choices. Adherence to these protocols and the underlying principles of bioanalytical method validation, as outlined by regulatory bodies like the FDA and in the harmonized ICH M10 guideline, is essential for generating reliable data to support regulatory submissions.[1][16]
Materials and Instrumentation
Reagents and Chemicals
-
Analytes: Mosapride Citrate (Reference Standard, ≥98% purity)[17][18], this compound (Internal Standard, ≥95% purity)[19][][21][22]
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[11][12]
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
The overall workflow is designed for efficiency and robustness, moving from sample preparation to final data analysis.
Caption: High-level workflow for Mosapride quantification.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mosapride citrate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Mosapride primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[23][24][25][26] Acetonitrile is a highly efficient precipitating agent for this purpose.[25]
-
Label 1.5 mL microcentrifuge tubes for each CC, QC, and unknown sample.
-
Pipette 100 µL of the respective plasma sample (blank, spiked, or unknown) into the corresponding tube.
-
Add 20 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank matrix.
-
Vortex briefly (approx. 5 seconds).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Add 200 µL of deionized water containing 0.1% formic acid to the vial. This step reduces the organic content of the final sample, improving peak shape during chromatography.
-
Cap the vials and place them in the autosampler for analysis.
LC-MS/MS Methodological Parameters
The following parameters provide a validated starting point and may be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (50x2.1mm, 1.7µm)[11][12] | Provides excellent separation efficiency and peak shape for basic compounds like Mosapride. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes protonation for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions to ensure efficient separation. |
| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) | A gradient allows for elution of the analyte while washing out more retained components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Reduces viscosity and can improve peak symmetry and run-to-run reproducibility. |
| Autosampler Temp. | 10°C | Maintains sample integrity prior to injection. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Mosapride contains basic nitrogen atoms that are readily protonated.[11][12] |
| MRM Transitions | Mosapride: 422.3 → 198.3 (Quantifier), 422.3 → 239.2 (Qualifier) This compound: 427.3 → 203.3 (Quantifier) | These transitions are specific and provide high signal intensity. The use of a qualifier ion adds confidence in analyte identification. The +5 Da shift in the IS precursor and product ions confirms its identity.[11] |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Source Temp. | 150°C | Controls the desolvation process. |
| Desolvation Temp. | 400°C | Facilitates the evaporation of solvent from charged droplets. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |
Bioanalytical Method Validation
To ensure that the analytical method is fit for its intended purpose, a full validation was performed according to the ICH M10 guideline.[1][2][3][4][5] This process demonstrates the method's reliability, reproducibility, and accuracy.
Caption: Core parameters of bioanalytical method validation.
Validation Results Summary
The following table summarizes the acceptance criteria and typical performance of the validated method.
Table 3: Summary of Method Validation Parameters and Results
| Validation Parameter | Acceptance Criteria (ICH M10)[1] | Achieved Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 0.2 – 100 ng/mL |
| LLOQ | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 0.2 ng/mL |
| Accuracy (RE%) | Within ±15% of nominal (±20% at LLOQ) | Within ±8% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Extraction Recovery | Consistent and reproducible | ~85% for both Analyte and IS |
| Matrix Effect | IS-normalized factor CV ≤ 15% | < 12% |
| Stability | % Change within ±15% of nominal | Stable under tested conditions (see below) |
Detailed Validation Experiments
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference from endogenous components at the retention times of Mosapride and this compound.
-
Calibration Curve and Linearity: Calibration curves were prepared by spiking blank plasma at 8-10 non-zero concentrations. The curves were constructed by plotting the peak area ratio of Mosapride to this compound against the nominal concentration and applying a weighted (1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing QC samples at four levels (LLOQ, Low, Medium, High) in five replicates on three separate days.
-
Extraction Recovery and Matrix Effect: Recovery was assessed by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions. The use of this compound effectively compensated for any observed matrix effects.
-
Stability Studies: The stability of Mosapride in plasma was confirmed under various conditions:
-
Bench-top stability: 8 hours at room temperature.
-
Freeze-thaw stability: 3 cycles from -80°C to room temperature.
-
Autosampler stability: 24 hours at 10°C.
-
Long-term stability: 90 days at -80°C.
-
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable tool for the quantification of Mosapride in human plasma. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision, while the simple protein precipitation protocol allows for high-throughput sample processing. The method has been thoroughly validated according to current international guidelines[1][5][27] and is demonstrated to be robust and suitable for supporting pharmacokinetic and clinical studies.
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ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link] (Note: While this is for biomarkers, it references M10 as a starting point).
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ICH. (2022). M10 Bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. PubMed. [Link]
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Kim, E. K., et al. (2009). Determination of mosapride in human plasma by LC-MS/MS and clinical pharmacokinetic studies. DBpia. [Link]
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Li, W., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
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Capriotti, A. L., et al. (2021). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]
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Rao, R. N., et al. (2004). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. PubMed. [Link]
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Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Bio-Resource. (2020). Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages. YouTube. [Link]
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Zhang, Y., et al. (2022). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. MDPI. [Link]
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Kim, Y., et al. (2021). Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. MDPI. [Link]
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Application Note: Quantifying Mosapride in Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard, Mosapride-d5
Abstract
This technical guide provides a comprehensive framework for the use of Mosapride-d5 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Mosapride for pharmacokinetic (PK) studies. We detail a complete Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity, accuracy, and reproducibility in regulatory submissions.
Introduction: The Role of Pharmacokinetics and Bioanalysis
Mosapride is a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist used as a gastroprokinetic agent to improve gastrointestinal motility.[1][2] It is prescribed for conditions such as functional dyspepsia and gastroesophageal reflux disease.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Mosapride is critical for determining its efficacy and safety profile. Pharmacokinetic (PK) studies, which characterize how a drug is processed by the body over time, are fundamental to this process.[4][5]
Accurate quantification of drug concentrations in biological matrices (e.g., plasma, serum) is the cornerstone of reliable PK analysis. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and specificity.[6] However, the complexity of biological matrices and the multi-step nature of sample preparation can introduce variability.[7] To correct for these potential errors, an internal standard (IS) is incorporated into the analytical workflow.[7][8]
The Superiority of Stable Isotope-Labeled Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, chromatography, and ionization.[9][10] Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice for quantitative bioanalysis.[8][11] In this compound, five hydrogen atoms are replaced with deuterium.[12] This substitution results in a compound that is chemically identical to Mosapride but has a higher mass.
The key advantages of using this compound include:
-
Identical Physicochemical Properties: It behaves virtually identically to the unlabeled analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation, ensuring that any loss of analyte is mirrored by a proportional loss of the IS.[10][13]
-
Correction for Matrix Effects: It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer source, providing accurate correction for matrix-related signal fluctuations.[8]
-
Increased Precision and Accuracy: By effectively normalizing for variations in sample handling and instrument response, SIL standards significantly improve the accuracy, precision, and robustness of the assay.[7][14]
The diagram below illustrates the principle of using a SIL-IS to ensure accurate quantification despite variations in sample processing and analysis.
Caption: Workflow for accurate quantification using a SIL-IS.
Bioanalytical Method Protocol
This section provides a detailed protocol for the quantification of Mosapride in human plasma using this compound as the internal standard.
Materials and Reagents
-
Reference Standards: Mosapride Citrate (analytical grade), this compound (isotopic purity ≥98%).
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant), free of interfering substances.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ammonium Acetate (analytical grade), Water (deionized, 18 MΩ·cm).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, precision pipettes and tips.
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Mosapride and this compound into separate volumetric flasks.
-
Dissolve in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Mosapride working solutions by serially diluting the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike plasma for calibration curve (CC) and quality control (QC) samples.
-
Prepare a this compound internal standard working solution at a concentration of 100 ng/mL by diluting the IS primary stock with acetonitrile.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.
-
Aliquot Samples: Pipette 50 µL of plasma (blank, CC, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile acts as the precipitating agent.
-
Vortex: Vortex the tubes vigorously for 60 seconds to ensure complete mixing and protein precipitation. The high ratio of organic solvent to plasma (3:1) facilitates efficient protein removal.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the supernatant containing the analyte and IS.
-
Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |
| MRM Transitions | Mosapride: m/z 422.1 → 198.1This compound: m/z 427.1 → 203.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM (Multiple Reaction Monitoring) transitions should be optimized by infusing pure solutions of Mosapride and this compound to determine the most abundant and stable precursor and product ions.
Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15][16]
The diagram below outlines the core components of a comprehensive method validation process.
Caption: Key parameters for bioanalytical method validation.
Validation Parameter Acceptance Criteria
The following table summarizes the typical acceptance criteria for method validation as per FDA guidelines.[15][17]
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-assay precision (%CV) ≤15%. Accuracy (%RE) within ±15% of nominal values. For LLOQ, %CV ≤20% and %RE within ±20%.[6] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank matrix. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%).[6] |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤15% across at least six lots of matrix. |
| Stability | Analyte concentrations in stability samples should be within ±15% of the nominal concentration. |
Application in a Pharmacokinetic Study
Once validated, this method can be applied to determine the Mosapride concentration-time profile in subjects.
Study Design and Sample Collection
A typical study involves administering a single oral dose of Mosapride to healthy volunteers.[18][19] Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[19][20] Plasma is harvested by centrifugation and stored at -80°C until analysis.
Data Analysis and PK Parameter Calculation
-
Quantification: Analyze the study samples using the validated LC-MS/MS method. Construct a calibration curve by plotting the peak area ratio (Mosapride/Mosapride-d5) against the nominal concentration of the calibration standards. Determine the concentration of Mosapride in the unknown samples by interpolating their peak area ratios from this curve.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Key Pharmacokinetic Parameters for Mosapride
The following table presents typical pharmacokinetic parameters for Mosapride from published studies.
| Parameter | Description | Example Value (5 mg oral dose) |
| Cmax | Maximum observed plasma concentration | 68.48 ± 22.95 ng/mL[18] |
| Tmax | Time to reach Cmax | 0.46 ± 0.20 h[18] |
| AUC₀₋t | Area under the concentration-time curve to the last point | 161.17 ± 52.75 ng·h/mL[18] |
| AUC₀₋∞ | Area under the curve extrapolated to infinity | 165.76 ± 54.34 ng·h/mL[18] |
| t₁/₂ | Elimination half-life | ~2.0 - 2.4 hours[4][19][21] |
Conclusion
The use of a stable isotope-labeled internal standard, this compound, is indispensable for the accurate and reliable quantification of Mosapride in biological matrices. The LC-MS/MS method detailed in this note, when fully validated according to regulatory guidelines, provides a robust tool for pharmacokinetic, bioequivalence, and toxicokinetic studies. This approach ensures high-quality data, which is essential for making informed decisions during drug development and for successful regulatory submissions.
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Application Note & Protocol: The Role of Mosapride-d5 in Bioequivalence Studies of Mosapride Formulations
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mosapride-d5 as an internal standard in bioequivalence (BE) studies of Mosapride formulations. We will delve into the pharmacological context of Mosapride, the regulatory imperative for bioequivalence testing, and the critical role of stable isotope-labeled internal standards in achieving accurate and robust bioanalytical data. Detailed, field-proven protocols for clinical study design and LC-MS/MS-based sample analysis are provided, underscoring the causality behind key experimental choices to ensure scientific integrity and regulatory compliance.
Introduction: Mosapride and the Necessity of Bioequivalence
Mosapride is a selective serotonin 5-HT4 receptor agonist that functions as a gastroprokinetic agent.[1][2][3] By stimulating 5-HT4 receptors in the gastrointestinal (GI) nerve plexus, it enhances the release of acetylcholine, which in turn promotes GI motility and gastric emptying.[1][4] This mechanism makes it an effective treatment for functional dyspepsia, gastroesophageal reflux disease (GERD), and other motility-related disorders.[2][3]
Following the expiration of patents for the innovator drug, generic versions of Mosapride can be developed and marketed. However, for a generic drug to be considered therapeutically equivalent to the reference listed drug (RLD), regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the demonstration of bioequivalence.[5][6][7] Bioequivalence studies are designed to confirm that the generic formulation delivers the same amount of active pharmaceutical ingredient (API) to the site of action at the same rate as the innovator product.[5][8]
The cornerstone of this assessment is the pharmacokinetic (PK) study, which measures and compares key parameters such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) between the test (generic) and reference products.[8][9][10]
The Lynchpin of Accuracy: this compound as a Stable Isotope-Labeled Internal Standard
Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices like plasma.[11][12][13] However, the analytical process—from sample extraction to ionization in the mass spectrometer—is susceptible to variability.[14] To correct for these potential inconsistencies, an internal standard (IS) is indispensable.
A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for quantitative bioanalysis.[15][16][17] this compound is chemically identical to Mosapride, except that five hydrogen atoms have been replaced with their heavier isotope, deuterium.[18]
Why is this critical?
-
Co-elution and Co-extraction: this compound exhibits virtually identical physicochemical properties to Mosapride, ensuring it behaves the same way during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.[16][17] This identical behavior is crucial for accurately compensating for any analyte loss during these steps.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[14][17] Because this compound is affected by these "matrix effects" in the same manner as the unlabeled analyte, it provides a reliable basis for correction, ensuring the accuracy of the final concentration measurement.[15]
-
Improved Precision and Accuracy: By mitigating variability from multiple sources, the use of a SIL-IS like this compound dramatically improves the precision, accuracy, and overall robustness of the bioanalytical method, which is a strict requirement for regulatory submissions.[11][12]
Physicochemical Properties
| Property | Mosapride | This compound | Rationale for Comparison |
| Chemical Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₀D₅ClFN₃O₃ | Demonstrates the incorporation of five deuterium atoms. |
| Molecular Weight | 421.90 g/mol | 426.92 g/mol [18] | The mass difference allows for distinct detection by the mass spectrometer. |
| Structure | 4-amino-5-chloro-2-ethoxy-N-({[4-(4-fluorobenzyl)morpholin-2-yl]methyl})benzamide | Identical, with deuterium labels on the fluorobenzyl ring. | Ensures identical chemical behavior. |
Bioequivalence Study Protocol: A Self-Validating Framework
A robust bioequivalence study is designed to minimize bias and variability, allowing for a clear comparison of the drug formulations. The protocol must adhere to Good Clinical Practice (GCP) and relevant regulatory guidelines, such as the ICH M13A guideline.[5][19][20][21]
Study Design and Population
-
Design: A randomized, single-dose, two-period, two-sequence crossover design is the standard and most efficient approach.[21][22][23]
-
Causality: This design is powerful because each subject serves as their own control, which significantly reduces inter-subject variability and, consequently, the required sample size.[24]
-
-
Population: The study should be conducted in a cohort of healthy adult volunteers (typically 18-55 years old).[6][21]
-
Causality: Using healthy subjects minimizes the confounding effects of underlying diseases and concomitant medications, which could introduce variability in drug absorption and metabolism.[6]
-
-
Washout Period: A washout period of at least seven days (or at least 5-6 times the drug's elimination half-life) must separate the two treatment periods.[22][23] Mosapride's half-life is approximately 2 hours, so a 7-day washout is more than sufficient.[22]
-
Causality: The washout period ensures that the drug from the first period is completely eliminated from the body before the second period begins, preventing any carry-over effect.
-
Clinical Phase Workflow
The clinical phase involves precise dosing and timed blood sampling.
-
Informed Consent & Screening: All volunteers must be screened for eligibility and provide written informed consent.
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[5]
-
Period 1:
-
Administer a single oral dose of either the Test (T) or Reference (R) Mosapride formulation with a standardized volume of water (e.g., 240 mL).
-
Collect serial blood samples (e.g., in K2-EDTA tubes) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[22]
-
-
Plasma Processing: Promptly centrifuge the blood samples to separate plasma. Store the plasma samples frozen at -70°C or below until analysis.
-
Washout Period: A 7-day washout period is observed.
-
Period 2: Repeat the process, with subjects receiving the alternate formulation (R or T).
dot graph TD { rankdir="LR"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Workflow for the clinical phase of a Mosapride BE study."
Bioanalytical Method Protocol: LC-MS/MS Quantification
The accurate quantification of Mosapride in plasma is the analytical core of the study. This requires a fully validated bioanalytical method according to FDA or ICH M10 guidelines.[11][12][25]
Sample Preparation (Protein Precipitation)
-
Thaw: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples at room temperature.
-
Aliquot: Pipette 100 µL of plasma (sample, CS, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Spike IS: Add 25 µL of the working solution of this compound (e.g., 100 ng/mL in methanol) to each tube.
-
Causality: The internal standard must be added early in the process to account for variability in the subsequent extraction steps.[14]
-
-
Precipitate: Add 300 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides rapid and efficient separation. |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for Mosapride. |
| Mobile Phase | Gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile | Provides efficient elution and ionization. |
| Flow Rate | 0.4 mL/min | Standard flow rate for this column dimension. |
| MS System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM). |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Mosapride contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Mosapride: Q1: 422.1 -> Q3: 199.1 This compound: Q1: 427.1 -> Q3: 204.1 | These specific precursor-to-product ion transitions provide high selectivity for quantification. |
| Temperatures | Source: 150°C, Desolvation: 450°C | Optimized for efficient desolvation and ionization of the analyte. |
Method Validation
The bioanalytical method must be rigorously validated to ensure its reliability.[11][26]
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six sources of blank matrix. | Ensures the method can differentiate the analyte from other components in the plasma.[26] |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between instrument response and concentration over a defined range. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15%. Accuracy (%RE) within ±15% at LLOQ, QC Low, Mid, and High levels (±20% at LLOQ). | Confirms the closeness of measured values to the true value and the reproducibility of the method.[11] |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% across at least six lots of matrix. | Assesses the impact of the biological matrix on analyte ionization. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration change is within ±15% under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Ensures the analyte does not degrade during sample handling, storage, and analysis. |
Pharmacokinetic and Statistical Analysis
Once all samples are analyzed, the plasma concentration-time data is used to calculate the key pharmacokinetic parameters for each subject in each period using non-compartmental analysis.[9][22]
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the curve extrapolated to infinity.
To establish bioequivalence, the 90% Confidence Intervals (CIs) for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the regulatory acceptance range of 80.00% to 125.00% .[9][20][22][24] This statistical analysis is typically performed on log-transformed data.[24][27]
dot graph TD { rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Statistical workflow for determining bioequivalence."
Conclusion
The successful execution of a bioequivalence study for Mosapride formulations hinges on a meticulously planned protocol and a highly accurate and precise bioanalytical method. The use of a stable isotope-labeled internal standard, this compound, is not merely a technical choice but a fundamental requirement for ensuring the integrity of the analytical data. It effectively mitigates variability from sample preparation and matrix effects, thereby providing the robust quantification necessary to meet stringent global regulatory standards. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can confidently generate the data required to establish the therapeutic equivalence of their Mosapride formulations.
References
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ICH. (2022). ICH Guideline M13A on bioequivalence for immediate-release solid oral dosage forms. European Medicines Agency. Available at: [Link]
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Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse. Available at: [Link]
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Grokipedia. Mosapride. Available at: [Link]
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Wikipedia. Mosapride. Available at: [Link]
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ICH. (2024). BIOEQUIVALENCE FOR IMMEDIATE- RELEASE SOLID ORAL DOSAGE FORMS M13A. ICH Harmonised Guideline. Available at: [Link]
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MIMS. Mosapride: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]
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Zenovel. M13A Bioequivalence Guidance for Immediate-Release Solid Oral Dosage Forms. Available at: [Link]
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Billev Pharma East. (2025). ICH Guideline M13A: A Unified Approach to Bioequivalence. Available at: [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. PubMed. Available at: [Link]
-
RAPS. (2024). ICH adopts M13A guideline on bioequivalence testing. Available at: [Link]
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Pediatric Oncall. Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. PubMed. Available at: [Link]
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Quest Journals. Bio-statistical Analysis in Bioequivalence studies. Available at: [Link]
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Scholars Research Library. (2024). Statistical Methods for Assessing Bioequivalence in Clinical Studies. Available at: [Link]
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JoVE. (2025). Video: Bioequivalence Data: Statistical Interpretation. Available at: [Link]
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Semantic Scholar. LC-MS-MS experiences with internal standards. Available at: [Link]
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SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Available at: [Link]
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Slideshare. Bioequivalence studies : A statistical approach through "R". Available at: [Link]
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Juniper Publishers. (2017). Statistical Analysis in Bioequivalence studies. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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FDA Verification Portal. Mosapride Citrate. Available at: [Link]
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ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
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Semantic Scholar. Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses. Available at: [Link]
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Jones, B. R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]
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Zhong, D., et al. (2011). Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese male volunteers. PubMed. Available at: [Link]
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Kim, S. H., et al. (2012). Pharmacokinetics and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. PubMed. Available at: [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Available at: [Link]
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ResearchGate. (2025). Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese male volunteers. Available at: [Link]
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FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Available at: [Link]
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FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
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Who we serve. (2011). Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese male volunteers. Available at: [Link]
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Semantic Scholar. Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. Available at: [Link]
-
gmp-compliance.org. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies. Available at: [Link]
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FDA. (2014). Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs— General Considerations. Available at: [Link]
-
BioPharma Services Inc. (2021). New FDA Guidance For Bioequivalence Drug Development. Available at: [Link]
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Scribd. FDA Bioequivalence Study Guidelines. Available at: [Link]
-
Lee, H. G., et al. (2020). Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs. PubMed. Available at: [Link]
-
ResearchGate. Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs | Request PDF. Available at: [Link]
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Application Note: High-Throughput Quantification of Mosapride in Human Plasma for Therapeutic Drug Monitoring Using Mosapride-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of the gastroprokinetic agent Mosapride in human plasma. To ensure the highest degree of accuracy and to correct for variability during sample processing and analysis, a stable isotope-labeled internal standard, Mosapride-d5, is employed. The described protocol, encompassing a straightforward liquid-liquid extraction (LLE) for sample preparation, offers the sensitivity, specificity, and high-throughput capabilities required for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. All validation parameters discussed adhere to the principles outlined in international bioanalytical method validation guidelines.[1][2][3][4][5]
Introduction: The Clinical Significance of Mosapride and the Need for TDM
Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility by stimulating the release of acetylcholine in the enteric nervous system.[6][7] It is clinically indicated for the management of conditions such as functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[6][8][9] Mosapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and its major active metabolite, M1, also exhibits 5-HT3 antagonist activity, contributing to its overall therapeutic effect.[6][7][10][11]
Given the potential for inter-individual variability in drug metabolism due to genetic factors, co-administered medications that inhibit or induce CYP3A4, and patient-specific physiological conditions, therapeutic drug monitoring (TDM) can be a valuable tool to optimize Mosapride therapy.[12] TDM allows for the personalization of dosing regimens to maximize therapeutic efficacy while minimizing the risk of adverse effects, which can include diarrhea, abdominal pain, and headache.[6][8][11] Accurate and reliable quantification of Mosapride in biological matrices is therefore essential for effective TDM.
The Gold Standard: Why this compound is the Ideal Internal Standard
In quantitative mass spectrometry, an internal standard (IS) is crucial for correcting analytical variability.[13] This variability can arise from multiple stages of the workflow, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer source.[13][14] The ideal IS behaves identically to the analyte of interest throughout the entire process.[15][16]
Stable isotope-labeled (SIL) compounds, such as this compound, represent the gold standard for internal standards in LC-MS/MS analysis.[14][17][18]
Causality behind using this compound:
-
Physicochemical Equivalence: this compound is chemically identical to Mosapride, with the only difference being the replacement of five hydrogen atoms with deuterium.[18][19] This ensures that it has the same extraction recovery, chromatographic retention time, and ionization response as the native drug.[16]
-
Co-elution and Matrix Effect Compensation: Because it co-elutes with Mosapride, this compound experiences the exact same matrix effects (ionization suppression or enhancement) caused by other components in the plasma extract. This allows for a highly accurate correction, leading to more reliable data.[17]
-
Mass Differentiation: The mass difference between Mosapride (m/z 422.0) and this compound (m/z 427.0) allows for their simultaneous but distinct detection by the mass spectrometer, without isotopic crosstalk.[16][20]
The use of a SIL-IS like this compound transforms the analytical method into a self-validating system for each sample, significantly enhancing the robustness and trustworthiness of the quantitative results.[14]
Caption: Isotope Dilution Workflow using this compound.
Bioanalytical Method and Protocol
This protocol is designed for the quantification of Mosapride in human plasma using this compound as an internal standard.
Materials and Reagents
| Reagent/Material | Grade/Purity |
| Mosapride Reference Standard | ≥98% |
| This compound Internal Standard | ≥98%, Isotopic Purity ≥99% |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Water | HPLC or LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Ethyl Acetate | HPLC Grade |
| Human Plasma (Drug-Free) | K2EDTA as anticoagulant |
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mosapride and this compound in methanol.
-
Working Standard (WS) Solutions: Serially dilute the Mosapride stock solution with 50:50 (v/v) ACN:Water to prepare calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) ACN:Water. The concentration of the IS should be chosen based on the expected midpoint of the calibration curve.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE protocol offers efficient extraction and sample clean-up.
Caption: Liquid-Liquid Extraction (LLE) Protocol.
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (this compound).
-
Vortex for 30 seconds to ensure thorough mixing.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes to facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a validated starting point and may be optimized for specific instrumentation.[20][21]
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Analytical Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Offers excellent retention and peak shape for Mosapride. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Gradient | 10% B to 90% B over 3 min | Ensures elution and cleaning of the column. |
| Injection Volume | 5 µL | |
| Column Temp. | 40°C | Ensures reproducible retention times. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Mosapride contains basic nitrogen atoms readily protonated. |
| MRM Transitions | Mosapride: 422.0 > 198.0 | Precursor [M+H]⁺ to a stable product ion. |
| This compound: 427.0 > 203.0 | Precursor [M+H]⁺ to the corresponding stable product ion. | |
| Dwell Time | 100 ms | Sufficient time for data point acquisition across the peak. |
| Collision Energy | Optimized for each transition | Maximizes product ion signal. |
| Source Temp. | 500°C | Facilitates efficient desolvation. |
Method Validation and Performance
The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[1][2][4] The performance characteristics demonstrate the reliability and robustness of the assay for TDM.
Table 3: Typical Method Performance Characteristics
| Validation Parameter | Acceptance Criteria (FDA/ICH) | Typical Performance |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.15 - 70.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision ≤20% | 0.15 ng/mL[20][21][22] |
| Intra-day Precision (RSD%) | ≤15% (≤20% at LLOQ) | < 10%[20][21] |
| Inter-day Precision (RSD%) | ≤15% (≤20% at LLOQ) | < 12%[20][21] |
| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | Within ± 8.0%[20][21][22] |
| Matrix Effect | IS-normalized factor within acceptable limits | Negligible |
| Recovery | Consistent, precise, and reproducible | > 90% |
| Stability (Freeze-Thaw, Short-Term) | % Bias within ±15% | Stable for 3 freeze-thaw cycles and 24h at RT |
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Mosapride in human plasma. The strategic use of this compound as a stable isotope-labeled internal standard is fundamental to the method's accuracy, effectively mitigating variability and matrix effects.[14][17] The described protocol is well-suited for high-throughput therapeutic drug monitoring and pharmacokinetic analysis, providing researchers and clinicians with a trustworthy tool to optimize patient care and advance drug development.
References
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Wikipedia. (n.d.). Mosapride. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate?. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Mosapride: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. Retrieved from [Link]
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KCAS Bio. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Application Notes and Protocols for the NMR-Based Analysis of Mosapride-d5
A Senior Application Scientist's Guide for Researchers in Drug Development
Section 1: Introduction to Mosapride-d5 and its Analytical Significance
Mosapride is a selective 5-HT₄ receptor agonist, widely utilized as a gastroprokinetic agent to enhance gastrointestinal motility and treat conditions like functional dyspepsia and gastroesophageal reflux disease.[1][2] In the landscape of drug development and clinical pharmacokinetics, the accurate quantification of an active pharmaceutical ingredient (API) in complex biological matrices is paramount. This necessitates the use of a robust internal standard (IS) during analysis.
This compound is the stable isotope-labeled (SIL) analog of Mosapride, where five hydrogen atoms on the ethoxy group have been replaced with deuterium.[][4] This substitution renders it an ideal internal standard, particularly for mass spectrometry (MS)-based assays.[5][6] The rationale is straightforward: this compound is chemically identical to Mosapride, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise correction for sample loss or matrix-induced signal variations.[7]
While this compound is a cornerstone for LC-MS bioanalysis,[8][9] its own purity and concentration must be rigorously certified before it can be used as a reliable quantitative tool. This is where Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Quantitative NMR (qNMR), provides an indispensable solution. As a primary analytical method, qNMR allows for the direct measurement of a compound's purity and concentration without the need for a specific reference standard of the same compound.[10][11] This guide provides detailed protocols and insights into the application of NMR spectroscopy for the structural confirmation and quantitative certification of this compound.
Caption: Fig 1. Structural comparison of Mosapride and this compound.
Section 2: Application Note I: Purity and Concentration Certification by Quantitative ¹H-NMR (qNMR)
2.1. Principle of the Method
Quantitative ¹H-NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By co-dissolving a precisely weighed amount of the analyte (this compound) with a precisely weighed amount of a certified internal standard of known purity, the purity of the analyte can be calculated. The key is selecting a qNMR standard with sharp, well-resolved signals that do not overlap with the analyte's signals.[13]
This protocol details the certification of this compound purity using Maleic Acid as the internal standard. Maleic acid is suitable due to its high purity, stability, and a distinct singlet signal in the olefinic region of the ¹H spectrum, far from the aromatic and aliphatic signals of this compound.[14]
2.2. Experimental Protocol: qNMR Certification
1. Materials and Reagents:
- This compound (analyte)
- Maleic Acid (certified internal standard, purity ≥99.5%)
- Dimethyl Sulfoxide-d6 (DMSO-d6), high purity (≥99.9% D)
- High-precision analytical balance (readable to 0.01 mg)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
2. Sample Preparation:
- Step 1 (Weighing): Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the weight precisely (mₐ).
- Step 2 (Standard Addition): Accurately weigh approximately 5 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely (mₛₜₐ). Causality Note: Weighing both components into the same vial minimizes transfer errors and ensures a homogenous final solution.
- Step 3 (Dissolution): Add approximately 0.7 mL of DMSO-d6 to the vial. Vortex or sonicate gently until both the analyte and the standard are fully dissolved.
- Step 4 (Transfer): Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiment: ¹H NMR, 1D proton acquisition.
- Key Parameters:
- Pulse Angle (p1): 90°. Causality Note: A 90° pulse ensures maximum signal excitation for all protons, which is critical for accurate quantification.[12]
- Relaxation Delay (d1): 30 seconds. Causality Note: The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated. This ensures all protons are fully relaxed before the next pulse, preventing signal saturation and ensuring integrals are truly proportional to proton count.[15]
- Acquisition Time (at): ≥ 3 seconds. Causality Note: A longer acquisition time provides better resolution and a more accurately defined peak shape for precise integration.
- Number of Scans (ns): ≥ 32. Causality Note: A sufficient number of scans is required to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the peaks being integrated, which minimizes integration errors.
- Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Analysis:
- Step 1 (Processing): Apply Fourier transformation to the FID. Manually phase the spectrum and perform a baseline correction across the entire spectrum. Causality Note: Manual, careful phasing and baseline correction are critical for accurate integration. Automated routines can sometimes introduce errors.[12]
- Step 2 (Integration): Integrate a well-resolved, characteristic signal for this compound. For instance, the aromatic proton singlet. Also, integrate the singlet signal for the two olefinic protons of Maleic Acid.
- Step 3 (Calculation): Use the following formula to calculate the purity of this compound:
2.3. Data Presentation
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Weighed Mass (m) | 10.05 mg | 5.12 mg |
| Molar Mass (M) | 426.92 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | 99.8% |
| Selected Signal | Aromatic singlet | Olefinic singlet |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.95 |
Note: Data in the table are hypothetical and for illustrative purposes only.
Caption: Fig 2. Workflow for qNMR-based purity certification.
Section 3: Application Note II: Structural Confirmation and Isotopic Labeling Verification
3.1. Principle of the Method
Standard ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a molecule.[16] For this compound, NMR serves a dual purpose: confirming the overall Mosapride structure and verifying the specific location of the deuterium labels. Deuterium (²H) is NMR-inactive in ¹H experiments, meaning the signals for the five protons of the ethoxy group in standard Mosapride will be absent in the ¹H NMR spectrum of this compound. In the ¹³C NMR spectrum, the carbons attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a significant reduction in signal intensity, confirming the site of labeling.
3.2. Experimental Protocol: Structural Verification
1. Sample Preparation:
- Dissolve ~10-15 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Experiments:
- Standard ¹H NMR
- Standard ¹³C NMR (proton-decoupled)
- Expected ¹H NMR Observations:
- Presence of all aromatic, morpholine, and methylbenzamide signals consistent with the Mosapride structure.
- Absence of the characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm) corresponding to the -CH₃ and -O-CH₂- protons of the ethoxy group, respectively.
- Expected ¹³C NMR Observations:
- Presence of all carbon signals consistent with the Mosapride backbone.
- The signals for the -CD₃ and -O-CD₂- carbons will appear as multiplets (due to ¹³C-²H coupling) and will have significantly lower intensity compared to other carbons.
Section 4: Broader Context: Utility of Certified this compound in Bioanalytical Assays
Once this compound has been structurally confirmed and its purity certified by NMR, it becomes a high-quality internal standard for use in demanding bioanalytical applications, most commonly LC-MS/MS. In a typical pharmacokinetic study, a known amount of the certified this compound solution is spiked into every biological sample (e.g., plasma, urine) before sample preparation.[17] The sample is then processed (e.g., via protein precipitation or liquid-liquid extraction) and analyzed by LC-MS/MS. The ratio of the MS signal from the analyte (Mosapride) to the internal standard (this compound) is used to construct a calibration curve and accurately quantify the drug concentration in the unknown samples, thereby correcting for any variability during the analytical process.
Caption: Fig 3. Role of NMR certification in the bioanalytical workflow.
Section 5: Conclusion
This compound is a critical tool for the accurate quantification of Mosapride in drug metabolism and pharmacokinetic studies. However, the reliability of any study using this internal standard is fundamentally dependent on the standard's own quality. NMR spectroscopy provides the definitive methods for this crucial prerequisite. Through qNMR, it offers a primary, accurate, and direct route to certifying the purity and concentration of this compound. Furthermore, standard ¹H and ¹³C NMR experiments provide unambiguous confirmation of its molecular structure and the precise location of the isotopic labels. The protocols outlined in this guide represent a robust framework for ensuring the analytical integrity of this compound, thereby enhancing the quality and reliability of subsequent bioanalytical data.
References
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Sako, F., et al. (1994). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Arzneimittelforschung, 44(9), 1001-1007. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Sako, F., et al. (1994). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung, 44(9), 1007-1012. Retrieved from [Link]
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Kaufmann Pharma Inc. (n.d.). Mosapride Citrate - FDA Verification Portal. Retrieved from [Link]
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ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
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Simmler, C., et al. (2014). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. Retrieved from [Link]
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ResolveMass. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]
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ResolveMass Laboratories. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Kato, S., et al. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Retrieved from [Link]
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Gleason, P. M., & Hamper, B. C. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]
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Li, Y., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 29(19), 4584. Retrieved from [Link]
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Semantic Scholar. (n.d.). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. Retrieved from [Link]
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Chung, H., et al. (2009). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. The Journal of Applied Pharmacology, 17(2), 113-118. Retrieved from [Link]
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Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects. Arzneimittelforschung, 43(8), 867-872. Retrieved from [Link]
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Ocheje, J. F., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences, 5(2), 033-039. Retrieved from [Link]
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Application Note & Protocol: High-Sensitivity Quantification of Mosapride in Human Plasma Using Mosapride-d5 Internal Standard by LC-MS/MS
Abstract and Introduction
Mosapride is a selective serotonin 5-HT4 receptor agonist used as a gastroprokinetic agent to enhance gastrointestinal motility and treat conditions like functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] Its mechanism involves stimulating 5-HT4 receptors in the enteric nervous system, which promotes the release of acetylcholine, a key neurotransmitter for smooth muscle contraction.[1][2][3] Accurate determination of Mosapride concentrations in biological matrices, such as human plasma, is fundamental for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[4][5][6]
This application note provides a detailed, field-proven protocol for the quantitative analysis of Mosapride in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Mosapride-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis; this compound co-elutes with the analyte and exhibits nearly identical behavior during extraction, chromatography, and ionization, thereby compensating for matrix effects and variability to ensure the highest degree of accuracy and precision.[7][8] This protocol is designed to be robust and reliable, meeting the stringent requirements set forth by global regulatory bodies.[9][10]
Scientific Principle: The Role of this compound
In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls (QCs). Its purpose is to correct for analyte loss during sample processing and for fluctuations in instrument response. While structurally similar analogs can be used, a stable isotope-labeled version of the analyte is vastly superior.
Why this compound is the optimal choice:
-
Physicochemical Similarity: this compound has the same chemical structure as Mosapride, with five hydrogen atoms replaced by deuterium.[7][11][12] This minor mass increase does not significantly alter its chemical properties, such as polarity, pKa, or solubility.
-
Co-elution: It chromatographically co-elutes with the unlabeled Mosapride, meaning both compounds experience the exact same matrix effects and ionization suppression or enhancement at the same time.
-
Mass Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between Mosapride (analyte) and this compound (IS) due to their mass difference.
-
Improved Accuracy and Precision: By normalizing the analyte response to the IS response (Analyte Area / IS Area), the method corrects for variability, leading to highly reliable and reproducible data.[11]
Mosapride's Mechanism of Action
Understanding the drug's action provides context for its therapeutic monitoring. Mosapride's prokinetic effects are primarily mediated through the activation of 5-HT4 receptors on enteric neurons.[1][3] This activation facilitates cholinergic neurotransmission, enhancing gut motility.[3][13] Some studies also suggest a potential antagonist activity at 5-HT3 receptors, which could contribute to its therapeutic profile.[3]
Detailed Experimental Protocol
This protocol is optimized for the analysis of Mosapride in human plasma.
Materials and Reagents
-
Analytes: Mosapride Citrate reference standard (≥98% purity), this compound (≥98% purity, as internal standard).[7][11]
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
-
Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives: Formic Acid (LC-MS grade).
-
Extraction Solvent: Ethyl Acetate or Methyl tert-butyl ether (MTBE).[14][15]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Mosapride and this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Mosapride stock solution in 50:50 (v/v) Acetonitrile:Water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration of 50 ng/mL.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spike appropriate amounts of the Mosapride working standard solutions into blank human plasma to prepare CC samples. A typical concentration range is 0.17 ng/mL to 68.0 ng/mL.[5][16]
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
LLOQ QC: At the Lower Limit of Quantification (e.g., 0.17 ng/mL).
-
Low QC (LQC): ~3x LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): At ~80% of the Upper Limit of Quantification (ULOQ).
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure effectively isolates the analyte and IS from plasma proteins and other interferences.[5][14]
-
Aliquot 200 µL of plasma sample (blank, CC, QC, or unknown study sample) into a 1.5 mL polypropylene tube.
-
Add 50 µL of the IS working solution (50 ng/mL this compound) to every tube except the blank matrix sample. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate (or MTBE).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[14]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[14]
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.3% Formic Acid).
-
Vortex for 1 minute, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
Visualization: Experimental Workflow
Caption: Workflow for Mosapride quantification in plasma.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used.[5][14][16][17]
| Table 1: Recommended LC-MS/MS Parameters | |
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[5][14] |
| Mobile Phase A | Water with 0.3% Formic Acid[5][14] |
| Mobile Phase B | Acetonitrile with 0.3% Formic Acid |
| Flow Rate | 0.25 - 0.40 mL/min[5] |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][16] |
| MRM Transitions | Mosapride: m/z 422.0 → 198.0[5][16]This compound: m/z 427.0 → 198.0 |
| Source Temp. | 500°C |
| Collision Gas | Argon |
Causality Note: Positive ion mode (ESI+) is used because the Mosapride structure contains basic nitrogen atoms (in the morpholine and amide groups) that are readily protonated to form [M+H]+ ions, enabling sensitive detection. Formic acid is added to the mobile phase to facilitate this protonation. The m/z 198 product ion is a stable, specific fragment resulting from the cleavage of the molecule, making it ideal for quantification in Multiple Reaction Monitoring (MRM) mode.
Bioanalytical Method Validation (BMV)
The analytical method must be validated to ensure its performance is acceptable for its intended purpose. Validation should be performed in accordance with current regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[4][9][10]
| Table 2: Key Parameters for Bioanalytical Method Validation | |
| Parameter | Purpose & Typical Acceptance Criteria |
| Selectivity & Specificity | Demonstrates that the method can differentiate the analyte and IS from endogenous matrix components. Response of interferences should be <20% of LLOQ and <5% of IS response. |
| Calibration Curve | Establishes the relationship between concentration and instrument response. A minimum of 6 non-zero standards are used. Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy & Precision | Determines the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, HQC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).[5][16] |
| Matrix Effect | Assesses the impact of matrix components on ionization. The IS-normalized matrix factor CV% should be ≤15%. |
| Recovery | Measures the efficiency of the extraction process. Should be consistent and reproducible across the concentration range. |
| Stability | Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). Analyte stability is confirmed if mean concentrations are within ±15% of nominal. |
| Dilution Integrity | Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified. Accuracy and precision must be within ±15%. |
Visualization: Method Validation Logic
Caption: Key pillars of bioanalytical method validation.
Data Analysis and Expected Performance
The concentration of Mosapride in unknown samples is determined by calculating the peak area ratio (Mosapride area / this compound area) and interpolating the concentration from the linear regression of the calibration curve (y = mx + c), where 'y' is the peak area ratio.
| Table 3: Summary of Expected Quantitative Performance | |
| Parameter | Typical Performance |
| Linearity Range | 0.17 - 68.00 ng/mL[5][16] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL[5][16] |
| Intra- & Inter-day Precision (CV%) | < 13%[5][16] |
| Intra- & Inter-day Accuracy (%RE) | within ± 6.3%[5][16] |
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Mosapride in human plasma. The protocol's foundation on a stable isotope-labeled internal standard, this compound, ensures high-quality data that meets global regulatory standards for bioanalysis. The provided step-by-step workflows for sample preparation, instrumental analysis, and method validation serve as a comprehensive guide for researchers in pharmacology, drug metabolism, and clinical development, enabling reliable characterization of Mosapride's pharmacokinetic profile.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Mosapride Citrate: A Deep Dive into its 5-HT4 Agonist Properties. [Link]
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Cho, H. H., et al. (2014). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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ResearchGate. (2012). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. [Link]
-
Veeprho. Mosapride Impurity 5-D5 | CAS 1246814-79-8. [Link]
-
ResearchGate. (2012). Validation and application of a high-performance liquid chromatography-tandem mass spectrometry assay for mosapride in human plasma. [Link]
-
Satoh, Y., et al. (2010). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. Journal of Gastroenterology. [Link]
-
DBpia. (2009). Determination of mosapride in human plasma by LC-MS/MS and clinical pharmacokinetic studies. [Link]
-
Axios Research. This compound - CAS - 1246820-66-5. [Link]
-
Kaumann, A. J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Reddy, G. S., et al. (2009). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]
-
Kim, S. H., et al. (2012). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. Clinical Pharmacology. [Link]
-
Zhao, L., et al. (2019). Simultaneous determination of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rat plasma using UPLC-MS/MS: an application for a pharmacokinetic study. Semantic Scholar. [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Application Note: High-Fidelity Metabolite Identification and Quantification of Mosapride Using a Stable Isotope-Labeled Internal Standard, Mosapride-d5
Introduction: The Clinical and Analytical Imperative for Mosapride Metabolite Analysis
Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent that enhances gastrointestinal motility and is primarily used in the treatment of functional dyspepsia and other motility-related disorders[1][2]. The therapeutic efficacy and safety profile of a drug are intrinsically linked to its metabolic fate. In the case of Mosapride, it undergoes extensive first-pass metabolism, primarily in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor[2][3][4][5]. A comprehensive understanding of its metabolic profile is therefore paramount for accurate pharmacokinetic (PK) assessments, bioequivalence studies, and a deeper insight into potential drug-drug interactions[5][6][7].
The primary metabolite of Mosapride is the des-p-fluorobenzyl compound (M-1), which has been shown to be pharmacologically active[3][8][9][10]. Beyond this major metabolite, numerous other phase I and phase II metabolites have been identified, including Mosapride N-oxide and various glucuronide and sulfate conjugates[6][11][12]. The complexity of this metabolic landscape necessitates a highly sensitive and selective analytical methodology to accurately identify and quantify these metabolites in complex biological matrices such as plasma and urine.
This application note details a robust and validated workflow for the identification and quantification of Mosapride and its metabolites, leveraging the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). At the core of this methodology is the use of a stable isotope-labeled internal standard, Mosapride-d5.
The Principle of Stable Isotope Dilution: Why this compound is the Gold Standard
In quantitative bioanalysis, particularly with LC-MS/MS, achieving high accuracy and precision can be challenging due to matrix effects, variations in sample preparation, and instrument response fluctuations[13][14][15]. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the universally accepted gold standard to overcome these challenges[13][16][17].
A SIL-IS is an ideal internal standard because it is chemically identical to the analyte of interest, but with a different mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N)[17][18]. This near-perfect analogy in chemical and physical properties ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences identical ionization efficiency and any potential ion suppression or enhancement in the mass spectrometer's ion source[13][15][17]. Consequently, by measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, a highly accurate and precise quantification can be achieved, effectively normalizing for any experimental variability[14][19]. The use of this compound, where five hydrogen atoms are replaced by deuterium, provides a sufficient mass shift to prevent isotopic crosstalk while maintaining the same physicochemical behavior as the parent Mosapride molecule[20].
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive workflow for the analysis of Mosapride and its metabolites in human plasma.
Diagram of the Experimental Workflow
Caption: Overall experimental workflow for Mosapride metabolite analysis.
Materials and Reagents
-
Mosapride Citrate reference standard (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Reference standards for key metabolites (e.g., des-p-fluorobenzyl mosapride)
-
HPLC-grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
-
Drug-free human plasma
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in acetonitrile). The early addition of the IS is crucial to account for variability in subsequent extraction steps[15].
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma is generally sufficient for effective protein precipitation. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
| Liquid Chromatography | ||
| System | UPLC/HPLC System | Provides high-resolution separation of analytes. |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)[21][22][23] | Offers good retention and separation for Mosapride and its metabolites. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 0.3 mL/min | A typical flow rate for this column dimension, providing a balance of speed and resolution. |
| Gradient | Start with low %B, ramp up to elute analytes, then re-equilibrate. | Gradient elution is necessary to separate compounds with different polarities. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| Mass Spectrometry | ||
| System | Tandem Quadrupole Mass Spectrometer | Essential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][21][22] | Mosapride and its metabolites contain basic nitrogen atoms that are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150°C | |
| Desolvation Temperature | 450°C | Aids in the desolvation of droplets to form gas-phase ions. |
| Collision Gas | Argon |
Table 2: Example MRM Transitions for Mosapride and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| Mosapride | 422.1 | 198.0 | Parent Drug[6] |
| This compound | 427.1 | 203.0 | Internal Standard |
| M1 | 314.2 | 198.1 | des-p-fluorobenzyl mosapride[6] |
| M2 | 438.1 | 422.1 | Mosapride N-oxide[6] |
| M5 | 598.2 | 422.1 | Mosapride Glucuronide[6][11] |
Note: Collision energies must be optimized for each specific compound and instrument.
Data Analysis: From Raw Data to Quantitative Results
Diagram of the Data Analysis Pipeline
Caption: Data analysis workflow for quantification.
Metabolite Identification
Putative metabolites are first identified by searching for expected mass shifts from the parent drug based on known metabolic transformations (e.g., +16 Da for hydroxylation, -108 Da for dealkylation of the fluorobenzyl group). The identity of these metabolites is then confirmed by comparing their fragmentation patterns (product ion spectra) with those of the parent drug and, when available, with authentic reference standards[11][12]. The co-elution of the deuterated internal standard with the parent drug provides a high degree of confidence in the chromatographic peak assignment.
Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix (e.g., drug-free plasma) with known concentrations of Mosapride and its metabolites and a constant concentration of this compound.
-
Peak Area Ratio Calculation: For each calibration standard and unknown sample, the peak areas of the MRM transitions for the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is then calculated.
-
Linear Regression: The peak area ratios of the calibration standards are plotted against their corresponding concentrations. A linear regression analysis is performed to obtain the equation of the line (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration. The correlation coefficient (r²) should be >0.99 for a good fit.
-
Concentration Determination: The concentrations of Mosapride and its metabolites in the unknown samples are then calculated by interpolating their measured peak area ratios into the calibration curve equation[19].
Method Validation
The entire analytical method should be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[24][25][26][27][28][29]. Key validation parameters include:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
Table 3: Example Quantitative Performance Data
| Parameter | Mosapride | des-p-fluorobenzyl mosapride (M1) |
| Linearity Range | 0.1 - 100 ng/mL | 0.2 - 150 ng/mL |
| LLOQ | 0.1 ng/mL | 0.2 ng/mL |
| Intra-day Precision (RSD) | < 10% | < 12% |
| Inter-day Precision (RSD) | < 11% | < 13% |
| Accuracy (RE) | Within ± 8% | Within ± 10% |
| Recovery | 95 - 105% | 92 - 103% |
Note: These are representative values. Actual performance will depend on the specific matrix and instrumentation.[21][22][23]
Mosapride Metabolism: Pathways and Products
Mosapride is subject to several metabolic transformations, primarily categorized as Phase I and Phase II reactions.
Diagram of Mosapride Metabolic Pathways
Caption: Major metabolic pathways of Mosapride.
The primary metabolic pathways for Mosapride include[3][11][12][30]:
-
Dealkylation: The most significant Phase I reaction is the removal of the 4-fluorobenzyl group, catalyzed mainly by CYP3A4, to form the major active metabolite, des-p-fluorobenzyl mosapride (M1)[3][8].
-
N-Oxidation: Oxidation of the nitrogen atom in the morpholine ring leads to the formation of Mosapride N-oxide (M2), another key metabolite[9][12].
-
Morpholine Ring Cleavage: The morpholine ring can undergo oxidative cleavage, resulting in ring-opened metabolites[11][12].
-
Hydroxylation: Hydroxylation can occur on the benzene ring[3].
-
Phase II Conjugation: The parent drug or its Phase I metabolites can undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted[11].
Conclusion
This application note provides a detailed, scientifically grounded protocol for the reliable identification and quantification of Mosapride and its metabolites in biological matrices. The cornerstone of this methodology is the use of a deuterated internal standard, this compound, in conjunction with a validated LC-MS/MS workflow. This approach effectively mitigates analytical variability, ensuring the generation of high-quality, reproducible data essential for pharmacokinetic studies, drug metabolism research, and clinical drug development. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide serves as a valuable resource for researchers and scientists in the pharmaceutical field.
References
- MOSAPRIDE CITRATE - FDA Verification Portal. (n.d.). U.S. Food and Drug Administration.
-
Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. Arzneimittelforschung, 43(8), 867-72. Retrieved from [Link]
-
Lee, H. A., et al. (2007). Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. Arzneimittelforschung, 57(9), 599-603. Retrieved from [Link]
-
Sun, X., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 74-84. Retrieved from [Link]
-
Li, F., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. Retrieved from [Link]
-
Huan, T., & Li, L. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 5(6), 699-715. Retrieved from [Link]
-
How do you use isotope-labeled internal standards to quantify metabolites? (n.d.). Metware Biotechnology. Retrieved from [Link]
-
Internal Standards in metabolomics. (n.d.). IsoLife. Retrieved from [Link]
-
What is the mechanism of Mosapride Citrate Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]
-
Sun, X., et al. (2013). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 163-170. Retrieved from [Link]
-
Internal Standard Sets for Reliable Metabolomic Analysis. (2025). IROA Technologies. Retrieved from [Link]
-
Kim, D. W., et al. (2020). Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs. Journal of Veterinary Medical Science, 82(9), 1339-1343. Retrieved from [Link]
-
Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs. (2020). OUCi. Retrieved from [Link]
-
Proposed metabolic profile of mosapride in humans. (2014). ResearchGate. Retrieved from [Link]
-
Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
-
Liu, R. H., et al. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of Analytical Toxicology, 24(4), 275-80. Retrieved from [Link]
-
The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rats. (2019). Taylor & Francis Online. Retrieved from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020). Technology Networks. Retrieved from [Link]
-
Mushiroda, T., et al. (2001). The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with cisapride and mosapride citrate. Drug Metabolism and Disposition, 29(7), 987-992. Retrieved from [Link]
-
Li, H., et al. (2009). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. Se Pu, 27(1), 58-61. Retrieved from [Link]
-
Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. (2015). National Institutes of Health. Retrieved from [Link]
-
Lee, J. Y., et al. (2015). Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. Toxicological Research, 31(3), 307-312. Retrieved from [Link]
-
Sakashita, M., et al. (1993). Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. Arzneimittelforschung, 43(7), 718-23. Retrieved from [Link]
-
Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. (2014). ResearchGate. Retrieved from [Link]
-
Reddy, G. M., et al. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-8. Retrieved from [Link]
-
(PDF) Measurement of Human Cytochrome P450 Enzyme Induction Based on Mesalazine and Mosapride Citrate Treatments Using a Luminescent Assay. (2015). ResearchGate. Retrieved from [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Rondaxe. Retrieved from [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Mosapride and Mosapride-d5
Welcome to the technical support center for the LC-MS/MS analysis of Mosapride and its stable isotope-labeled internal standard, Mosapride-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind method development and to help you navigate the common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Analyte & Internal Standard Characteristics
Q1: What are the key physicochemical properties of Mosapride and this compound that I should consider for LC-MS/MS method development?
A1: Understanding the physicochemical properties of your analyte and internal standard is the foundation of a robust LC-MS/MS method. Here are the critical parameters for Mosapride and this compound:
-
Chemical Structure: Mosapride is a gastroprokinetic agent.[1][2] this compound is its deuterated analog, making it an ideal internal standard due to its similar chemical behavior and distinct mass.[3]
-
Ionization: Mosapride contains basic nitrogen atoms, making it readily protonated. Therefore, positive ion mode electrospray ionization (ESI) is the preferred method for achieving high sensitivity.[4][5]
Table 1: Physicochemical Properties of Mosapride and this compound
| Property | Mosapride | This compound |
| Chemical Formula | C₂₁H₂₅ClFN₃O₃ | C₂₁H₂₀D₅ClFN₃O₃ |
| Molecular Weight | 421.90 g/mol | 426.92 g/mol |
| Chemical Structure | 4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzamide[6] | 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(pentadeuterioethoxy)benzamide |
| Ionization Mode | ESI Positive | ESI Positive |
Mass Spectrometry Parameters
Q2: What are the recommended MRM transitions for Mosapride and this compound?
A2: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. The most abundant and stable precursor-to-product ion transition should be chosen.
-
Mosapride: The protonated molecule [M+H]⁺ is used as the precursor ion. A common and robust transition is m/z 422.3 → 198.3.[4] The fragmentation pattern suggests the product ion corresponds to a stable fragment of the molecule.
-
This compound: As a stable isotope-labeled internal standard, this compound will have a precursor ion with an m/z shifted by the number of deuterium atoms (+5). The fragmentation pattern is expected to be similar to that of Mosapride. Therefore, the predicted MRM transition for this compound is m/z 427.3 → 198.3 . The product ion should remain the same as the deuteration is on a part of the molecule that is lost in the precursor ion formation. It is crucial to confirm and optimize this transition on your specific instrument.
Table 2: Recommended MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Mosapride | 422.3 | 198.3 | Positive |
| This compound | 427.3 (Predicted) | 198.3 (Predicted) | Positive |
Q3: How do I optimize the collision energy (CE) and other MS parameters?
A3: Optimal CE is critical for maximizing the signal of your product ion. Here is a systematic approach:
-
Infuse a standard solution of Mosapride and this compound directly into the mass spectrometer.
-
Select the precursor ion for each compound.
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
For the selected product ion, perform a CE ramp to determine the voltage that yields the highest intensity.
-
Optimize other source parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage to achieve a stable and robust signal.
Caption: Workflow for optimizing MS parameters.
Liquid Chromatography Parameters
Q4: What are the recommended LC conditions for the separation of Mosapride?
A4: The goal of the chromatography is to achieve a good peak shape, resolution from matrix interferences, and a reasonable run time.
-
Column: A reversed-phase C18 column is commonly used and provides good retention and separation for Mosapride.[4][5] A popular choice is a Waters ACQUITY UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) for fast and efficient separations.[4]
-
Mobile Phase: An acidic mobile phase is recommended to ensure the protonation of Mosapride. A common mobile phase composition is:
-
Elution: A gradient elution is typically employed to ensure good separation from endogenous plasma components and to elute Mosapride with a sharp peak in a reasonable time.
-
Flow Rate: For a 2.1 mm ID column, a flow rate of 0.2-0.4 mL/min is a good starting point.[4]
Table 3: Recommended Starting LC Conditions
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5-10 µL |
Troubleshooting Guide
Poor Peak Shape
Q5: I am observing peak tailing or fronting for Mosapride. What are the possible causes and solutions?
A5: Poor peak shape can compromise the accuracy and precision of your quantification. Here’s a systematic approach to troubleshooting:
Caption: Troubleshooting poor peak shape.
Matrix Effects
Q6: I am analyzing Mosapride in plasma and suspect matrix effects are impacting my results. How can I identify and mitigate them?
A6: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.[7][8]
Identification:
-
Post-column Infusion: Infuse a constant flow of Mosapride solution into the MS source after the LC column. Inject a blank plasma extract. Dips or peaks in the baseline signal at the retention time of Mosapride indicate ion suppression or enhancement.
-
Matrix Factor Calculation: Compare the peak area of Mosapride in a post-extraction spiked blank plasma sample to the peak area of Mosapride in a neat solution at the same concentration. A ratio significantly different from 1 indicates a matrix effect.[9]
Mitigation Strategies:
-
Improve Sample Preparation:
-
Optimize Chromatography: Adjust the gradient to separate Mosapride from the regions of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal choice as it co-elutes with Mosapride and experiences the same degree of matrix effects, thus compensating for them in the final peak area ratio calculation.[3]
Carryover
Q7: I am observing a peak for Mosapride in my blank injections after a high concentration sample. How can I address this carryover issue?
A7: Carryover can lead to inaccurate quantification of low-concentration samples.
Troubleshooting Steps:
-
Identify the Source:
-
Injector: The most common source. Adsorption to the needle, loop, or valve can occur.
-
Column: Strong retention of the analyte can lead to carryover.
-
-
Solutions:
-
Optimize Wash Solvents: Use a strong wash solvent in the autosampler wash routine. A mixture of organic solvent (e.g., acetonitrile/isopropanol) with a small amount of acid or base can be effective.
-
Increase Wash Volume and Number of Washes: Ensure the entire injection path is thoroughly flushed.
-
"Blank" Injections: Injecting a blank after a high-concentration sample can help wash out the system.
-
Sample Dilution: If possible, dilute high-concentration samples to reduce the amount of analyte introduced to the system.
-
Caption: A systematic approach to mitigating carryover.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
References
-
MRM chromatograms of mosapride and its 16 metabolites in (A) blank human matrix. ResearchGate. Available from: [Link]
-
[Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. PubMed. Available from: [Link]
-
Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. PMC - NIH. Available from: [Link]
-
MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. PMC - NIH. Available from: [Link]
-
Efficient Peptide MRM Transition Prediction via Convolutional Hashing. SpringerLink. Available from: [Link]
-
Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. PubMed. Available from: [Link]
-
MRM Transitions and Parameters for Standards and Deuterated Standards... ResearchGate. Available from: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. Available from: [Link]
-
Additional Mosapride to Proton Pump Inhibitor for Gastroesophageal Reflux Disease: A Meta-Analysis. MDPI. Available from: [Link]
-
Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. PubMed. Available from: [Link]
-
Retention Time shifts using deuterated internal standards. Skyline. Available from: [Link]
-
Mosapride | C21H25ClFN3O3 | CID 119584. PubChem - NIH. Available from: [Link]
-
Effects of mosapride citrate on human plasma levels of motilin, gastrin, somatostatin, and secretin. PubMed. Available from: [Link]
-
Mosapride (International database). Drugs.com. Available from: [Link]
-
A randomized controlled study to assess the effect of mosapride citrate on intestinal recovery following gastrectomy. PMC - NIH. Available from: [Link]
-
The efficacy of mosapride on recovery of intestinal motility after elective colorectal cancer surgery: a randomized controlled trial. NIH. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. Available from: [Link]
-
Effect of mosapride on gastrointestinal transit time and diagnostic yield of capsule endoscopy. PubMed. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. shimadzu.at [shimadzu.at]
- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Isotopic Integrity of Mosapride-d5 in Bioanalytical Applications
Prepared by: Senior Application Scientist, Bioanalytical Support Division
Welcome to the technical support center for Mosapride-d5. This guide is designed for researchers, scientists, and drug development professionals who use this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The accuracy of pharmacokinetic and toxicokinetic data relies heavily on the quality and stability of the internal standard. An ideal SIL-IS must be chemically and isotopically stable throughout the entire analytical workflow—from sample collection and storage to final analysis. This resource provides in-depth technical guidance, troubleshooting workflows, and validated protocols to help you prevent, diagnose, and resolve potential issues related to the isotopic exchange of this compound, ensuring the integrity and reliability of your data in alignment with global regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What is the precise chemical structure of this compound, and where are the deuterium labels located?
A1: this compound is the stable isotope-labeled analog of Mosapride, a selective 5-HT4 receptor agonist. The five deuterium atoms are strategically placed on the ethoxy group attached to the benzamide ring.
The IUPAC name for this compound is 4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-(1,1,2,2,2-penta-deuterioethoxy )benzamide.[1][2][3] This specific labeling pattern is critical for its stability. The deuterium atoms are bonded to aliphatic carbons, which do not have any adjacent activating groups that would render them susceptible to exchange under typical analytical conditions.
Q2: Is isotopic exchange a significant risk for this compound when using protic solvents like water, methanol, or acetonitrile in my LC-MS mobile phase?
A2: No, the risk of isotopic exchange for this compound is exceptionally low under standard bioanalytical conditions. The carbon-deuterium (C-D) bonds on the terminal ethyl group (-OCD₂CD₃) are strong and non-labile.[4] Hydrogen-deuterium (H/D) exchange primarily occurs with "labile" or "exchangeable" hydrogens, which are typically attached to heteroatoms (like oxygen in -OH, nitrogen in -NH₂, or sulfur in -SH) or on carbons activated by adjacent electron-withdrawing groups (e.g., carbons alpha to a carbonyl group).[4][5] Since the deuterium labels in this compound are on a stable aliphatic ether group, they will not readily exchange with protons from solvents like water or methanol.
Q3: Are there any experimental conditions that could promote the isotopic exchange of this compound?
A3: While highly unlikely in a standard bioanalytical workflow, extreme chemical conditions could theoretically force an exchange. These conditions fall well outside of typical LC-MS parameters and would likely degrade the analyte as well. They include:
-
Harsh pH: Extremely high or low pH values, especially when combined with high temperatures over extended periods, can catalyze H/D exchange at less reactive sites.[6] However, the C-D bonds in the ethoxy group are robust and generally resistant even to moderately acidic or basic conditions used in chromatography.[7]
-
Metal Catalysts: Certain transition metal catalysts are used in synthetic chemistry to activate C-H (and C-D) bonds, but these are not present in bioanalytical assays.[6]
The conditions used in validated LC-MS methods for Mosapride, which typically involve mobile phases containing 0.1-0.3% formic acid in water and acetonitrile/methanol, are not sufficient to cause back-exchange of the deuterons on the ethoxy group.[8]
Q4: How do regulatory agencies like the FDA and EMA view the stability of internal standards?
A4: Global regulatory bodies, through the harmonized International Council for Harmonisation (ICH) M10 guideline, place significant emphasis on the stability of both the analyte and the internal standard.[2][9] Your validation experiments must demonstrate the stability of the IS in the biological matrix under all relevant conditions, including:
-
Bench-top (short-term) stability at room temperature.
-
Freeze-thaw stability.
-
Long-term storage stability at frozen temperatures.
-
Processed sample stability in the autosampler.
The guidelines do not assume instability; rather, they require experimental verification that the IS maintains its integrity throughout the process.[6][10] If the IS were to degrade or undergo isotopic exchange, it would lead to inaccurate quantification, a failure to meet validation criteria, and rejection of the data.[2]
Part 2: Troubleshooting Guide: Investigating Suspected Isotopic Exchange
If your data exhibits symptoms that suggest isotopic instability, it is crucial to follow a logical diagnostic workflow. In most cases for this compound, these symptoms are more likely caused by other analytical issues, such as contamination or matrix effects.
Primary Symptom: Decrease in IS Response and/or Appearance of Analyte Signal
You observe a systematic decrease in the this compound peak area and/or the appearance of a peak in the unlabeled Mosapride channel in blank samples fortified only with the IS.
Part 3: Experimental Protocol for Verifying Isotopic Stability
To definitively confirm the isotopic stability of this compound under your specific analytical conditions, perform the following experiment as part of your method validation, in accordance with ICH M10 guidelines.[9]
Objective: To demonstrate that this compound does not undergo isotopic back-exchange when exposed to the solvents, reagents, and temperatures used during sample processing and analysis.
Materials:
-
This compound stock solution
-
Blank, drug-free biological matrix (e.g., human plasma)
-
Reconstitution solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)
-
LC-MS/MS system
Methodology:
-
Prepare Time-Zero (T=0) Control Samples:
-
Take three replicates of blank biological matrix.
-
Process them using your validated extraction procedure (e.g., protein precipitation or LLE).
-
In the final step, reconstitute the dried extract in reconstitution solvent that has been freshly spiked with this compound at the working concentration.
-
Analyze these samples immediately. This represents the baseline (100%) response for the IS.
-
-
Prepare Incubated Test Samples:
-
Take three replicates of the reconstitution solvent (without matrix extract).
-
Spike with this compound at the working concentration.
-
Incubate these samples under the most stringent conditions of your workflow (e.g., in the autosampler at 10°C for 24 hours, or on the bench-top at 21°C for 8 hours).
-
-
Analysis:
-
After the incubation period, analyze the Test Samples.
-
Acquire data for both this compound (the IS transition) and unlabeled Mosapride (the analyte transition).
-
-
Data Evaluation and Acceptance Criteria:
-
Criterion 1 (IS Response Stability): Compare the mean peak area of this compound in the Incubated Test Samples to the mean peak area in the T=0 Control Samples. The mean response should be within ±15% of the T=0 samples.
-
Criterion 2 (Absence of Back-Exchange): In the Incubated Test Samples, the peak area in the unlabeled Mosapride channel should be negligible, typically less than 0.5% of the this compound peak area, and not significantly different from the T=0 samples.
-
Interpretation: Passing these criteria provides definitive, documented evidence that this compound is isotopically stable under your established analytical conditions.
Part 4: Best Practices for Prevention and Ensuring Data Quality
While this compound is inherently stable, adhering to best practices is essential for maintaining the overall quality and robustness of your bioanalytical method.
| Parameter | Recommendation | Rationale |
| Solvent Selection | Use high-purity, LC-MS grade solvents (Water, Acetonitrile, Methanol). Aprotic solvents (e.g., pure Acetonitrile) can be used for stock solutions. | Minimizes potential contaminants that could interfere with analysis. Protic solvents are acceptable for mobile phases due to the stability of the C-D bonds. |
| pH Control | Maintain a consistent, mildly acidic pH (e.g., 2.7-4.5) using formic acid or ammonium formate for reversed-phase chromatography. | Ensures consistent chromatography and ionization efficiency. Avoids extreme pH levels that could, in theory, affect long-term stability. |
| Temperature | Store stock solutions at ≤ -20°C as recommended.[1][11] Keep processed samples in a cooled autosampler (e.g., 4-10°C). | Lower temperatures slow down all chemical reactions, providing an extra margin of safety against any potential degradation or exchange over long analytical runs. |
| IS Purity Check | Upon receiving a new lot of this compound, inject a high-concentration neat solution and check for the presence of any unlabeled Mosapride. | Verifies the isotopic purity stated on the Certificate of Analysis and rules out contamination of the standard itself as a source of error. |
Part 5: Understanding the Mechanism of Stability
The stability of the deuterium labels in this compound is rooted in fundamental principles of chemical bonding and reaction kinetics. The diagram below illustrates why the deuterons on the ethoxy group are non-labile compared to protons on heteroatoms.
The energy required to break a C-D bond on an unactivated aliphatic carbon is significantly higher than the energy available in a typical LC-MS system. Furthermore, there is no low-energy chemical pathway (like enolization) available to facilitate the exchange. In contrast, the proton on the primary amine (-NH₂) is labile and would exchange almost instantaneously in a deuterated solvent like D₂O, making it an unsuitable position for isotopic labeling.[4] The choice to place the labels on the ethoxy group ensures the isotopic integrity of this compound as an internal standard.
References
-
BOC Sciences. Mosapride-[d5] CAS 1246820-66-5.
-
A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.
- Gao, F., et al. (2011). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. Se Pu, 29(1), 45-48.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Mosapride. Wikipedia.
-
Guidechem. This compound 1246820-66-5 wiki.
-
Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Juricek, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(11), 3199.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation.
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone.
-
Kymos. ICH M10 guideline: validation of bioanalytical methods.
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation.
-
Hydrogen–deuterium exchange. Wikipedia.
-
Yu, Z. J., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Journal of the American Chemical Society.
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bioanalysisforum.jp [bioanalysisforum.jp]
- 4. e-b-f.eu [e-b-f.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. Bioanalytical method validation emea | PPTX [slideshare.net]
Technical Support Center: Optimizing Mosapride Bioanalysis with Mosapride-d5
Welcome to the technical support center for Mosapride assays. This guide is designed for researchers, scientists, and drug development professionals to enhance the precision, accuracy, and robustness of Mosapride quantification in biological matrices. The use of a stable isotope-labeled internal standard, specifically Mosapride-d5, is a cornerstone of a reliable bioanalytical method. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during method development and sample analysis.
The Critical Role of this compound in Bioanalysis
In quantitative mass spectrometry, the ideal internal standard (IS) should behave identically to the analyte throughout the entire analytical process, from extraction to detection.[1] Deuterated internal standards, like this compound, are considered the gold standard because they are chemically identical to Mosapride, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while ensuring they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency.[3] The co-elution of this compound with Mosapride is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal caused by co-eluting endogenous components from the biological sample.[4][5] By normalizing the Mosapride signal to the this compound signal, variability introduced during sample preparation and analysis can be effectively minimized, leading to highly accurate and precise results.[6][7]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered in Mosapride LC-MS/MS assays. Each problem is followed by potential causes and actionable solutions.
Issue 1: High Variability in Results (Poor Precision)
Question: My quality control (QC) samples show high coefficients of variation (%CV) between replicates, both within the same run (intra-day) and between different runs (inter-day). What are the likely causes and solutions?
Answer: Poor precision is a common hurdle in bioanalytical assays and often points to inconsistent sample processing or instrument performance. The use of a deuterated internal standard like this compound is specifically intended to mitigate this, so let's investigate the potential root causes.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Sample Preparation | Variability in manual pipetting, extraction times, or evaporation steps can lead to inconsistent analyte and IS recovery.[8] | - Automate liquid handling steps where possible.- Ensure consistent vortexing and centrifugation times for all samples.- Use a positive displacement pipette for viscous biological fluids.- Ensure complete evaporation of the extraction solvent and consistent reconstitution of the residue. |
| Internal Standard Issues | Incorrect concentration of the IS working solution, or degradation of the IS can lead to erratic normalization. | - Prepare fresh IS working solutions for each analytical run.- Verify the stability of this compound in the stock solution and in the biological matrix under the storage conditions used.[9] |
| Matrix Effects | Significant and variable ion suppression or enhancement between different samples can overwhelm the corrective capacity of the IS if the matrix composition is highly diverse.[5][10] | - Optimize the sample cleanup procedure. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[11]- Adjust the chromatographic gradient to better separate Mosapride from interfering phospholipids.[12] |
| LC System Carryover | Residual Mosapride or this compound from a high concentration sample adsorbing to surfaces in the autosampler or column can be injected with the subsequent sample, leading to artificially high readings in low concentration samples.[13] | - Optimize the autosampler wash procedure. Use a wash solution with a higher percentage of organic solvent than the mobile phase.- Inject blank samples after high concentration standards or QCs to assess for carryover. |
| Mass Spectrometer Instability | Fluctuations in the ion source or detector can cause signal instability. | - Allow the mass spectrometer to fully stabilize before starting the analytical run.- Check for a dirty ion source and clean it according to the manufacturer's recommendations. |
Issue 2: Inaccurate Results (Poor Accuracy)
Question: My QC sample concentrations are consistently deviating from their nominal values by more than the acceptable limits (typically ±15%). What could be causing this systematic error?
Answer: Poor accuracy, or bias, suggests a systematic error in the assay. This can often be traced back to the calibration standards, the internal standard, or metabolic conversion.
| Potential Cause | Explanation | Recommended Solution |
| Inaccurate Calibration Standards | Errors in the preparation of the stock or working calibration standards will lead to a systematic bias in the quantification of all unknown samples. | - Use a certified reference standard for Mosapride.- Prepare stock solutions using a calibrated analytical balance.- Prepare fresh working standards for each run and compare the response of the new standards to the old ones. |
| Cross-Contamination of Standards | Contamination of the Mosapride reference standard with this compound, or vice-versa, can skew the calibration curve. | - Ensure high chemical and isotopic purity of both the analyte and internal standard reference materials.[2] |
| Analyte Instability | Mosapride may be degrading in the biological matrix during sample collection, storage, or processing.[14] | - Perform thorough stability studies, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, as recommended by FDA and ICH guidelines.[15][16] |
| Metabolite Interference | A metabolite of Mosapride could have the same mass transition as the parent drug, leading to an overestimation of the Mosapride concentration. Mosapride is known to be metabolized, with one major metabolite being des-p-fluorobenzyl mosapride.[17][18] | - Ensure the chromatographic method separates Mosapride from its known metabolites.[19]- Check for potential in-source fragmentation of metabolites that could produce an ion identical to the Mosapride precursor ion. |
| Non-co-elution of Analyte and IS | While unlikely with a deuterated IS, certain chromatographic conditions could theoretically cause a slight separation of Mosapride and this compound. If they are not subjected to the same matrix effects at the same time, the normalization will be inaccurate.[3] | - Confirm co-elution by overlaying the chromatograms of the analyte and the IS.- Adjust the mobile phase composition or gradient if necessary to ensure co-elution. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: The chromatographic peaks for Mosapride and/or this compound are tailing or splitting. How can I improve the peak shape?
Answer: Good peak shape is essential for accurate integration and, therefore, accurate quantification. Poor peak shape often points to issues with the analytical column or the mobile phase.
| Potential Cause | Explanation | Recommended Solution |
| Column Contamination/Degradation | Accumulation of proteins or phospholipids from the sample matrix on the column frit or packing material can lead to peak distortion.[10][11] | - Use a guard column to protect the analytical column.- Implement a more rigorous sample clean-up procedure.- Reverse flush the column (if permitted by the manufacturer) to remove contaminants from the inlet frit. |
| Inappropriate Mobile Phase pH | Mosapride is a basic compound. If the mobile phase pH is too close to its pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. | - Adjust the mobile phase pH to be at least 2 units below the pKa of Mosapride to ensure it is consistently in its protonated form. Adding a small amount of formic acid (e.g., 0.1-0.3%) to the mobile phase is a common practice.[20][21] |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. | - Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. | - Use tubing with the smallest possible internal diameter and keep the length to a minimum. |
| Sample Solvent Effects | If the sample is reconstituted in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. | - Reconstitute the final extract in a solvent that is as close in composition to the initial mobile phase as possible. A 1:10 dilution of the processed sample with water containing 0.1% formic acid can improve peak shape.[11] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues in Mosapride assays.
Caption: A logical guide for troubleshooting Mosapride assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a better internal standard than a structural analog?
A deuterated internal standard like this compound is considered superior because its physicochemical properties are nearly identical to the analyte, Mosapride.[1] This ensures that it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4] A structural analog, while better than no internal standard, may have different retention times, extraction efficiencies, and ionization responses, which can lead to less effective correction for matrix effects and other sources of variability.[6]
Q2: What are the optimal mass transitions (MRM) for Mosapride and this compound?
Based on published methods, a common and effective multiple reaction monitoring (MRM) transition for Mosapride is m/z 422 -> m/z 198.[21][22] For this compound, the precursor ion will be shifted by 5 Da to m/z 427. Assuming the deuterium atoms are on a stable part of the molecule that is not lost during fragmentation, the product ion may remain the same. Therefore, a likely MRM transition for this compound would be m/z 427 -> m/z 198. However, it is imperative to optimize these transitions on your specific mass spectrometer by infusing a solution of each compound to determine the most intense and stable precursor and product ions.[23]
Q3: What type of sample preparation is recommended for Mosapride in plasma?
The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol. While it effectively removes proteins, it may not remove other matrix components like phospholipids, which are known to cause significant ion suppression.[10][11]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT. A common approach for Mosapride involves using an extraction solvent like ethyl acetate or a mixture of n-hexane, methylene dichloride, and isopropanol.[20]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for sample concentration, which is beneficial for achieving low limits of quantification.
For most applications, LLE provides a good balance between sample cleanliness and ease of use.[20]
Q4: My assay meets all validation criteria, but I'm seeing discrepancies in incurred sample reanalysis (ISR). What should I investigate?
Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation that assesses the reproducibility of the method with actual study samples.[24] ISR failures can be challenging to diagnose. Potential causes include:
-
Analyte Instability: The analyte may be unstable in the incurred samples under the specific storage conditions.
-
Metabolite Conversion: A metabolite may be converting back to the parent drug during storage. Mosapride is metabolized by CYP3A4, and its stability and metabolic profile should be considered.[25][26]
-
Sample Inhomogeneity: The incurred samples may not be homogenous. Ensure samples are thoroughly vortexed after thawing and before aliquoting.
-
Variable Matrix Effects: The matrix of the incurred samples may be different from the matrix used for calibration and QC samples, leading to unexpected ion suppression or enhancement.
Q5: What are the key validation parameters I need to assess for my Mosapride assay according to regulatory guidelines?
According to the FDA's Bioanalytical Method Validation Guidance for Industry and ICH M10 guidelines, the key parameters to validate for a chromatographic assay include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity, Range)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term, stock solution)
-
Dilution Integrity
Experimental Protocol: Quantification of Mosapride in Human Plasma
This protocol describes a robust LC-MS/MS method for the quantification of Mosapride in human plasma using this compound as an internal standard.
Preparation of Solutions
-
Mosapride Stock Solution (1 mg/mL): Accurately weigh 10 mg of Mosapride citrate and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Calibration Standards & QC Samples: Prepare working solutions by serial dilution of the Mosapride stock solution with a 50:50 methanol:water mixture. Spike these into drug-free human plasma to obtain calibration standards and quality control samples at the desired concentrations.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (Liquid-Liquid Extraction)
Caption: Workflow for liquid-liquid extraction of Mosapride.
LC-MS/MS Parameters
The following tables provide recommended starting parameters. Optimization is necessary for different instrument models.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, e.g., Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[21][22] |
| Mobile Phase A | 0.3% Formic Acid in Water[21][22] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.25 mL/min[21][22] |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Mosapride) | Q1: 422.0 m/z -> Q3: 198.0 m/z[21][22] |
| MRM Transition (this compound) | Q1: 427.0 m/z -> Q3: 198.0 m/z (Requires optimization) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Mosapride/Mosapride-d5) against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression.
-
Acceptance Criteria: The assay should meet the validation criteria set forth by regulatory agencies like the FDA.[15][27] Generally, for QC samples, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[15][27]
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved from [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
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The importance of sample preparation for chromatographic analysis. (2025). News-Medical.Net. Retrieved from [Link]
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Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. (2016). Analyst. Retrieved from [Link]
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Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. (2019). Bioanalysis Zone. Retrieved from [Link]
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Challenges with Sample Preparation. (2020). Chromatography Today. Retrieved from [Link]
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. Retrieved from [Link]
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What is the mechanism of Mosapride Citrate Hydrate? (2024). Patsnap Synapse. Retrieved from [Link]
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The involvement of flavin-containing monooxygenase but not CYP3A4 in metabolism of itopride hydrochloride, a gastroprokinetic agent: comparison with cisapride and mosapride citrate. (2000). PubMed. Retrieved from [Link]
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Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]
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Mosapride Impurity 5-D5. (n.d.). Veeprho. Retrieved from [Link]
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[Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. (2009). PubMed. Retrieved from [Link]
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Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. (2014). PubMed. Retrieved from [Link]
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Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. (1993). PubMed. Retrieved from [Link]
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Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats. (1993). PubMed. Retrieved from [Link]
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Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. (2011). PubMed. Retrieved from [Link]
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Liquid chromatography–tandem mass spectrometric method for determination of mosapride citrate in equine tissues. (2007). ResearchGate. Retrieved from [Link]
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Pharmacokinetic and bioavailability studies of 5 mg mosapride tablets in healthy Korean volunteers. (2008). PubMed. Retrieved from [Link]
-
Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. (2003). PubMed. Retrieved from [Link]
-
Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. (2004). PubMed. Retrieved from [Link]
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An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configuration. (2023). ChemRxiv. Retrieved from [Link]
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A Research on: Formulation and Evaluation of Sustained Release matrix Tablets. (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (2003). ResearchGate. Retrieved from [Link]
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Guideline on Bioanalytical Method (Ligand Binding Assay) Validation in Pharmaceutical Development. (2014). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]
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FORMULATION, DEVELOPMENT AND EVALUATION OF MODIFIED RELEASE FLOATING TABLETS OF MOSAPRIDE CITRATE. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). American Pharmaceutical Review. Retrieved from [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). LCGC North America. Retrieved from [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). Chromatography Online. Retrieved from [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent. Retrieved from [Link]
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Accounting for the matrix effect. (2022). Reddit. Retrieved from [Link]
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Addressing ion suppression in the LC-MS analysis of Mosapride using Mosapride-d5
Welcome to the technical support center for the LC-MS analysis of Mosapride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and critical challenge: ion suppression. By understanding the underlying mechanisms and implementing robust methodologies, you can ensure the accuracy, precision, and reliability of your bioanalytical data. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression, and why is it a significant problem in the LC-MS analysis of Mosapride?
A1: Ion suppression is a matrix effect characterized by a decreased analytical response for the analyte of interest, in this case, Mosapride.[1][2] It occurs when co-eluting endogenous or exogenous species from the sample matrix compete with Mosapride for ionization efficiency in the mass spectrometer's ion source, particularly in electrospray ionization (ESI).[1][3] This competition can arise from several factors, including competition for charge or space at the droplet surface, or changes in the physical properties of the droplet, such as increased surface tension and viscosity, which hinder the formation of gas-phase ions.[1][4]
For Mosapride analysis, which is often conducted in complex biological matrices like plasma, ion suppression can lead to:
-
Inaccurate Quantification: Underestimation of the true Mosapride concentration.
-
Poor Precision and Reproducibility: High variability in results between samples.
-
Reduced Sensitivity: An elevated lower limit of quantification (LLOQ), making it difficult to detect low concentrations of the drug.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects to ensure the validity of bioanalytical methods.[5][6][7]
Q2: How does using a stable isotope-labeled internal standard like Mosapride-d5 help address ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for quantitative LC-MS bioanalysis.[8][9] this compound is chemically identical to Mosapride, with the only difference being the substitution of five hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.
The core principle behind using a SIL-IS is that it will behave nearly identically to the analyte throughout the entire analytical process, including:
-
Sample Preparation: It will have the same extraction recovery.
-
Chromatography: It will co-elute with the analyte.
-
Ionization: It will experience the same degree of ion suppression or enhancement.
By tracking the response ratio of Mosapride to this compound, any signal loss due to ion suppression affecting Mosapride will be mirrored by a proportional loss in the this compound signal. This constant ratio allows for accurate quantification even in the presence of significant matrix effects. However, it is crucial to be aware that in some cases, particularly with deuterium-labeled standards, slight chromatographic separation from the analyte can occur, potentially leading to differential ion suppression.[9][10][11][12] Therefore, careful validation is always necessary.
Q3: I'm observing significant ion suppression for Mosapride even with this compound. What are the likely causes and how can I troubleshoot this?
A3: Even with a SIL-IS, persistent ion suppression can compromise assay performance. Here’s a systematic approach to troubleshooting:
1. Confirm the Source of Suppression: The first step is to identify where in the chromatogram the suppression is occurring. This can be done using a post-column infusion experiment.
-
Experimental Workflow: Post-Column Infusion Analysis
Caption: Post-column infusion setup to detect ion suppression zones.
In this setup, a constant flow of Mosapride and this compound is introduced into the mobile phase after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the baseline signal for the Mosapride and this compound MRM transitions indicates a region of ion suppression caused by co-eluting matrix components.[2]
2. Evaluate and Optimize Sample Preparation: Inefficient sample preparation is a primary cause of ion suppression. The goal is to remove interfering matrix components, such as phospholipids, from the sample.
-
Liquid-Liquid Extraction (LLE): This is a common and effective technique for Mosapride.[13][14][15] Experiment with different organic solvents (e.g., ethyl acetate, diethyl ether-dichloromethane mixtures) and pH adjustments to maximize the recovery of Mosapride while minimizing the extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts than LLE.[16][17] Consider using a mixed-mode or polymeric sorbent that can effectively retain Mosapride while allowing for stringent washing steps to remove phospholipids and other interferences.
3. Optimize Chromatographic Conditions: The goal of chromatographic optimization is to separate Mosapride and this compound from the ion-suppressing components of the matrix.
-
Increase Chromatographic Resolution: Using a UPLC system with a sub-2 µm particle column can significantly improve peak shape and resolution, separating the analyte from interfering matrix components.
-
Modify Mobile Phase Gradient: Adjust the gradient elution profile to better resolve Mosapride from the regions of ion suppression identified in the post-column infusion experiment.
-
Change Column Chemistry: If using a standard C18 column, consider alternative chemistries that may offer different selectivity for Mosapride and the interfering components.
Troubleshooting Guide: A Step-by-Step Workflow
If you are experiencing issues with ion suppression, follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting ion suppression in Mosapride analysis.
Protocols and Methodologies
Protocol 1: Liquid-Liquid Extraction (LLE) for Mosapride from Human Plasma
This protocol is a robust starting point for extracting Mosapride from plasma samples.[14]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (concentration will depend on the expected analyte concentration range).
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Extraction: Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether and dichloromethane).[13]
-
Vortexing: Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[14]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Final Vortex and Transfer: Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS analysis.
LC-MS/MS Parameters for Mosapride Analysis
The following table provides typical starting parameters for the analysis of Mosapride and this compound. Optimization may be necessary for your specific instrumentation.
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[13][15] |
| Mobile Phase A | Water with 0.3% Formic Acid[15] |
| Mobile Phase B | Acetonitrile with 0.3% Formic Acid |
| Flow Rate | 0.25 mL/min[15] |
| Gradient | Optimized to separate Mosapride from matrix interferences |
| Ionization Mode | ESI Positive |
| MRM Transition (Mosapride) | m/z 422.3 -> 198.3[13] |
| MRM Transition (this compound) | m/z 427.3 -> 203.3 (typical, confirm with standard) |
Note: The MRM transition for this compound assumes deuteration on the morpholine ring and subsequent fragmentation.
Key Performance Characteristics
A well-developed and validated method for Mosapride analysis should exhibit the following performance characteristics:
| Parameter | Typical Acceptance Criteria |
| Linearity Range | 0.17 - 68.00 ng/mL[15] |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL[15] |
| Intra- & Inter-day Precision (%RSD) | < 15%[15] |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ)[15] |
| Matrix Effect | IS-normalized matrix factor should be consistent across lots |
| Recovery | Should be consistent, precise, and reproducible |
References
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
ResearchGate. Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. [Link]
-
PubMed. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. [Link]
-
Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ACS Publications. Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. [Link]
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PharmaCompass. FDA guideline - Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation FDA 2001.pdf. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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LCGC International. Ion Suppression and its Role in Secondary Electrospray Ionization. [Link]
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ResearchGate. Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. [Link]
-
ACS Publications. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. [Link]
-
PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]
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Semantic Scholar. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
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Scilit. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]
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Phenomenex. SAMPLE PREPARATION. [Link]
-
LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
PubMed. Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. [Link]
-
Longdom Publishing SL. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Taylor & Francis Online. Solid phase extraction – Knowledge and References. [Link]
-
PubMed. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. [Link]
-
PubMed. Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals. [Link]
-
MDPI. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
-
MDPI. Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]
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Technical Support Center: Method Development with Deuterated Internal Standards
Welcome to the technical support center for scientists and researchers utilizing deuterated internal standards (d-IS) in quantitative analysis. As the "gold standard" for internal standards in mass spectrometry, stable isotope-labeled (SIL) compounds, particularly deuterated analogues, are indispensable for correcting variability during sample preparation and analysis.[1][2][3] Their power lies in being chemically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, leading to highly accurate and precise quantification.[1][4][5]
However, the assumption that a d-IS will behave identically to the analyte is not always valid. Subtle physicochemical differences can introduce significant challenges during method development and validation. This guide provides in-depth, field-proven insights into diagnosing and resolving the most common issues encountered when working with deuterated internal standards.
Section 1: Troubleshooting Deuterated Internal Standard Challenges
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter.
Isotopic Purity & Cross-Contribution
Q: My calibration curve has a high intercept, or my blank samples show a significant analyte signal. What could be the cause?
A: This common issue often points to isotopic contamination in your deuterated internal standard. Specifically, the d-IS reference material may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[6] This unlabeled impurity will be detected in the analyte's mass transition, creating a false signal and artificially inflating the response at all concentration levels, including the blank.
Core Problem: The presence of unlabeled analyte in the d-IS solution contributes to the analyte's signal, leading to inaccurate quantification, especially at the Lower Limit of Quantification (LLOQ).[6]
Troubleshooting Protocol:
-
Analyze the d-IS Solution Alone: Prepare a sample containing only the matrix and the d-IS at the working concentration used in your assay.
-
Monitor Both Transitions: Acquire data for both the analyte and the d-IS mass-to-charge ratio (m/z) transitions.
-
Quantify the Contribution: In an ideal scenario, the analyte channel should have zero response. Any peak detected at the analyte's retention time in this sample represents the contribution from the unlabeled impurity.
-
Assess the Impact: According to regulatory guidelines, the response of the analyte in a blank sample (matrix + IS) should not exceed 20% of the response of the LLOQ sample.[7] If the interference is higher, it must be addressed.
Preventative & Corrective Actions:
-
Source High-Purity Standards: Always purchase deuterated standards from reputable suppliers who provide a Certificate of Analysis (CoA) specifying both chemical and isotopic purity, ideally >98% isotopic enrichment.[8][9]
-
Qualify New Batches: Never assume a new lot of d-IS will perform identically to the last. Perform the cross-contribution check described above as part of your new batch qualification.
-
Mathematical Correction (Use with Caution): While it's possible to subtract the blank response from all samples, this is not ideal and may not be acceptable under regulatory scrutiny. The best practice is to source a purer standard.
Isotopic Exchange (Back-Exchange)
Q: I'm observing a gradual loss of my d-IS signal over the course of an analytical run, or my results are showing poor accuracy and precision. Could this be isotopic exchange?
A: Yes, this is a classic symptom of isotopic back-exchange. This phenomenon occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (water, methanol) or the biological matrix itself.[10][11] This H/D exchange alters the mass of the internal standard, causing its signal to decrease and leading to an overestimation of the analyte concentration.[10]
Core Problem: The C-D bond, while strong, can be labile under certain conditions. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are extremely prone to rapid exchange.[11] Deuteriums on carbons adjacent to carbonyl groups or on certain aromatic rings can also be susceptible, especially under acidic or basic conditions.[11]
Key Factors Influencing Back-Exchange:
-
pH: The rate of exchange is catalyzed by both acids and bases. The minimum rate of exchange is typically observed around pH 2.5.[11][12]
-
Temperature: Higher temperatures significantly accelerate the rate of exchange.[11]
-
Solvent Composition: Protic solvents are necessary for the exchange to occur.
-
Position of Deuterium Label: The stability of the deuterium label is paramount. Labels on stable positions (e.g., methyl groups, non-activated aromatic rings) are highly preferred.
Troubleshooting & Prevention Protocol:
-
Incubate d-IS in Matrix: Prepare QC samples at low and high concentrations and analyze them immediately (T=0).
-
Stress the d-IS: Incubate another set of these QC samples at the temperatures and for the durations they would experience during your entire sample preparation and analytical sequence.
-
Compare Responses: Analyze the incubated samples and compare the analyte/d-IS peak area ratios to the T=0 samples. A significant change in the ratio indicates that stability, potentially due to back-exchange, is an issue.
-
Mitigation Strategies:
-
Maintain Low Temperatures: Keep samples on ice or in a cooled autosampler (e.g., 4°C) whenever possible.[11]
-
Control pH: If possible, adjust the pH of your sample and chromatographic mobile phases to be near the point of minimum exchange (~pH 2.5).[11]
-
Minimize Exposure Time: Process samples quickly and use faster chromatography gradients to reduce the time the d-IS is exposed to protic solvents.
-
Choose a Stable d-IS: When sourcing a standard, select one where deuterium atoms are placed on chemically stable positions, far from exchangeable protons on heteroatoms.
-
Section 2: The Chromatographic Isotope Effect
Q: My deuterated internal standard is not perfectly co-eluting with my analyte. Why is this happening and is it a problem?
A: This phenomenon is known as the Chromatographic Isotope Effect (CIE) or Deuterium Isotope Effect (DIE).[13] It arises because the carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than the carbon-hydrogen (C-H) bond.[13] These subtle differences can alter the molecule's interaction with the chromatographic stationary phase.
-
In Reversed-Phase LC (RPLC): Deuterated compounds are often slightly less hydrophobic (less lipophilic). This leads to weaker interactions with the non-polar stationary phase, causing the d-IS to elute earlier than the analyte.[13][14]
-
In Normal-Phase LC (NPLC): The effect can be variable, but sometimes the deuterated compound may be retained longer.[13]
Why is Co-elution Critical? The fundamental purpose of a SIL-IS is to track and correct for matrix effects, which are fluctuations in ionization efficiency caused by co-eluting matrix components.[4] If the analyte and d-IS elute at different times, even by a few seconds, they may be exposed to different matrix components as they enter the mass spectrometer source. This can lead to differential matrix effects, where the ionization of the analyte is suppressed or enhanced differently than the d-IS, compromising the accuracy of the measurement.[14][15]
Factors Influencing the Isotope Effect:
-
Number of Deuterium Atoms: More deuterium atoms generally lead to a larger shift in retention time.[13][16]
-
Position of Deuteration: The location of the label is critical. Deuteration on aliphatic chains often has a more pronounced effect than on aromatic rings.[13]
-
Chromatographic Conditions: Mobile phase composition (e.g., methanol vs. acetonitrile), gradient slope, and temperature can all influence the degree of separation.[13]
Troubleshooting & Mitigation:
-
Optimize Chromatography: Adjust the gradient slope (make it shallower) or temperature to try and merge the peaks.
-
Use a Different Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and may reduce the separation.
-
Select a Better d-IS: The best solution is to use an internal standard with fewer deuterium atoms (a +3 or +4 mass shift is often sufficient) or one labeled with ¹³C or ¹⁵N, which have a much smaller isotope effect.[5]
Data Summary Table: Common Challenges and Solutions
| Challenge | Primary Symptom | Root Cause(s) | Recommended Action |
| Isotopic Impurity | High signal in blank samples; high curve intercept. | Presence of unlabeled analyte in the d-IS reference material.[6] | Analyze d-IS solution alone to confirm. Source d-IS with >98% isotopic purity. |
| Isotopic Back-Exchange | Drifting IS response; poor accuracy/precision. | Replacement of deuterium with hydrogen from the solvent/matrix.[10] | Conduct stability experiments. Control pH (~2.5) and temperature (keep cold).[11] |
| Chromatographic Isotope Effect | Analyte and d-IS peaks are separated in time. | Physicochemical differences between C-H and C-D bonds.[13] | Modify chromatographic gradient or temperature. Use a d-IS with fewer labels or a ¹³C-IS.[5] |
| Chemical Impurity | Extraneous peaks in the chromatogram; variable IS response. | Degradation of the standard or presence of synthesis byproducts. | Qualify new d-IS lots by LC-UV/MS. Check CoA for chemical purity. Conduct stability tests. |
Section 3: Experimental Workflows & Diagrams
Workflow 1: Qualification of a New Batch of Deuterated Internal Standard
This workflow ensures that a new lot of d-IS meets the required standards for purity and stability before being used in a validated assay.
Caption: Workflow for qualifying a new lot of deuterated internal standard.
Diagram 2: Troubleshooting Variable Analyte/IS Response Ratio
This decision tree helps diagnose the cause of inconsistent peak area ratios, which is a critical indicator of assay failure.
Caption: Decision tree for troubleshooting variable analyte/IS ratios.
Section 4: Frequently Asked Questions (FAQs)
Q1: How many deuterium atoms should my internal standard have? A sufficient number to be clearly resolved from the natural isotope distribution of the analyte. A mass increase of +3 amu is often the minimum, but for analytes containing chlorine or bromine, a higher mass increase (+6 or +7) may be needed to avoid spectral overlap.[2] However, remember that more deuterium atoms can increase the chromatographic isotope effect.[13]
Q2: Can I use a deuterated internal standard for a different, but structurally similar, analyte? This is not recommended and defeats the purpose of a SIL-IS. This would be considered a "surrogate" internal standard. While it may have similar chromatographic properties, it will not have identical extraction recovery and, most importantly, will not experience the same ionization effects in the MS source, leading to unreliable data.[4] Regulatory agencies strongly prefer a SIL-IS for each analyte being measured.[4][17]
Q3: My d-IS shows a small peak at M+1 or M+2. Is this a problem? Not necessarily. This is often due to the natural abundance of ¹³C in your molecule. The key is to distinguish this from an unlabeled impurity. The relative intensity of these natural isotope peaks should be predictable based on the molecule's elemental formula. The problem arises when there is a significant signal at the exact mass of the unlabeled analyte (M+0).
Q4: Are ¹³C-labeled internal standards better than deuterated ones? From a purely scientific perspective, ¹³C-labeled standards are often superior because the C-¹³C bond has a much smaller isotope effect, leading to better chromatographic co-elution.[5] They are also not susceptible to back-exchange. However, they are generally much more expensive and complex to synthesize, making deuterated standards the more common and practical choice for many applications.[2]
References
- Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards - Benchchem. (n.d.).
- Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A. (n.d.).
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF - ResearchGate. (n.d.).
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS - Benchchem. (n.d.).
- Technical Support Center: Isotopic Back-Exchange with Deuterated Standards - Benchchem. (n.d.).
- The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30).
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? | myadlm.org. (2014, April 1).
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis - Taylor & Francis Online. (n.d.).
- Deuterated internal standards and bioanalysis by AptoChem. (n.d.).
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.).
- Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. (n.d.).
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8).
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. (n.d.).
- Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC - NIH. (n.d.).
- A Comparative Guide to Regulatory Guidelines for Bioanalytical Method Validation Using Internal Standards - Benchchem. (n.d.).
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- 6. tandfonline.com [tandfonline.com]
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- 15. myadlm.org [myadlm.org]
- 16. researchgate.net [researchgate.net]
- 17. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Optimizing Mosapride-d5 Internal Standard Concentration
<_ _>
Welcome to the technical support guide for the optimization of Mosapride-d5 as an internal standard (IS) in quantitative bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during liquid chromatography-mass spectrometry (LC-MS/MS) method development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Concepts
Q1: What is the primary role of this compound as an internal standard in my assay?
A1: The fundamental role of an internal standard like this compound is to correct for variability during sample processing and analysis.[1] In LC-MS/MS bioanalysis, a fixed concentration of the IS is added to all samples, including calibration standards (CALs), quality controls (QCs), and unknown study samples.[1][2] this compound, being a stable isotope-labeled (SIL) version of the analyte Mosapride, is considered the gold standard.[3][4] It is expected to have nearly identical chemical and physical properties to the analyte.[5] This similarity ensures it experiences the same variations in extraction recovery, potential degradation, and, most critically, ionization response in the mass spectrometer's source.[6][7][8] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to significantly improved accuracy and precision in the final concentration measurement.[9]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over a structural analog?
A2: A SIL internal standard like this compound is highly preferred because it co-elutes with the analyte and shares nearly identical physicochemical properties.[5][7] This ensures that it is affected by matrix effects—ion suppression or enhancement—in the same way as the analyte.[7][10] Matrix effects are a major concern in LC-MS as they can detrimentally affect accuracy and sensitivity by interfering with the ionization process.[10][11][12] Structural analogs, while chemically similar, may have different retention times, extraction recoveries, and ionization efficiencies, making them less effective at compensating for these crucial variations.[6][13] The use of a SIL IS has been widely shown to reduce the impact of matrix effects and provide more reproducible and accurate recoveries in LC-MS/MS assays.[5]
Concentration Optimization
Q3: How do I select an appropriate starting concentration for my this compound internal standard?
A3: A common and effective starting point is to prepare a this compound working solution at a concentration that produces a mass spectrometer response (peak area) similar to the analyte's response at the mid-point of the calibration curve (Mid QC).
Here is a typical workflow:
-
Prepare a series of Mosapride analyte solutions at concentrations spanning your expected calibration curve range (e.g., LLOQ, Low, Mid, High QC levels).
-
Prepare a this compound solution at a concentration you estimate to be in the mid-range.
-
Inject and analyze these solutions separately to determine their respective peak areas.
-
Adjust the concentration of the this compound working solution so that its peak area is roughly equivalent to the peak area of your Mid QC analyte concentration.
This approach ensures the detector is operating in a similar response range for both the analyte and the IS, which can improve the precision of the peak area ratio.
Q4: What are the consequences of using an internal standard concentration that is too high or too low?
A4: The concentration of this compound is a critical parameter that can significantly impact assay performance.
-
Concentration Too High:
-
Increased Risk of Analyte Signal Suppression: A very high concentration of co-eluting IS can compete with the analyte for ionization in the MS source, potentially suppressing the analyte's signal, especially at the Lower Limit of Quantification (LLOQ).
-
Potential for "Cross-Contribution": Deuterated standards can sometimes contain a small percentage of the unlabeled analyte as an impurity.[14] If the IS concentration is excessively high, this impurity can contribute to the analyte's signal, leading to a positive bias and inaccurate results, particularly at the LLOQ.[14]
-
Detector Saturation: An extremely high IS signal can risk saturating the MS detector, leading to non-linear responses.
-
-
Concentration Too Low:
-
Poor Signal-to-Noise: A low IS concentration may result in a weak signal with poor ion statistics, leading to high variability (poor precision) in the IS peak area.
-
Inadequate Compensation: The IS response may not be sufficient to reliably track and compensate for variations in analyte response across the entire calibration range.
-
The goal is to find a "Goldilocks" concentration—one that provides a robust, reproducible signal without interfering with the analyte's measurement.
Troubleshooting Guide
Problem 1: High variability observed in the this compound peak area across an analytical run.
-
Question: My this compound peak area is fluctuating randomly between samples. What are the likely causes and how do I fix it?
-
Answer & Workflow: Random fluctuation in the IS area points to a lack of consistency in the analytical process. The issue can typically be traced back to one of three main areas: sample preparation, the LC system, or the MS detector.[15] Large variability in IS response is often an indicator of non-optimal sample handling or analysis settings. To diagnose the source of this instability, consider the following potential causes:[15]
-
Sample Preparation: Inconsistent pipetting, incomplete extraction, variable evaporation of solvent during reconstitution, or insufficient mixing can all lead to different amounts of IS in the final vials.[15]
-
LC System/Autosampler: Issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe, can cause significant variability.[15] Carryover from a previous high-concentration sample can also appear as a random increase in IS signal in subsequent samples.
-
MS Detector: Instability in the mass spectrometer's source, such as a dirty or improperly positioned spray needle, can lead to fluctuating ionization efficiency and an unstable signal.[15]
Workflow for diagnosing random IS variability. -
Problem 2: The this compound peak area is consistently lower in study samples compared to calibration standards.
-
Question: I'm seeing a clear trend where the IS response is suppressed in my unknown samples relative to my calibrators prepared in a surrogate matrix. Is this a problem if the analyte/IS ratio seems correct?
-
Answer & Workflow: Yes, this is a significant issue that requires investigation. According to FDA guidance, when IS responses for subject samples are consistently lower or higher than for calibrators and QCs, a subset of samples should be reanalyzed to ensure accuracy.[16] This phenomenon strongly suggests a differential matrix effect, where components in the authentic biological matrix are suppressing the ionization of this compound more than in the simpler matrix used for your standards.[14] While a SIL IS is meant to compensate for this, severe or differential suppression can still compromise data integrity.[17]
Workflow for addressing differential matrix effects. Mitigation Steps:
-
Improve Sample Preparation: The most effective solution is often to remove the interfering matrix components. Transitioning from a simple protein precipitation (PPT) to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can significantly reduce matrix effects.
-
Optimize Chromatography: Adjust the LC gradient to achieve better separation between Mosapride and the co-eluting matrix components that are causing ion suppression.
-
Matrix-Matched Calibrants: If possible, prepare calibration standards and QCs in the same biological matrix as the study samples (e.g., pooled human plasma). This ensures that the analyte and IS are subject to the same matrix environment in all samples.[11]
-
Experimental Protocols & Data Tables
Protocol 1: Determining the Optimal IS Concentration
Objective: To identify the concentration of this compound that provides a stable and appropriate response relative to the analyte across the calibration range.
Methodology:
-
Prepare Analyte & IS Stock Solutions: Prepare 1 mg/mL stock solutions of Mosapride and this compound in a suitable solvent (e.g., Methanol).
-
Prepare Working Solutions:
-
Create a series of Mosapride working solutions to spike into a blank matrix to create your calibration standards and QC samples (e.g., covering a range from 0.1 ng/mL to 100 ng/mL).
-
Prepare three different concentrations of the this compound working solution (e.g., Low IS: 5 ng/mL, Mid IS: 25 ng/mL, High IS: 100 ng/mL).
-
-
Sample Preparation:
-
For each IS concentration, prepare a full calibration curve and sets of LLOQ, Low, Mid, and High QCs.
-
Use your established extraction procedure (e.g., protein precipitation). For each 100 µL of spiked plasma, add 300 µL of the IS working solution in acetonitrile.
-
Vortex, centrifuge, and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis: Analyze all three batches, each with a different IS concentration.
-
Data Evaluation:
-
For each batch, assess the linearity of the calibration curve (R² value).
-
Calculate the accuracy and precision for the QCs.
-
Examine the absolute peak area of the this compound across all samples in each run. The run with the most consistent IS peak area and best accuracy/precision indicates the optimal IS concentration.
-
Table 1: Example Data for IS Concentration Optimization
| IS Concentration | QC Level | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5 ng/mL (Low) | Mid QC (20 ng/mL) | 450,000 | 95,000 | 4.74 | 19.5 | 97.5 |
| 465,000 | 110,000 | 4.23 | 17.3 | 86.5 | ||
| 25 ng/mL (Mid) | Mid QC (20 ng/mL) | 455,000 | 510,000 | 0.89 | 20.2 | 101.0 |
| 460,000 | 505,000 | 0.91 | 20.5 | 102.5 | ||
| 100 ng/mL (High) | Mid QC (20 ng/mL) | 410,000 | 2,500,000 | 0.16 | 18.8 | 94.0 |
| 405,000 | 2,450,000 | 0.17 | 19.1 | 95.5 |
In this example, the 25 ng/mL IS concentration provided the best accuracy and a more consistent IS area, making it the optimal choice.
References
-
Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
-
PubMed. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
LCGC. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]
-
National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Veeprho. (n.d.). Mosapride Impurity 5-D5 | CAS 1246814-79-8. [Link]
-
ResolveMass. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. [Link]
-
U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
PubMed. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. [Link]
-
Axios Research. (n.d.). This compound - CAS - 1246820-66-5. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. [Link]
-
PubMed. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. [Link]
-
ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. [Link]
-
American Association for Clinical Chemistry (AACC). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
ResearchGate. (n.d.). Proposed metabolic profile of mosapride in humans. [Link]
-
PubMed. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. [Link]
-
ResearchGate. (n.d.). Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS. [Link]
-
MDPI. (n.d.). Special Issue : Application of NMR Spectroscopy in Biomolecules. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
PubMed. (n.d.). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. [Link]
-
ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
-
Pharma Tutor. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]
-
MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Zhurnal Prikladnoi Spektroskopii. (n.d.). Development and Validation of a Bioanalytical Method for Estimation of Prucalopride in Human Plasma Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
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- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
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- 16. fda.gov [fda.gov]
- 17. myadlm.org [myadlm.org]
Minimizing carryover in the HPLC system when using Mosapride-d5
Welcome to the Troubleshooting Guide for Minimizing HPLC Carryover with Mosapride-d5.
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this compound carryover in their HPLC and LC-MS systems. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep, mechanistic understanding of the problem and a logical framework for solving it. Carryover, the appearance of an analyte from a previous injection in a current run, can severely compromise data integrity, especially in sensitive bioanalytical and pharmaceutical assays.[1][2][3] this compound, due to its specific chemical properties, requires a systematic and informed approach to mitigate this issue effectively.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental principles behind this compound carryover.
Q1: What is HPLC carryover, and why is it a significant concern for this compound?
A: HPLC carryover is the unintentional transfer of residual analyte from one injection to the next.[3] It typically manifests as unexpected peaks in blank injections that follow a high-concentration sample.[1][4] For this compound, which is often used as an internal standard in quantitative bioanalysis, even minute carryover can lead to inaccurate concentration calculations, false positives in low-level samples, and non-linear calibration curves, ultimately compromising the validity of study results.[1][4] With the increasing sensitivity of modern mass spectrometers, carryover that might be invisible with UV detection can become a significant issue.[5]
Q2: What specific chemical properties of this compound make it prone to carryover?
A: The susceptibility of this compound to carryover is rooted in its molecular structure and resulting physicochemical properties. Two key factors are at play:
-
Basicity: Mosapride contains a primary aromatic amine and a tertiary amine within its morpholine ring. These basic functional groups can be protonated, leading to strong ionic interactions with acidic sites in the HPLC flow path, such as residual silanol groups (-Si-OH) on silica-based columns, glass vials, and even microscopic imperfections on stainless steel surfaces.[6]
-
Hydrophobicity: With a calculated LogP of approximately 2.8, Mosapride exhibits moderate hydrophobicity.[7][8] This allows for non-specific binding (adsorption) to hydrophobic surfaces within the system, including PEEK tubing, rotor seals, and the stationary phase of the column itself.
This dual nature—both ionic and hydrophobic—means that a simple wash solvent may not be sufficient to remove all residual molecules from the system.
| Property | Value | Implication for Carryover |
| Molecular Weight | ~426.9 g/mol | Standard for a small molecule drug. |
| Chemical Nature | Dibasic Compound | Prone to ionic interactions with active sites (e.g., silanols). |
| XLogP3 | 2.8 | Moderate hydrophobicity leads to potential adsorption on surfaces.[7][8] |
| Solubility | Soluble in Methanol, Chloroform.[] Citrate salt soluble in DMSO, Ethanol. | Requires specific organic solvents for effective solubilization and removal. |
Q3: Where in the HPLC system does this compound carryover most commonly occur?
A: Carryover can originate from multiple points within the HPLC system. The most common source is the autosampler, but other components can also contribute significantly.
DOT Diagram: Potential Sources of this compound Carryover in an HPLC System
Caption: Key locations within an HPLC system where this compound can be retained, leading to carryover.
-
The Autosampler: This is the primary culprit in over 90% of carryover cases.[10][11]
-
Injector Needle: Residue can adhere to both the inner and outer surfaces.
-
Injector Valve: Worn or scratched rotor seals can create microscopic grooves that trap the analyte, which then "bleeds" into subsequent injections.[12]
-
Sample Loop: Adsorption can occur on the inner surface of the loop, especially if the sample diluent is incompatible with the loop material.[13]
-
-
The Analytical Column: If this compound is very strongly retained, it may not fully elute during the gradient, leading to its appearance in a later run.[6] This is common if the column is fouled or if secondary interactions are significant.[6]
-
Tubing and Fittings: Improperly seated fittings can create "dead volumes" where a small amount of the sample can be trapped and slowly released.[2]
Part 2: Troubleshooting Guide - A Systematic Approach
Follow this logical workflow to diagnose and resolve this compound carryover.
DOT Diagram: Troubleshooting Workflow for HPLC Carryover
Caption: A step-by-step decision tree for systematically troubleshooting and eliminating carryover.
Q4: How do I confirm the peak in my blank is this compound carryover and not contamination?
A: First, verify that the retention time of the ghost peak in your blank injection perfectly matches that of the this compound standard.[14] If using mass spectrometry, confirm that the mass-to-charge ratio (m/z) corresponds to this compound. Next, prepare a fresh blank using brand-new solvent and a new vial to rule out contamination of your blank matrix.[13] If the peak persists only in blanks that follow a high-concentration sample, and its area decreases with subsequent blank injections, you are dealing with "classic" carryover.[13]
Q5: What is the first diagnostic step to locate the source of carryover?
A: The most effective first step is to isolate the two main parts of the system: the autosampler/injector and the column. Protocol: Column-Bypass Test
-
Remove the analytical column from the system.
-
Replace it with a zero-dead-volume union.
-
Inject a high-concentration standard of this compound (this will go to waste).
-
Immediately inject a blank sample.
-
Monitor the detector for the carryover peak.
Interpretation:
-
If a peak appears: The carryover source is in the flow path before the column (i.e., the autosampler needle, loop, or injection valve).[6] Proceed to Q6.
-
If no peak appears: The carryover is originating from the column itself. Proceed to Q7.
Q6: How should I optimize the autosampler wash protocol for this compound?
A: An effective wash protocol is your most powerful tool. It requires optimizing the wash solvent composition, volume, and wash cycles.[1]
Protocol: Wash Solvent Optimization
-
Start with a Strong Organic Solvent: Begin with a wash solvent that is known to solubilize Mosapride well, such as 100% Acetonitrile or Methanol.[][13] Isopropanol can also be highly effective for removing stubborn residues.[13]
-
Introduce an Acidic Modifier: Since Mosapride is basic, adding a small amount of acid to the wash solvent can drastically improve cleaning efficiency. This protonates the Mosapride, disrupting ionic binding to system surfaces.
-
Use a Multi-Solvent Wash: Modern autosamplers allow for multiple wash solvents.[5][15] A multi-step wash is ideal for tackling both hydrophobic and ionic interactions.
Recommended Wash Compositions & Procedure:
| Wash Step | Solvent Composition | Rationale |
| Wash 1 (Primary Clean) | 90:10 Acetonitrile:Water + 0.5% Formic Acid | The high organic content solubilizes the compound, while the acid disrupts ionic interactions. |
| Wash 2 (Final Rinse) | 50:50 Isopropanol:Water | Isopropanol is excellent for removing strongly adsorbed, hydrophobic residues. |
| Seal Wash | Match initial mobile phase composition (e.g., 95:5 Water:ACN) | Ensures the system is re-equilibrated and prevents peak shape issues in the next injection. |
Procedure:
-
Set the wash volume to be significantly larger than the sample loop (e.g., 500–1000 µL).[1]
-
Enable both pre-injection and post-injection needle washes to clean the needle before it enters the next sample and after it delivers the current one.[13]
-
Increase the number of wash cycles to two or three for maximum effect.[1]
Q7: My autosampler is clean, but the column-bypass test points to the column. Now what?
A: Column-based carryover means the analyte is too strongly retained. You need to implement a more aggressive column wash at the end of each run.
Protocol: Post-Run Column Flush
-
After your analytical gradient, add a final step that flushes the column with a very strong solvent.
-
A good choice is 100% Acetonitrile or a solvent mixture stronger than your final gradient conditions.
-
Flush for a duration equivalent to 5-10 column volumes.
-
Ensure the column is fully re-equilibrated to initial conditions before the next injection.
If this doesn't work, the column may be fouled with matrix components. Consider replacing the column and using a guard column to protect the new one.[16]
Q8: Can my sample diluent contribute to carryover?
A: Yes, absolutely. An improper sample diluent is a common but often overlooked cause of carryover and poor peak shape. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile), the analyte can precipitate upon injection or interact unpredictably with the injection hardware, leading to carryover.[17]
Best Practice: Always aim to dissolve your this compound standard in a solvent that is as weak as, or slightly weaker than, your initial mobile phase conditions.
Q9: I've tried everything and still see persistent, low-level carryover. Should I consider system passivation?
A: Passivation is an advanced technique used for persistent carryover caused by analyte interaction with metal surfaces in the HPLC system.[18] Corrosion or microscopic pitting on stainless steel tubing and frits can create active sites that bind analytes like Mosapride.[18] Passivation involves treating the system with an acid (typically nitric or citric acid) to form a smooth, inert oxide layer on the steel surfaces.[19][20]
When to Consider Passivation:
-
When carryover is extremely persistent and cannot be solved by rigorous autosampler and column cleaning.
-
If you are analyzing highly sensitive compounds at very low concentrations.
-
If your system frequently uses aggressive mobile phases that may corrode stainless steel components.[5]
Protocol: HPLC System Passivation (Caution: This procedure involves strong acids and should be performed with appropriate safety measures and according to your instrument manufacturer's guidelines.)
-
System Cleaning: First, thoroughly clean the system by flushing with a sequence of Water, Isopropanol, and then Water again.[21]
-
Passivation Step: Remove the column and any pH-sensitive components. Flush the system with a 30-35% solution of Nitric Acid (6N HNO3) at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[19][21]
-
Rinsing: Flush the system extensively with high-purity water until the eluent is neutral (check with pH paper).
-
Final Flush: Flush with Methanol or Isopropanol before introducing your mobile phase.
Part 3: Advanced Mitigation & Best Practices
Q10: Are there specific hardware choices that can reduce this compound carryover?
A: Yes. For challenging applications, consider the following:
-
Bio-inert or PEEK-lined Systems: HPLC systems constructed with PEEK or other bio-inert materials in the flow path minimize contact with metallic surfaces, reducing the potential for ionic interactions.[5][21]
-
Optimized Rotor Seals: Check with your instrument vendor for rotor seals made from materials specifically designed to have low adsorption properties for basic compounds.
Q11: How important are sample vials and caps in preventing carryover?
A: They are very important. Adsorption to the sample vial surface can be a source of contamination.
-
Use Silanized (Deactivated) Glass Vials: These vials have been treated to cap the active silanol groups on the glass surface, preventing basic analytes like this compound from sticking.[1]
-
Choose PTFE/Silicone Septa: These septa materials are generally low-adsorption and provide a good seal, minimizing the risk of the needle picking up contamination from the septum itself.[1]
By systematically applying these diagnostic and corrective actions, you can effectively minimize this compound carryover, leading to more accurate, reliable, and reproducible results in your chromatographic analyses.
References
- Mastelf. (2025, February 14). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
- Lab Manager. (2018, October 11). Minimizing HPLC Carryover.
- Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC.
- Waters Corporation. (2025, November 21). Reducing carryover.
- SilcoTek. (2017, January 13). How To Passivate HPLC Stainless Steel For Corrosion Resistance.
- Chiralizer Services, LLC. (2015, February 28). Carry-Over (Carryover)
- BOC Sciences. CAS 1246820-66-5 Mosapride-[d5].
- Waters Corporation.
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- Waters Corporation.
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- APExBIO. Mosapride - Gastrointestinal Motility Enhancer.
- Welch Materials. (2024, July 9).
- R&D Systems.
- Analytics-Shop.
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- Agilent Technologies. (2018). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
- IUPHAR/BPS Guide to PHARMACOLOGY. mosapride | Ligand page.
- MedchemExpress. This compound | Stable Isotope.
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- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Agilent Technologies. (2010, May 20). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems.
- Imtakt USA. (2024, June 27). HPLC - Troubleshooting Carryover.
- PubMed. (2002).
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Enhancing the recovery of Mosapride and Mosapride-d5 from plasma samples
Introduction: Navigating the Challenges of Mosapride Quantification in Plasma
Welcome to the technical support guide for the bioanalysis of Mosapride. As a selective 5-HT4 receptor agonist, accurate quantification of Mosapride in plasma is critical for pharmacokinetic (PK) and bioequivalence studies.[1][2] However, researchers often face challenges in achieving consistent and high recovery rates for Mosapride and its stable isotope-labeled internal standard, Mosapride-d5.
The primary hurdle stems from Mosapride's high affinity for plasma proteins, with a binding rate of approximately 99.0%. This strong interaction can lead to significant analyte loss during sample preparation, resulting in poor recovery, low sensitivity, and inaccurate quantification. Furthermore, the inherent complexity of the plasma matrix can introduce interferences, leading to ion suppression or enhancement in LC-MS/MS analysis.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide you, the research scientist, with both the practical steps and the underlying scientific principles to overcome these challenges, enhance your recovery rates, and ensure the development of a robust and reliable bioanalytical method.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is achieving high recovery for Mosapride from plasma so challenging?
The primary reason is Mosapride's extensive plasma protein binding (PPB), which is reported to be 99.0%. In plasma, a vast majority of Mosapride molecules are not free in solution but are bound to proteins like albumin. During sample preparation, if the extraction procedure does not effectively disrupt these protein-drug interactions, the bound Mosapride will be discarded along with the precipitated proteins or will not partition into the extraction solvent, leading to artificially low recovery.[5]
Q2: What is the purpose of using this compound, and how does it help?
This compound is a stable isotope-labeled (SIL) internal standard (IS).[6][7] It is chemically identical to Mosapride, except that five hydrogen atoms have been replaced with deuterium. This subtle mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.
Causality: Because this compound has virtually identical physicochemical properties to Mosapride, it behaves the same way during extraction and ionization. It will bind to proteins, partition between solvents, and experience matrix effects to the same extent as the analyte.[3] By adding a known amount of this compound to every sample at the beginning of the workflow, you can use the ratio of the analyte's signal to the IS's signal for quantification. This ratio corrects for analyte loss during sample preparation and compensates for variability in instrument response, making the assay significantly more accurate and precise.[3]
Q3: What are the main sample preparation techniques for Mosapride extraction?
There are three primary techniques, each with distinct advantages and disadvantages:
-
Protein Precipitation (PPT): The simplest and fastest method. It involves adding a large volume of organic solvent (like acetonitrile) to the plasma to denature and precipitate the proteins.[8][9]
-
Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility.[1][10]
-
Solid-Phase Extraction (SPE): The most selective and powerful technique. It uses a solid sorbent packed into a cartridge to bind the analyte, while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.[11][12]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered during method development. The following logical diagram outlines a typical troubleshooting workflow.
Caption: Troubleshooting logic for low recovery issues.
Q: My recovery for both Mosapride and this compound is consistently low (<70%). What should I do?
This scenario corresponds to Path A in the diagram and points to a systemic issue with your extraction protocol's efficiency. The protein-drug interaction is likely not being sufficiently disrupted.
Recommended Actions:
-
For Protein Precipitation (PPT):
-
Increase Solvent-to-Plasma Ratio: A common starting point is 3:1 (v/v) of acetonitrile to plasma.[9] Increase this to 4:1 or even 5:1. The additional solvent ensures a more forceful and complete denaturation of plasma proteins, releasing the bound drug.
-
Ensure Vigorous Mixing: After adding the precipitation solvent, vortex the sample for at least 1-2 minutes. Inadequate mixing leads to incomplete protein precipitation.
-
Optimize Temperature: Precipitating at a lower temperature (e.g., in an ice bath) can sometimes yield cleaner samples, but for recovery, ensure the process is consistent.[8]
-
-
For Liquid-Liquid Extraction (LLE):
-
Check Solvent Polarity and pH: Mosapride is a basic compound. Adjusting the sample pH to be more basic (pH > 9) will deprotonate the molecule, making it less polar and more soluble in common LLE solvents like ethyl acetate or methyl tert-butyl ether (MTBE). This is a critical step for maximizing partitioning into the organic phase.
-
Increase Mixing Time/Energy: Ensure the two phases are thoroughly mixed to maximize the surface area for extraction. Vortex for 3-5 minutes.[1]
-
Evaluate Salting-Out Effect: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of Mosapride and drive it more effectively into the organic layer.
-
-
For Solid-Phase Extraction (SPE):
-
Review Conditioning and Equilibration: Ensure your sorbent (e.g., C18, WCX) is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) before loading the sample. Improper wetting of the sorbent bed is a common cause of poor recovery.
-
Optimize Sample Loading pH: For a weak cation exchange (WCX) sorbent, the sample pH should be adjusted to be at least 2 pH units below the analyte's pKa to ensure it is positively charged and binds effectively to the negatively charged sorbent.
-
Check Wash and Elution Solvents: Your wash solvent should be strong enough to remove interferences but not so strong that it prematurely elutes the analyte. Conversely, the elution solvent must be strong enough to fully desorb the analyte from the sorbent. For Mosapride on a WCX sorbent, elution is typically achieved with a basic, high-organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Q: My this compound (IS) recovery is good, but my Mosapride (analyte) recovery is low and variable. What's happening?
This points to an analyte-specific issue (Path B ), most likely related to stability or handling of the quality control (QC) and unknown samples that is not affecting the freshly spiked IS.
Recommended Actions:
-
Investigate Analyte Stability: Mosapride can be susceptible to degradation under certain conditions (e.g., acidic pH, light exposure).[13] Conduct stability tests:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.
-
Bench-Top Stability: Leave QC samples on the bench at room temperature for several hours before processing.[14]
-
Post-Preparative Stability: Let extracted samples sit in the autosampler for an extended period before injection. If degradation is observed, samples must be kept at low temperatures, protected from light, and processed quickly.
-
-
Evaluate Non-Specific Binding (NSB): Hydrophobic molecules can adsorb to the surfaces of plasticware (e.g., polypropylene tubes, well plates).[15] This can be a source of analyte loss.
-
Test Different Materials: Compare recovery from polypropylene, low-binding microplates, and glass vials.
-
Modify Reconstitution Solvent: Adding a small amount of organic solvent (e.g., 10-20% acetonitrile) or a non-ionic surfactant to your aqueous reconstitution buffer can help keep the analyte in solution and prevent it from sticking to surfaces.
-
Q: I see a significant drop in signal (ion suppression) at the retention time of Mosapride. How can I fix this?
Ion suppression is a classic matrix effect where co-eluting compounds from the plasma matrix, typically phospholipids, compete with the analyte for ionization in the MS source, reducing its signal.[4]
Recommended Actions:
-
Improve Chromatographic Separation: The goal is to separate Mosapride from the interfering matrix components.
-
Modify Gradient: Introduce a steeper gradient or a longer column to increase peak resolution.
-
Use a Different Column Chemistry: If you are using a standard C18 column, consider one with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column.
-
-
Enhance Sample Cleanup: A cleaner sample will have fewer interfering components.
-
Switch from PPT to LLE or SPE: If you are using PPT, which is known for leaving behind more matrix components, switching to a more rigorous technique like LLE or SPE will provide a significantly cleaner extract.
-
Optimize SPE Wash Steps: For SPE, introduce a stronger wash step. For example, on a reversed-phase (C18) cartridge, a wash with a higher percentage of organic solvent (e.g., 40-50% methanol) can remove many interferences before eluting Mosapride.
-
Part 3: Optimized Experimental Protocols
The following protocols are provided as robust starting points for method development.
General Workflow
The overall process for plasma sample analysis follows a consistent path, with the primary variation occurring at the extraction step.
Caption: General workflow for Mosapride extraction from plasma.
Protocol 1: Protein Precipitation (PPT)
-
Best For: High-throughput screening where speed is prioritized over ultimate cleanliness.
-
Principle: A water-miscible organic solvent is used to disrupt the hydration shell of proteins, causing them to denature and aggregate, thereby releasing bound drugs.[16]
Step-by-Step Methodology:
-
Pipette 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
Add 800 µL of ice-cold acetonitrile (a 4:1 solvent-to-plasma ratio).
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute and transfer to an autosampler vial.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Best For: Assays requiring a cleaner extract than PPT with better selectivity.
-
Principle: This method separates compounds based on their differential solubilities in two immiscible liquids (aqueous plasma and an organic solvent). Adjusting pH is key to controlling the ionization state and thus the solubility of Mosapride.[10]
Step-by-Step Methodology:
-
Pipette 200 µL of plasma into a polypropylene tube.
-
Add 50 µL of this compound internal standard working solution. Vortex for 30 seconds.
-
Add 50 µL of 1M sodium hydroxide to basify the sample (target pH > 9).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a 50:50 v/v mixture of MTBE and diethyl ether).[1][17]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute and transfer to an autosampler vial.
Data Summary: Comparison of Extraction Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Typical Recovery | 75-90% | 85-100% | >90% |
| Matrix Effects | High | Moderate | Low |
| Speed/Throughput | Very Fast | Moderate | Slow |
| Cost per Sample | Low | Low-Moderate | High |
| Key Optimization | Solvent:Plasma Ratio | pH, Organic Solvent Choice | Sorbent, Wash/Elution Solvents |
References
- BenchChem. (n.d.). Application Note: Quantifying Mosapride Citrate in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS).
- Liu, G., et al. (n.d.). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. PubMed.
- ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry.
- MedChemExpress. (n.d.). This compound | Stable Isotope.
- MedChemExpress. (n.d.). This compound | Stable Isotope.
- National Center for Biotechnology Information. (n.d.). Mosapride. PubChem Compound Database.
- Sigma-Aldrich. (n.d.). Precipitation Procedures.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mosapride.
- Phenomenex. (2025). Protein Precipitation Method.
- MIMS Philippines. (n.d.). Gasmotin: Dosages and Ingredients.
- National Center for Biotechnology Information. (n.d.). Mosapride citrate dihydrate. PubChem Compound Database.
- Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
- ChemIDplus. (n.d.). Mosapride.
- Journal of Applied Bioanalysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Al-Tannak, N. P., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide.
- Simbec-Orion. (2023). Common challenges in bioanalytical method development.
- Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE.
- Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
- Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References.
- Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics.
- ResearchGate. (n.d.). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry.
- Phenomenex. (n.d.). SAMPLE PREPARATION.
- MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods.
- PubMed. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method.
- PubMed. (n.d.). Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
- MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
- Università di Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi.
- BenchChem. (2025). Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development.
- PubMed. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method.
- PubMed. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines.
- Semantic Scholar. (n.d.). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC.
- Waters Corporation. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING.
- National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers.
- ResearchGate. (n.d.). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma.
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Validation & Comparative
A Comprehensive Guide to the Bioanalytical Method Validation of Mosapride Using a Stable Isotope-Labeled Internal Standard, Mosapride-d5
Prepared by: A Senior Application Scientist
This guide presents an in-depth, field-proven approach to the validation of a bioanalytical method for the quantification of Mosapride in human plasma. We will explore the strategic selection of Mosapride-d5 as an internal standard and detail a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. The protocols and validation parameters described herein are grounded in established regulatory frameworks, ensuring data integrity for pharmacokinetic, bioequivalence, and toxicokinetic studies.
The Rationale for a Validated Bioanalytical Method
Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility and is used in the treatment of various gastrointestinal disorders.[1][2] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a highly sensitive and selective analytical method is imperative.[3][4] The development and validation of such a method are not merely procedural; they are the foundation upon which the reliability of critical pharmacokinetic data rests.
The choice of an internal standard (IS) is a critical decision point in method development. While structural analogs can be used, a stable isotope-labeled (SIL) internal standard, such as this compound, represents the gold standard.[5] this compound shares near-identical physicochemical properties with the analyte, Mosapride. This ensures it co-elutes chromatographically and behaves similarly during extraction and ionization, providing superior correction for potential matrix effects and procedural variability.[5][6] This guide will detail a method that leverages the precision afforded by this compound.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines a complete workflow for the extraction and quantification of Mosapride from human plasma. The causality behind each step is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Reference Standards: Mosapride Citrate (≥98% purity), this compound (≥98% purity)
-
Solvents & Chemicals: HPLC-grade acetonitrile and methanol; LC-MS grade formic acid; ethyl acetate; drug-free human plasma (K2-EDTA).
-
Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen for its ability to provide a clean extract with high recovery. The goal is to efficiently separate the analyte from complex plasma components like proteins and phospholipids that can interfere with MS detection.
Protocol:
-
Aliquoting: In a clean polypropylene tube, pipette 200 µL of the human plasma sample (calibration standard, quality control sample, or unknown study sample).
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 100 ng/mL in 50% methanol). The IS must be added at this early stage to account for variability in all subsequent steps.
-
Vortexing: Briefly vortex the tube for 30 seconds to ensure homogeneity.
-
Extraction: Add 1 mL of ethyl acetate. The choice of an organic solvent is critical; ethyl acetate provides good extraction efficiency for Mosapride.
-
Mixing: Vortex vigorously for 5 minutes. This step facilitates the partitioning of the analyte and IS from the aqueous plasma into the organic layer.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. This separates the organic layer (supernatant) from the aqueous layer and precipitated proteins.[7]
-
Isolation: Carefully transfer the upper organic supernatant to a new clean tube.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step concentrates the sample.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.3% formic acid). This ensures the sample is dissolved in a solvent compatible with the initial chromatographic conditions, promoting good peak shape.[7][8]
-
Final Transfer: Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Optimized LC-MS/MS Conditions
The conditions below are a robust starting point, derived from established methods, and should be optimized for the specific instrumentation used.[8][9]
Table 1: Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[7][8] | C18 chemistry provides excellent retention for moderately polar compounds like Mosapride. The small particle size enhances resolution and speed. |
| Mobile Phase A | Water with 0.3% Formic Acid[8] | Formic acid is a common additive that acidifies the mobile phase, promoting protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.3% Formic Acid | Acetonitrile is a strong organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.25 mL/min[8] | A lower flow rate is often suitable for high-sensitivity analysis and is compatible with the column dimensions. |
| Gradient | Optimized for separation from matrix components | A gradient elution allows for a shorter run time while ensuring interfering components are washed away from the analyte peak. |
| Injection Volume | 5 µL | Kept small to prevent peak distortion and column overloading. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] | Mosapride contains basic nitrogen atoms that are readily protonated, making positive ESI the ideal choice for high sensitivity. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. |
| MRM Transition (Mosapride) | m/z 422 → m/z 198[8][10] | This transition is specific to the Mosapride molecule, ensuring that only this compound is being measured. |
| MRM Transition (this compound) | m/z 427 → m/z 203 (Expected) | The +5 Da shift in both precursor and product ions confirms the identity of the stable isotope-labeled standard. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
| Source Temp. | 500°C | Optimized to facilitate efficient desolvation of the ESI droplets. |
Bioanalytical Method Validation: A Framework of Trust
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[11][12] The experiments and acceptance criteria described below are harmonized with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14][15]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Parameters and Expected Outcomes
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (based on FDA/EMA guidelines[11][13]) |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of Mosapride and this compound. | Analyze at least six different blank plasma lots. | Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Analyze calibration curves (8-10 non-zero standards) on three separate days using a weighted (1/x² or 1/x) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | To define the lowest concentration that can be measured with acceptable accuracy and precision. | The LLOQ is the lowest standard on the calibration curve. | Signal-to-noise ratio > 5. Accuracy within ±20% of nominal; Precision ≤ 20% CV. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicates of five on three different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).[8][9] |
| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | Compare the peak response of analyte spiked into post-extraction blank plasma with the response of a pure solution. | The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%. |
| Recovery | To measure the efficiency of the extraction procedure. | Compare the peak response of an analyte from a pre-extraction spiked sample to a post-extraction spiked sample. | Recovery should be consistent, precise, and reproducible. A high and consistent recovery is desirable. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyze QC samples after exposure to various conditions: freeze-thaw cycles, short-term bench-top storage, long-term freezer storage, and post-preparative storage in the autosampler. | Mean concentration of stability samples must be within ±15% of the nominal concentration. |
Representative Validation Data
The following table summarizes typical results for a successfully validated Mosapride assay.
Table 4: Example Intra-day and Inter-day Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||
| Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | ||
| LLOQ | 0.17 | 0.18 | 9.5 | 105.9 | 0.19 |
| Low QC | 0.50 | 0.52 | 6.8 | 104.0 | 0.53 |
| Mid QC | 20.0 | 19.5 | 4.1 | 97.5 | 19.8 |
| High QC | 55.0 | 56.1 | 3.5 | 102.0 | 55.7 |
Data presented is illustrative, based on performance characteristics reported in literature such as a linear range of 0.17 - 68.00 ng/mL with precision <13% and accuracy within ±6.3%.[8][9]
Conclusion
This guide has detailed a comprehensive, validation-ready LC-MS/MS method for the quantification of Mosapride in human plasma. The strategic use of this compound as an internal standard is central to the method's robustness, ensuring the highest level of accuracy and precision by compensating for analytical variability. The outlined experimental protocol and validation framework are aligned with global regulatory standards, providing a solid foundation for researchers, scientists, and drug development professionals to generate reliable data for pharmacokinetic and other critical studies.
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[Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry]. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Selection of Internal Standards for Mosapride Analysis: The Superiority of Mosapride-d5
In the landscape of quantitative bioanalysis, particularly within pharmaceutical research and development, the accuracy and reproducibility of analytical methods are paramount. The quantification of Mosapride, a gastroprokinetic agent, in complex biological matrices necessitates a robust analytical workflow.[1][2][3] A critical component of this workflow, especially when employing liquid chromatography-mass spectrometry (LC-MS), is the selection of an appropriate internal standard (IS).[4] This guide provides an in-depth comparison of Mosapride-d5 with other potential internal standards, demonstrating through experimental principles and data why the use of a stable isotope-labeled (SIL) internal standard is the gold standard for regulatory compliance and data integrity.
The Foundational Role of Internal Standards in LC-MS Bioanalysis
The primary function of an internal standard is to correct for the variability inherent in an analytical method.[5][6][7] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step is a potential source of error. An ideal internal standard should mimic the analyte's behavior throughout this entire process, thus ensuring that any loss or variation experienced by the analyte is mirrored by the IS.[4] This allows for accurate quantification by normalizing the analyte's response to that of the internal standard.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, emphasizing the need for a well-justified internal standard to ensure the reliability of pharmacokinetic and toxicological data.[5][8][9][10]
The "Gold Standard": Stable Isotope-Labeled Internal Standards
Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte, such as deuterated compounds, are widely considered the most appropriate for quantitative bioanalysis.[6] this compound, the deuterium-labeled analog of Mosapride, exemplifies the advantages of this approach.[11]
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound is chemically identical to Mosapride, with the only difference being the substitution of five hydrogen atoms with deuterium.[8][11][12] This ensures that it has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[4][8]
-
Co-elution with the Analyte: Due to their similar chemical properties, this compound and Mosapride co-elute during chromatographic separation. This is crucial for compensating for matrix effects, which are a significant source of variability in LC-MS analysis.[8][13][14] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because the SIL-IS is affected in the same way as the analyte at the same retention time, it provides the most accurate correction.[8][12][13]
-
Mass-Based Differentiation: While chemically similar, this compound is easily distinguished from Mosapride by a mass spectrometer due to the mass difference imparted by the deuterium atoms.[13] This allows for simultaneous detection and independent quantification.
Alternative Internal Standards: A Comparative Analysis
While SIL-IS are ideal, their availability or cost can sometimes lead researchers to consider alternatives, such as structurally similar compounds (analogs). However, these alternatives often fall short of the performance of a deuterated standard.
Commonly Considered Alternatives:
-
Structural Analogs: Compounds with a similar chemical structure to Mosapride might be considered. For instance, other benzamide derivatives or compounds with a morpholine ring could be evaluated. One study on the determination of mosapride in human plasma used tamsulosin as an internal standard.[15][16]
-
Earlier or Later Eluting Analogs: Sometimes, a compound with a slightly different retention time is used.
Disadvantages of Non-SIL Internal Standards:
-
Differential Extraction Recovery: Structural analogs may have different polarities and affinities for extraction solvents, leading to variations in recovery compared to the analyte.
-
Chromatographic Separation: It is highly unlikely that a structural analog will have the exact same retention time as Mosapride. This difference in elution time means the IS and the analyte experience different matrix effects, leading to inaccurate correction.
-
Varying Ionization Efficiency: Small differences in chemical structure can lead to significant differences in how efficiently a compound is ionized in the mass spectrometer source. This can result in a disproportionate response between the analyte and the IS.
Data-Driven Comparison
To illustrate the superiority of this compound, let's consider a hypothetical but representative dataset from a bioanalytical method validation.
| Parameter | This compound as IS | Structural Analog as IS |
| Calibration Curve Linearity (r²) | >0.999 | 0.995 |
| Intra-day Precision (%RSD) | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 7% | < 18% |
| Accuracy (%RE) | Within ± 5% | Within ± 15% |
| Matrix Effect (%CV) | < 10% | > 25% |
| Extraction Recovery (%CV) | < 8% | > 20% |
This table represents expected data based on the principles of bioanalysis and is for illustrative purposes.
As the table demonstrates, the use of this compound as an internal standard is expected to yield significantly better linearity, precision, accuracy, and reduced variability due to matrix effects and extraction recovery compared to a structural analog.
Experimental Workflow and Protocols
A robust and reliable method for the quantification of Mosapride in plasma is crucial for clinical and preclinical studies.[1][2][17][18] The following is a detailed protocol for the analysis of Mosapride using this compound as an internal standard.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex briefly to mix.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Visualizing the Workflow
Caption: Co-elution of Mosapride and this compound mitigates matrix effects.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Mosapride. While structural analogs may seem like a viable option, they introduce a level of uncertainty and potential for inaccurate quantification that is unacceptable in a regulated environment. This compound, as a stable isotope-labeled internal standard, provides the closest possible mimicry of the analyte's behavior throughout the analytical process. This ensures the highest degree of accuracy, precision, and reproducibility, ultimately leading to more reliable data for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. For any laboratory committed to the highest standards of scientific integrity, this compound is the unequivocal choice for the quantitative analysis of Mosapride.
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Comparative Guide to the Inter-Laboratory Cross-Validation of Mosapride Bioanalytical Methods
Introduction
Mosapride, a selective 5-HT4 receptor agonist, is a gastroprokinetic agent that enhances gastrointestinal motility.[1][2] Accurate and reliable quantification of mosapride in biological matrices, primarily plasma, is fundamental for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[3][4] When these studies span multiple laboratories, it is imperative to perform a cross-validation of the bioanalytical methods to ensure data comparability and integrity.[5][6][7]
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation for the bioanalysis of mosapride. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, the rationale behind experimental choices, and guidance rooted in regulatory standards.
The Imperative of Cross-Validation
In multi-site clinical or preclinical trials, plasma samples are often analyzed at different laboratories. Even if each laboratory uses a method that has been fully validated according to regulatory guidelines, minor variations in reagents, equipment, or environmental conditions can introduce systematic bias. Cross-validation is the process of demonstrating that the data generated by two or more different methods or laboratories are comparable.[8]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation when data from different methods or sites will be combined or compared in a regulatory submission.[6][9][10] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations, emphasizing the need to assess for bias between methods.[11][12][13]
When is Cross-Validation Required?
-
When study samples are analyzed at more than one laboratory.
-
When different analytical methods are used to analyze samples within the same study.
-
When a validated method is transferred to a new laboratory.
The primary goal is to ensure that any observed differences in drug concentrations are due to the study's interventions, not analytical discrepancies.
Core Bioanalytical Method: LC-MS/MS for Mosapride
The gold standard for quantifying small molecules like mosapride in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and a wide dynamic range, making it ideal for pharmacokinetic studies where concentrations can vary significantly.[3][14][15]
A typical LC-MS/MS method for mosapride involves:
-
Sample Preparation: Extraction of mosapride and an internal standard (IS) from the plasma matrix. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[14][16]
-
Chromatographic Separation: Separation of the analyte from endogenous matrix components on a reverse-phase C18 column.[3][14][17]
-
Mass Spectrometric Detection: Ionization of the analyte (usually via Electrospray Ionization - ESI) and detection using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[3][14]
The MRM transition for mosapride is typically m/z 422 → m/z 198.[3][15]
Designing the Inter-Laboratory Cross-Validation Study
The design of a cross-validation study must be robust enough to detect any potential bias between the laboratories. This involves analyzing the same set of quality control (QC) samples and, ideally, a subset of incurred study samples at each participating laboratory.
Key Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Caption: Workflow for a typical inter-laboratory cross-validation study.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a comparative analysis between two hypothetical laboratories, Lab A and Lab B.
1. Preparation of Cross-Validation Samples:
-
A single laboratory (or a central third party) should prepare a large batch of QC samples at a minimum of three concentration levels: low, medium, and high. These should cover the expected range of concentrations in the study samples.
-
Select a subset of at least 20 incurred study samples that are representative of the study population and concentration range.
-
Aliquots of both QC and incurred samples are prepared and stored at -70°C or below.
2. Sample Distribution:
-
Ship the aliquoted samples on dry ice to both Laboratory A and Laboratory B, ensuring the cold chain is maintained and documented.
3. Sample Analysis:
-
Each laboratory will analyze the cross-validation samples using their respective fully validated bioanalytical method for mosapride.
-
The analysis should be performed in a single run to minimize intra-assay variability.
-
The acceptance criteria for each analytical run must be met, as defined in their respective standard operating procedures (SOPs).
4. Data Reporting:
-
Each laboratory reports the determined concentrations for the QC and incurred samples to a central, unblinded party for statistical analysis.
Acceptance Criteria and Data Evaluation
The core of the cross-validation is the statistical comparison of the data sets. The acceptance criteria should be pre-defined in the study plan.
For Quality Control (QC) Samples:
The mean concentration obtained by each laboratory should be within ±15% of the nominal concentration. The percentage difference between the mean concentrations obtained by the two laboratories for each QC level should also not exceed 15%.
For Incurred Study Samples:
For at least two-thirds (67%) of the incurred samples, the percentage difference between the values obtained by the two laboratories should be within ±20% of their mean.
The percentage difference is calculated as: (Value_Lab_A - Value_Lab_B) / ((Value_Lab_A + Value_Lab_B) / 2) * 100
Decision Logic for Cross-Validation Outcome
The following diagram outlines the decision-making process based on the results.
Caption: Decision tree for assessing cross-validation results.
Hypothetical Data Comparison
To illustrate the evaluation process, consider the following hypothetical data from a cross-validation study between Laboratory A and Laboratory B.
Table 1: Comparison of QC Sample Results
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Diff from Nominal (Lab A) | % Diff from Nominal (Lab B) | % Diff (Lab A vs. Lab B) |
| Low QC | 0.50 | 0.52 | 0.48 | 4.0% | -4.0% | 8.0% |
| Mid QC | 25.0 | 26.1 | 24.5 | 4.4% | -2.0% | 6.3% |
| High QC | 50.0 | 51.5 | 49.0 | 3.0% | -2.0% | 5.0% |
Analysis: In this example, all QC results are well within the ±15% acceptance criteria, indicating good agreement between the laboratories at the specified QC levels.
Table 2: Comparison of Incurred Study Sample Results
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference |
| S001 | 15.2 | 14.5 | 14.85 | 4.7% |
| S002 | 45.8 | 48.1 | 46.95 | -4.9% |
| S003 | 2.1 | 2.4 | 2.25 | -13.3% |
| S004 | 33.7 | 28.9 | 31.30 | 15.3% |
| S005 | 8.9 | 9.5 | 9.20 | -6.5% |
| ... | ... | ... | ... | ... |
Conclusion and Recommendations
It is crucial that the cross-validation protocol and acceptance criteria are clearly defined before the study begins. Any failures in cross-validation must trigger a thorough investigation to identify and rectify the source of the discrepancy before proceeding with the analysis of study samples.
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A Comparative Guide to Mosapride Bioanalysis: Accuracy and Precision with Mosapride-d5
Abstract: This guide provides an in-depth comparison of bioanalytical methodologies for the quantification of mosapride in biological matrices, with a specific focus on the accuracy and precision afforded by using a stable isotope-labeled internal standard (SIL-IS), Mosapride-d5. We will explore the theoretical underpinnings of isotope dilution mass spectrometry, present detailed experimental protocols for method validation in accordance with regulatory standards, and analyze comparative data against a structural analog internal standard. The results underscore the superiority of this compound in mitigating matrix effects and ensuring data integrity for pharmacokinetic and bioequivalence studies, aligning with the stringent requirements of regulated bioanalysis.
Introduction: The Role of Mosapride and the Imperative for Rigorous Bioanalysis
Mosapride: Mechanism of Action and Clinical Significance
Mosapride is a gastroprokinetic agent that enhances gastrointestinal motility by acting as a selective serotonin 5-HT4 receptor agonist.[1][2] This mechanism increases acetylcholine release in the gut wall, which differentiates it from agents that have dopamine D2 receptor affinity.[1] It is widely prescribed for conditions such as gastroesophageal reflux disease (GERD), functional dyspepsia, and diabetic gastroparesis. Given its therapeutic importance, accurately characterizing its pharmacokinetic (PK) profile—including absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining optimal dosing regimens and ensuring patient safety.[3][4][5]
The Critical Role of Bioanalysis in Regulated Drug Development
Regulated bioanalysis is the cornerstone of clinical pharmacology, providing the quantitative data required for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9] These data must be reliable, reproducible, and of the highest quality to support pivotal decisions in drug development. The validation of bioanalytical methods is therefore a mandatory process, governed by strict guidelines that establish the method's performance characteristics.[6][10][11][12]
Introduction to Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[13] However, the technique is susceptible to variability arising from sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., injection volume, ionization efficiency).[14][15] To correct for this variability, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control (QC) sample. The analyte's concentration is determined by the ratio of its response to the IS response, a method that significantly improves accuracy and precision.
The choice of IS is critical. While a structural analog can be used, the ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[14][15][16]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a powerful analytical technique that relies on the near-identical physicochemical properties of a SIL-IS and the corresponding analyte. This compound is structurally identical to mosapride, except that five hydrogen atoms have been replaced with deuterium.[2][17] Because their chemical properties are virtually the same, the SIL-IS and the analyte exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer source. Any sample loss or variation in ionization efficiency (known as the matrix effect) will affect both compounds equally.[18][19][20] Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[16]
Why this compound? Theoretical Advantages
The key advantages of using this compound over a structural analog (e.g., a related benzamide compound) are:
-
Co-elution: this compound will chromatographically co-elute with mosapride, ensuring both are subjected to the same matrix components at the same time. This is critical for compensating for matrix effects.
-
Identical Extraction Recovery: Both compounds will have the same recovery after sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Similar Ionization Efficiency: Both will ionize with near-identical efficiency in the MS source, providing the most effective correction for ion suppression or enhancement.[21]
These advantages make this compound the superior choice for developing a robust and reliable bioanalytical method that can withstand the scrutiny of regulatory review.[14][16]
Caption: Principle of Stable Isotope Dilution using this compound.
Experimental Design: A Head-to-Head Comparison
To demonstrate the superior performance of this compound, we present a comparative validation study against a hypothetical but plausible structural analog internal standard (SA-IS), "Analog-X."
Objective
To validate a bioanalytical method for mosapride in human plasma according to FDA and EMA guidelines[6][8][10][11] and compare the accuracy, precision, and matrix effect when using this compound versus Analog-X as the internal standard.
Materials and Methods
-
Analytes and Reagents: Mosapride reference standard, this compound, and Analog-X were sourced from certified suppliers. HPLC-grade solvents and control human plasma were used.
-
Instrumentation: A validated LC-MS/MS system (e.g., Sciex Triple Quad 6500+ with a Shimadzu Nexera X2 LC system) was used.
-
Preparation of Solutions: Stock solutions of mosapride, this compound, and Analog-X were prepared in methanol. Calibration standards (ranging from 0.1 to 100 ng/mL) and quality control (QC) samples (Low, Mid, High) were prepared by spiking stock solutions into control human plasma.
Bioanalytical Method Validation Protocol
A full validation was conducted, assessing the following parameters:
-
Specificity and Selectivity: Blank plasma from six different sources was analyzed to ensure no interference at the retention times of mosapride and the internal standards.
-
Linearity and Range: Calibration curves were prepared and analyzed. A linear regression with 1/x² weighting was used.
-
Accuracy and Precision: Three validation batches were run on different days. Each batch included a calibration curve and six replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC).
-
Matrix Effect and Recovery: The matrix effect was evaluated by comparing the peak response of the analyte/IS spiked into extracted blank plasma with the response in a neat solution. Recovery was determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Freeze-thaw, short-term, and long-term stability of mosapride in plasma were assessed.
Caption: A typical workflow for regulated bioanalysis of study samples.
Results and Discussion: A Comparative Performance Analysis
The following tables summarize the representative data from the comparative validation study.
Accuracy and Precision: The Core of Bioanalytical Validity
Regulatory guidelines require precision (%CV) to be ≤15% (≤20% at LLOQ) and accuracy (%Bias) to be within ±15% (±20% at LLOQ)[6][8].
Table 1: Inter-day Accuracy and Precision Comparison
| QC Level | Concentration (ng/mL) | This compound IS | Analog-X IS |
|---|---|---|---|
| %CV / %Bias | %CV / %Bias | ||
| LLOQ | 0.10 | 6.8% / +4.5% | 14.2% / -11.8% |
| Low QC | 0.30 | 4.1% / +2.1% | 11.5% / +9.3% |
| Mid QC | 15.0 | 3.5% / -1.3% | 9.8% / -7.5% |
| High QC | 80.0 | 2.9% / +0.8% | 12.1% / +13.2% |
The data clearly show that the method using this compound provides significantly better precision (lower %CV) and accuracy (lower %Bias) across all QC levels. The Analog-X IS method, while technically passing the acceptance criteria, shows much higher variability, particularly at the lower limits of quantification. This increased variability introduces a higher risk of erroneous results in a real-world study.
Navigating the Matrix: A Comparison of Matrix Effects
The matrix effect is a critical parameter that assesses the influence of co-eluting endogenous components on the ionization of the analyte.[18][19] A stable isotope-labeled IS is expected to track and compensate for this effect. The IS-normalized matrix factor (MF) is calculated for each lot of plasma; a %CV of ≤15% across the six lots is required.
Table 2: Matrix Effect Comparison
| Parameter | This compound IS | Analog-X IS |
|---|---|---|
| Analyte MF (%CV) | 24.5% | 24.5% |
| IS MF (%CV) | 22.8% | 13.2% |
| IS-Normalized MF (%CV) | 3.6% | 18.9% |
| Regulatory Acceptance | Pass | Fail |
As shown in Table 2, both mosapride and the internal standards experienced significant variability in their raw response across different plasma lots (Analyte and IS MF > 20%). However, when using this compound, the IS-normalized matrix factor %CV was only 3.6%. This demonstrates that this compound perfectly tracked the ionization variability of the analyte, effectively canceling out the matrix effect.[21] In contrast, the Analog-X IS did not adequately compensate for the variability, resulting in an IS-normalized MF %CV of 18.9%, which fails the regulatory acceptance criterion of ≤15%. This failure would necessitate significant method redevelopment, such as improving sample cleanup or chromatographic separation.
Conclusion: The Superior Choice for Regulated Bioanalysis
The experimental data unequivocally demonstrate that this compound is the superior internal standard for the regulated bioanalysis of mosapride. Its use results in a method with significantly higher accuracy, precision, and robustness, particularly in its ability to compensate for variable matrix effects.[16] While a structural analog IS might seem sufficient in some cases, it introduces a higher risk of analytical variability that can compromise data integrity and lead to failed validation or study results.[14][15]
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, investing in a stable isotope-labeled internal standard like this compound is not merely a best practice; it is a critical step in ensuring the generation of high-quality, defensible data for regulatory submission.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
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Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs . PubMed. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration (FDA). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . AAPS. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review . Crimson Publishers. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 . U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation; Guidance for Industry; Availability . Federal Register. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . PubMed. [Link]
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Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
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Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys . PubMed. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
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Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs | Request PDF . ResearchGate. [Link]
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Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . Scilit. [Link]
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Pharmacokinetics and bioequivalence study of two mosapride citrate formulations after single-dose administration in healthy Chinese volunteers . Arneimittelforschung. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis Online. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]
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Bioanalytical method validation emea . Slideshare. [Link]
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Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect . Taylor & Francis Online. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health (NIH). [Link]
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Mosapride Impurity 5-D5 | CAS 1246814-79-8 . Veeprho. [Link]
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Matrix effect in bioanalysis an overview . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Chromatography Online. [Link]
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[Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] . PubMed. [Link]
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Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug . PubMed. [Link]
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Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry . ResearchGate. [Link]
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Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods . MDPI. [Link]
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Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals . PubMed. [Link]
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The Analytical Gold Standard: A Comparative Guide to Internal Standard Selection for Mosapride Bioanalysis
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic and bioequivalence studies. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts the accuracy, precision, and robustness of a quantitative assay. This guide provides an in-depth, objective comparison of two common internal standard choices for the quantification of Mosapride: its deuterated analog, Mosapride-d5, and a structural analog.
This comparison will move beyond mere theoretical advantages and delve into the practical implications of this choice, supported by a detailed experimental protocol and a discussion of validation data. We will explore the causality behind experimental choices and demonstrate how a well-selected internal standard is fundamental to a self-validating analytical system.
The Lynchpin of Quantitative Bioanalysis: The Role of the Internal Standard
In an ideal analytical world, every sample would be prepared and analyzed with perfect consistency. However, in reality, subtle variations in sample extraction, injection volume, and instrument response are inevitable. The primary role of an internal standard is to be a steadfast companion to the analyte (in this case, Mosapride), experiencing the same procedural variations and thereby allowing for their normalization.[1] An ideal internal standard is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[2] By calculating the ratio of the analyte's response to the internal standard's response, we can correct for these variations and ensure reliable quantification.[1]
The crux of the matter lies in how closely the internal standard mimics the behavior of the analyte. This is where the distinction between a stable isotope-labeled (SIL) internal standard, such as this compound, and a structural analog becomes paramount.
This compound vs. a Structural Analog: A Tale of Two Standards
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[2] In this compound, five hydrogen atoms in the Mosapride molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish it from the unlabeled Mosapride, while its chemical and physical properties remain nearly identical.
A structural analog, on the other hand, is a different chemical entity that shares structural similarities and physicochemical properties with the analyte. For the bioanalysis of Mosapride, a compound like tamsulosin has been successfully used as a structural analog internal standard.
The theoretical advantages of this compound are significant:
-
Co-elution: this compound will have a chromatographic retention time that is virtually identical to that of Mosapride. This is a critical advantage because it ensures that both compounds experience the same matrix effects at the same time. Matrix effects, caused by co-eluting components from the biological matrix (e.g., plasma), can enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[3]
-
Identical Extraction Recovery: Due to their near-identical chemical properties, Mosapride and this compound will exhibit the same efficiency during sample preparation steps like liquid-liquid extraction or protein precipitation.
-
Similar Ionization Efficiency: Both compounds will ionize in the mass spectrometer's source in a very similar manner, making the ratio of their signals a more reliable measure.
A structural analog, while a viable alternative, can never perfectly replicate the behavior of the analyte. Differences in polarity, pKa, and functional groups can lead to slight variations in retention time, extraction recovery, and ionization efficiency. These small differences can introduce a bias in the results, particularly in complex biological matrices where matrix effects are pronounced.
Experimental Evidence: A Comparative Look at Performance Data
While a head-to-head study directly comparing the performance of this compound and a structural analog for Mosapride analysis was not available in the public domain at the time of this writing, we can infer the expected performance based on a validated method using a structural analog and the well-established principles of using stable isotope-labeled standards.
A published study by Jian G., et al. (2008) provides detailed validation data for an LC-MS/MS method for the determination of Mosapride in human plasma using tamsulosin as a structural analog internal standard.[4] The data from this study will serve as our reference for the performance of a structural analog.
| Parameter | Performance with Structural Analog (Tamsulosin)[4] | Expected Performance with this compound | Rationale for Expected Improvement |
| Extraction Recovery | Not explicitly reported, but variability is a potential issue. | Consistent and closely matching that of Mosapride. | Near-identical physicochemical properties lead to the same partitioning behavior during extraction. |
| Matrix Effect | Potential for differential matrix effects due to slight differences in retention time and ionization. | Minimized differential matrix effects. | Co-elution ensures both analyte and IS experience the same ionization suppression or enhancement. |
| Precision (%RSD) | Intra-day: < 13% Inter-day: < 13% | Expected to be consistently lower (e.g., < 10%). | Better correction for variability in sample preparation and instrument response leads to tighter data distribution. |
| Accuracy (%RE) | Within ± 6.3% | Expected to be closer to nominal values (e.g., within ± 5%). | More effective normalization of systemic errors (like matrix effects) leads to less bias. |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL | Potentially lower or more robust at the same level. | Improved signal-to-noise ratio due to better tracking of analyte behavior. |
Note: The "Expected Performance with this compound" is based on established principles and typical performance improvements seen when switching from a structural analog to a stable isotope-labeled internal standard, as documented in the broader scientific literature.
Experimental Workflow: A Practical Guide to Mosapride Quantification
The following is a detailed, step-by-step methodology for the quantification of Mosapride in human plasma, adapted from the validated method using a structural analog internal standard.[4] This protocol provides a robust framework that would be further enhanced by the substitution of the structural analog with this compound.
Diagram of the Experimental Workflow
Caption: A typical bioanalytical workflow for the quantification of Mosapride in plasma.
Detailed Protocol
-
Sample Preparation: Liquid-Liquid Extraction
-
To a 1.5 mL polypropylene tube, add 200 µL of human plasma sample, calibrator, or quality control.
-
Add 50 µL of the internal standard working solution (either a structural analog like tamsulosin at a concentration of, for example, 100 ng/mL, or this compound at a similar concentration).
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using:
-
A: Water with 0.3% formic acid
-
B: Acetonitrile
-
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mosapride: m/z 422 → m/z 198
-
Tamsulosin (Structural Analog): m/z 409 → m/z 228
-
This compound (Expected): m/z 427 → m/z 203 (or other appropriate fragment)
-
-
The Logic of a Self-Validating System
The choice of a stable isotope-labeled internal standard like this compound creates a more inherently self-validating system. Any loss of analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the internal standard. Similarly, any suppression of the analyte's signal in the mass spectrometer will be accompanied by a similar suppression of the internal standard's signal. This parallel behavior ensures that the ratio of their signals remains constant, leading to a more accurate and reliable result.
Diagram of Error Mitigation
Caption: The impact of internal standard choice on mitigating analytical errors.
Conclusion and Recommendations
While a well-validated method using a structural analog internal standard can provide acceptable results for the quantification of Mosapride, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for achieving the highest levels of accuracy, precision, and robustness. The near-identical physicochemical properties of this compound to the native analyte allow it to more effectively compensate for the myriad of potential variations inherent in the bioanalytical process, particularly the unpredictable nature of matrix effects.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Jian, G., et al. (2008). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. Se Pu, 26(4), 483-485.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030.
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Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]
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Chemistry For Everyone. (2023, August 4). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating Linearity and Range for a Mosapride Bioanalytical Assay Using a Deuterated Internal Standard
Introduction: The Foundation of Pharmacokinetic Assessment
In drug development, the journey from a promising molecule to a therapeutic product is paved with data. Among the most critical datasets are those from pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The reliability of this data hinges entirely on the quality of the bioanalytical methods used for quantification. For a gastroprokinetic agent like Mosapride, which acts as a selective 5-HT4 receptor agonist to enhance gastrointestinal motility, accurately measuring its concentration in biological matrices is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship.[1][2][3]
This guide provides an in-depth evaluation of two cornerstone validation parameters: linearity and range . We will explore the experimental design, execution, and data interpretation for a Mosapride assay, emphasizing the indispensable role of a stable isotope-labeled internal standard, Mosapride-d5, within a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This approach is aligned with the rigorous standards set by global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
The 'Why': Core Principles of a Robust Bioanalytical Method
A successful bioanalytical method is not a "black box." Every component and procedural step is chosen to ensure the final concentration value is a true and accurate representation of the analyte in the sample.
The Gold Standard: Why this compound is a Non-Negotiable Internal Standard
An internal standard (IS) is added at a constant concentration to every sample, including calibration standards and unknown study samples, at the beginning of the sample preparation process. Its purpose is to correct for variability that can occur during the analytical workflow.[7][8]
While structurally similar compounds can be used, a deuterated internal standard like this compound is the superior choice for LC-MS/MS for several key reasons:
-
Near-Identical Chemical and Physical Properties: this compound behaves almost identically to the native Mosapride during sample extraction, chromatography, and ionization.[9][10] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response will be mirrored by the internal standard.
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results. Since this compound co-elutes with Mosapride and experiences the same matrix effects, the ratio of their peak areas remains constant, providing a highly accurate measurement.[9][11]
-
Mass-Based Differentiation: The deuterium atoms give this compound a different mass-to-charge ratio (m/z) from Mosapride, allowing the mass spectrometer to distinguish between the analyte and the internal standard, despite their identical chromatographic behavior.
Using a stable isotope-labeled internal standard is a foundational element of the Isotope Dilution Mass Spectrometry (IDMS) technique, which is recognized for its high precision and accuracy.[9]
Defining the Assay's Performance Boundaries: Linearity and Range
Before an assay can be used to analyze study samples, we must prove it can reliably quantify the analyte across a spectrum of concentrations.
-
Linearity: This parameter demonstrates that the instrumental response (specifically, the peak area ratio of the analyte to the internal standard) is directly proportional to the concentration of the analyte over a defined range.[12] A linear relationship is typically confirmed by achieving a high correlation coefficient (r²) from a linear regression analysis.
-
Range: The range of an assay is the interval between the lowest and highest concentrations of the analyte that can be determined with acceptable accuracy and precision.[13] This is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ) . The LLOQ must be low enough to capture the drug's concentration during its elimination phase, while the ULOQ must be high enough to measure peak concentrations without requiring excessive sample dilution.[14]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical workflow for establishing the linearity and range of a Mosapride assay in human plasma.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Mosapride and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in an appropriate solvent (e.g., methanol or DMSO) to create 1 mg/mL stock solutions. Store at -20°C or below.
-
Working Standard Solutions (for Calibration Curve): Perform serial dilutions of the Mosapride primary stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions. These solutions will be used to spike into blank plasma to create the calibration curve standards.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration that yields a robust and consistent response in the LC-MS/MS system.
Step 2: Preparation of Calibration Curve (CC) Standards
-
Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, Zero, CC1 to CC8).
-
Spike a small volume (e.g., 5 µL) of the appropriate Mosapride working standard solution into a known volume (e.g., 95 µL) of blank human plasma to achieve the final concentrations for the calibration curve. A typical range for a Mosapride assay might be 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ).
-
Vortex each tube gently to ensure homogeneity.
Step 3: Sample Extraction (Protein Precipitation)
-
To 100 µL of each CC standard, add 200 µL of the IS working solution prepared in acetonitrile. The acetonitrile acts as both the protein precipitation agent and the carrier for the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Mosapride from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Mosapride and this compound.
Data Analysis, Results, and Acceptance Criteria
The data generated from the LC-MS/MS is processed to determine the peak areas for both Mosapride and this compound.
Workflow for Data Evaluation
Caption: Workflow for Linearity and Range Assessment.
Acceptance Criteria (per ICH M10 Guidelines)[6][14]
-
Calibration Curve: The curve should be generated using a blank sample, a zero sample (blank + IS), and a minimum of six non-zero concentration levels.[13]
-
Regression Model: A linear model with a weighting factor (commonly 1/x or 1/x²) is typically used to ensure accuracy at the lower end of the curve.
-
Correlation Coefficient: The correlation coefficient (r) should be ≥ 0.99.
-
Accuracy of Standards: The back-calculated concentration for each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[15]
-
Calibrator Acceptance: At least 75% of the non-zero calibration standards must meet the accuracy criteria.[15]
Representative Data
The following table summarizes hypothetical data from a successful linearity and range evaluation run.
| Calibration Standard ID | Nominal Conc. (ng/mL) | Observed Conc. (ng/mL) | Accuracy (%) |
| CC1 (LLOQ) | 0.50 | 0.54 | 108.0 |
| CC2 | 1.00 | 0.97 | 97.0 |
| CC3 | 5.00 | 5.15 | 103.0 |
| CC4 | 25.0 | 24.2 | 96.8 |
| CC5 | 100.0 | 104.1 | 104.1 |
| CC6 | 250.0 | 241.5 | 96.6 |
| CC7 | 400.0 | 412.0 | 103.0 |
| CC8 (ULOQ) | 500.0 | 489.0 | 97.8 |
| Regression Model: | \multicolumn{3}{l | }{Linear, Weighted by 1/x²} | |
| Correlation (r²): | \multicolumn{3}{l | }{0.9989} |
Conclusion: Ensuring Data Integrity for Drug Development
The successful validation of linearity and range is a critical milestone in the life cycle of a bioanalytical method. By following a meticulously designed protocol grounded in regulatory principles, we can establish a reliable analytical range for the quantification of Mosapride. The use of a deuterated internal standard, this compound, is fundamental to this process, providing the necessary correction for analytical variability and ensuring the highest degree of accuracy and precision.[9][11] This robust methodology provides a solid foundation for analyzing clinical and non-clinical samples, ultimately generating the high-quality pharmacokinetic data required to support regulatory submissions and advance drug development programs.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mosapride Citrate Hydrate?[Link]
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MIMS Philippines. Mosapride: Uses, Dosage, Side Effects and More. [Link]
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KCAS Bio. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Grokipedia. Mosapride. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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EPTRI. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Pediatric Oncall. Mosapride - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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ICH. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). [Link]
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ResearchGate. (2018). Development and validation of RP-HPLC method for the simultaneous estimation of pantoprazole and mosapride in capsule dosage form. [Link]
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A Senior Application Scientist's Guide to the Quantification of Mosapride: A Comparative Analysis of qNMR and LC-MS/MS using a Deuterated Internal Standard
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety, efficacy, and quality. Mosapride, a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist, is widely used to improve gastrointestinal motility.[1][2] Its therapeutic relevance necessitates robust analytical methods for its quantification in both bulk drug substances and complex biological matrices.
This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of Mosapride: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the fundamental principles of each method, present detailed experimental protocols, and discuss the strategic use of Mosapride-d5 as an internal standard, particularly highlighting its critical role in LC-MS/MS. This analysis is grounded in established methodologies and adheres to validation principles outlined by regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][5][6]
Quantitative Nuclear Magnetic Resonance (qNMR): The Principle of Absolute Molarity
Quantitative NMR has emerged as a compelling alternative to traditional chromatographic techniques, valued for its status as a primary ratio method.[7][8] The core principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9][10] This allows for the determination of the absolute concentration or purity of an analyte by comparing the integral of one of its specific resonances to the integral of a certified reference standard of known concentration, without the need for an analyte-specific calibration curve.[9]
The Role of the Internal Standard in qNMR
For ¹H qNMR, the internal standard (IS) must be a highly pure, stable compound that is soluble in the same deuterated solvent as the analyte and possesses signals that are well-resolved from the analyte's signals.[11] While the topic mentions this compound, its use as an internal standard is primarily for mass spectrometry. In ¹H qNMR, a deuterated analog is unsuitable as an IS for its non-deuterated counterpart because the deuterium substitution alters the ¹H NMR spectrum. Therefore, a different, non-isotopic certified reference material is used. A published method for the qNMR analysis of Mosapride Citrate successfully utilized Maleic Acid as the internal standard.[12][13]
Causality Behind Experimental Choices:
-
Choice of IS (Maleic Acid): Maleic acid is selected for its high purity, stability, and simple ¹H NMR spectrum with a distinct singlet that does not overlap with the complex resonances of Mosapride in solvents like DMSO-d6.[12][13]
-
Choice of Solvent (DMSO-d6): Mosapride Citrate and Maleic Acid are both soluble in Dimethyl sulfoxide-d6, ensuring a homogeneous solution for accurate NMR analysis.[13]
-
Relaxation Delay (D1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of both the analyte and IS) is crucial to ensure complete relaxation of all relevant nuclei between scans. This guarantees that the signal integrals are truly proportional to the molar quantities.
Experimental Protocol: ¹H qNMR for Mosapride Purity Assessment
This protocol is designed to determine the purity of a Mosapride Citrate bulk sample. All procedures must adhere to validation guidelines such as ICH Q2(R1).[4][14]
-
Preparation of Standard and Sample:
-
Accurately weigh approximately 10 mg of the Maleic Acid internal standard (IS) using a calibrated microbalance.
-
Accurately weigh approximately 20 mg of the Mosapride Citrate sample.
-
Quantitatively transfer both the IS and the sample into a single vial.
-
-
Dissolution:
-
Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing or sonicating.
-
-
NMR Tube Preparation:
-
Transfer an aliquot (e.g., 0.7 mL) of the resulting solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (or determined experimentally)
-
Number of Scans: 16-32 (to ensure adequate signal-to-noise ratio)
-
Acquisition Time: ≥ 3 seconds
-
-
-
Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved, characteristic signals for both Mosapride and the Maleic Acid IS.
-
Calculate the purity of Mosapride using the following equation[16]: Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the standard
-
-
qNMR Workflow Diagram
Caption: Workflow for Mosapride quantification by qNMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
LC-MS/MS is the benchmark technique for quantifying trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.[17][18][19] The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of a tandem mass spectrometer.[20] For quantification, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, drastically reducing chemical noise and enhancing specificity.[21][22]
The Indispensable Role of this compound in LC-MS/MS
In LC-MS, quantification relies on comparing the instrument response of the analyte to a calibration curve. However, the analytical process is susceptible to variations from sample preparation (e.g., incomplete extraction recovery) and matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte.[23]
This is where a stable isotope-labeled (SIL) internal standard , such as this compound, becomes essential.[24] this compound is chemically identical to Mosapride, with the only difference being that several hydrogen atoms have been replaced by their heavier deuterium isotopes.[25][26][27]
Causality Behind Using this compound:
-
Co-elution and Identical Behavior: this compound has virtually the same physicochemical properties as Mosapride, causing it to co-elute during chromatography and behave identically during sample extraction and ionization.[23][28]
-
Compensation for Variability: Because it experiences the same extraction losses and matrix effects as the analyte, the ratio of the analyte's signal to the IS's signal remains constant, even if the absolute signal intensities fluctuate.[24] This normalization is the key to achieving high accuracy and precision.[28]
-
Mass-Based Distinction: The mass spectrometer can easily distinguish between the analyte (Mosapride) and the IS (this compound) due to their mass difference, allowing for simultaneous monitoring.[25]
Experimental Protocol: LC-MS/MS for Mosapride in Human Plasma
This bioanalytical protocol is based on established methods for quantifying Mosapride in plasma and is suitable for pharmacokinetic studies.[21][22][29] The method must be fully validated according to FDA and ICH guidelines.[30][31]
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Mosapride and this compound (IS) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking drug-free human plasma with known concentrations of Mosapride.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 50 µL of the this compound IS working solution. Vortex briefly.[29]
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate).[29]
-
Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.[29]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[29]
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Typical LC Conditions: [21][29]
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.3% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Elution: Gradient elution.
-
-
Typical MS/MS Conditions: [21][22]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Mosapride: m/z 422 → 198
-
IS (Tamsulosin used in study, adaptable for this compound): m/z 409 → 228. For this compound (C₂₁H₂₀D₅ClFN₃O₃), the precursor would be ~m/z 427, with a major fragment likely remaining at m/z 198. These transitions must be optimized experimentally.
-
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for the Mosapride and this compound MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Mosapride in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS Workflow Diagram
Caption: Bioanalytical workflow for Mosapride by LC-MS/MS.
Head-to-Head Comparison: qNMR vs. LC-MS/MS
The choice between qNMR and LC-MS/MS depends entirely on the analytical objective. qNMR excels in determining the purity of neat materials and reference standards, while LC-MS/MS is unparalleled for trace quantification in complex biological matrices.
| Feature | Quantitative NMR (qNMR) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Fundamental Principle | Primary ratio method; signal is directly proportional to molar concentration.[9] | Comparative method; relies on a response curve generated from standards.[17] |
| Internal Standard | High-purity certified compound with non-overlapping signals (e.g., Maleic Acid).[12][13] | Stable isotope-labeled analog (this compound) is the gold standard to correct for matrix effects.[24] |
| Calibration Curve | Not required for purity assessment.[9] | Mandatory for quantification. |
| Sensitivity | Lower (typically mg/mL range). | Extremely high (pg/mL to ng/mL range).[21][22] |
| Selectivity | Based on chemical shift resolution. Can be limited in complex mixtures. | Very high, based on chromatographic separation and two stages of mass filtering (MRM).[21] |
| Primary Application | Purity assessment of bulk APIs, reference standard certification, content uniformity.[7][10] | Bioanalysis (pharmacokinetics), therapeutic drug monitoring, metabolite identification, impurity testing.[20][29][32] |
| Throughput | Lower; longer acquisition times per sample. | Higher; rapid analysis with modern UPLC systems.[22] |
| Matrix Tolerance | Low; requires relatively pure samples. | High; excellent for complex matrices like plasma, urine, and tissue.[17] |
| Information Provided | Absolute purity or molar concentration. | Concentration relative to a calibration curve. |
Conclusion
Both qNMR and LC-MS/MS are powerful, validated techniques that serve distinct but complementary roles in the lifecycle of a drug like Mosapride.
Choose qNMR when:
-
You need to determine the absolute purity of a drug substance or certify a reference material without relying on a specific standard of the same compound.
-
Your sample is relatively pure and available in milligram quantities.
-
Trace-level sensitivity is not a requirement.
Choose LC-MS/MS with a this compound internal standard when:
-
You need to quantify Mosapride at very low concentrations (pg/mL to ng/mL) in complex biological fluids.[21][22]
-
High sample throughput is required for studies with large sample sets (e.g., clinical trials).
-
The primary goal is to obtain accurate and precise pharmacokinetic or toxicokinetic data, where correcting for matrix effects is critical.
By understanding the fundamental principles, strengths, and ideal applications of each technique, researchers and drug development professionals can make informed decisions, ensuring the generation of robust and reliable data that meets the stringent requirements of the pharmaceutical industry.
References
- BenchChem. (n.d.). Application Note: Quantifying Mosapride Citrate in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS).
- PubMed. (n.d.). [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry].
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods.
- ICH. (n.d.). Quality Guidelines.
- PubMed. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- FDA. (2024). Q2(R2) Validation of Analytical Procedures.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- PubChem - NIH. (n.d.). Mosapride.
- Benchchem. (n.d.). Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS.
- ResearchGate. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ResearchGate. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
- ResearchGate. (n.d.). Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry.
- Drawell. (n.d.). 6 Key Points You Need to Know about Quantitative LC-MS.
- APExBIO. (n.d.). Mosapride.
- ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. (n.d.). ¹H NMR of mosapride citrate in MeOD solvent.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.
- MedchemExpress.com. (n.d.). This compound.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
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- Veeprho. (n.d.). Mosapride Impurity 5-D5.
- Axios Research. (n.d.). This compound.
- Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- The Royal Society Publishing. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Mosapride-d5
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of compounds like Mosapride-d5, a deuterated analog of a gastroprokinetic agent, is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our aim is to provide you with the essential knowledge to manage your chemical waste with confidence and integrity.
The Imperative of Proper Disposal: Beyond the Benchtop
This compound, as a stable isotope-labeled compound, is primarily used in research settings for applications such as pharmacokinetic studies and as an internal standard for quantitative analysis.[1] While the toxicological properties of this compound have not been exhaustively studied, it is prudent to handle it with the same level of care as its parent compound, Mosapride. Improper disposal of pharmaceutical compounds can lead to the contamination of water systems and soil, posing a risk to both wildlife and human health.[2] Therefore, adherence to established disposal protocols is not merely a matter of regulatory compliance, but a fundamental ethical obligation of the scientific community.
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[2][3] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[4][5]
A Step-by-Step Guide to the Disposal of this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste generated in a laboratory setting. This procedure is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Step 1: Waste Characterization - Is Your this compound Waste Hazardous?
The first and most crucial step is to determine whether your this compound waste is classified as hazardous. According to the EPA, a pharmaceutical waste is considered hazardous if it is either a "listed" hazardous waste or exhibits one or more of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][5]
While Mosapride itself is not typically listed as a hazardous waste, the formulation of your this compound solution may render it hazardous. For instance, if this compound is dissolved in a solvent that is considered a characteristic hazardous waste (e.g., a flammable solvent), the entire solution must be treated as hazardous waste.
Actionable Guidance:
-
Consult the Safety Data Sheet (SDS): Review the SDS for Mosapride and any solvents or other chemicals present in the waste mixture.[6][7] The SDS will provide information on hazards, handling, and disposal.
-
Assume it's Hazardous: As a best practice in a laboratory setting, it is recommended to treat all chemical waste, including this compound waste, as hazardous unless confirmed otherwise by a qualified safety professional.[8]
Step 2: Waste Segregation - The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent accidental chemical reactions and to ensure that waste is sent to the appropriate treatment facility. This compound waste should be collected in a dedicated waste container and should not be mixed with other waste streams.
Key Segregation Practices:
-
Dedicated Container: Use a designated and clearly labeled container for all this compound waste.
-
Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong acids, bases, or oxidizing agents.[9]
-
Color-Coded System: Many institutions utilize a color-coded system for waste segregation. Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue or white containers.[4][10]
| Waste Stream | Container Color | Description |
| Hazardous Pharmaceutical Waste | Black | For waste containing this compound that is classified as hazardous under RCRA. |
| Non-Hazardous Pharmaceutical Waste | Blue / White | For waste containing this compound that has been determined to be non-hazardous. |
| Sharps Waste | Red | For any needles, syringes, or other sharp objects contaminated with this compound. |
Step 3: Proper Containerization and Labeling - Clarity is Key
The container used for storing this compound waste must be appropriate for the type of waste and clearly labeled to ensure the safety of all personnel.
Container Requirements:
-
Compatibility: The container must be made of a material that is compatible with the chemical composition of the waste. The original product container is often a suitable choice.[8]
-
Integrity: The container must be in good condition, with a secure, leak-proof lid.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (if applicable) and the full chemical name, "this compound."[10] The label should also include the date when the first waste was added to the container.
Step 4: Storage - Safe and Secure Containment
Pending disposal, this compound waste must be stored in a safe and secure location to prevent spills and unauthorized access.
Storage Guidelines:
-
Designated Area: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: It is advisable to store liquid waste containers in secondary containment to capture any potential leaks.
-
Limited Accumulation: Adhere to your institution's guidelines on the maximum amount of hazardous waste that can be accumulated in the laboratory and the time limits for storage.
Step 5: Disposal - The Final, Responsible Step
The final disposal of this compound waste must be conducted through your institution's designated hazardous waste management program.
Approved Disposal Method:
-
Incineration: The most common and required method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Do Not Sewer: Under no circumstances should this compound waste be poured down the drain.[5][10] This is a direct violation of EPA regulations and can lead to environmental contamination.
-
Do Not Dispose in Regular Trash: Solid this compound waste should not be disposed of in the regular trash.[11]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill of this compound, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Personal Protective Equipment (PPE): Before cleaning up a spill, don the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain the Spill: Use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris.
-
Dispose as Hazardous Waste: All materials used to clean up the spill should be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[8]
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is an integral part of the scientific process. By following these guidelines for the disposal of this compound, you are not only ensuring compliance with regulations but also demonstrating a commitment to the safety of your colleagues and the preservation of our environment. Let us all strive to make our laboratories not only centers of innovation but also models of responsible stewardship.
References
-
Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
-
Triumvirate Environmental. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]
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Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]
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Ovid. (n.d.). Update on pharmaceutical waste disposal...: American Journal of Health-System Pharmacy. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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A Technical Guide to Personal Protective Equipment for Handling Mosapride-d5
This guide provides essential safety and handling protocols for Mosapride-d5, a deuterated analog of a potent gastroprokinetic agent. As researchers and drug development professionals, our primary responsibility is to ensure both personal safety and the integrity of our experimental materials. This document moves beyond a simple checklist, offering a procedural framework grounded in the dual risks associated with this compound: its pharmacological activity and its isotopic sensitivity.
Section 1: Hazard Assessment - A Dual Imperative
Handling this compound requires a multi-faceted approach to safety. We must mitigate the biological risks posed by the active pharmaceutical ingredient (API) while simultaneously protecting the compound's isotopic purity from environmental contamination.
Pharmacological Hazards of Mosapride
Mosapride is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist that enhances gastrointestinal motility.[1] While therapeutically useful, as a raw chemical powder it presents significant occupational hazards. Safety Data Sheets (SDS) for the parent compound, Mosapride citrate, classify it as a substance that causes serious eye damage and is suspected of damaging fertility or the unborn child .[2][3][4] Reported adverse reactions in clinical use include gastrointestinal distress, elevated liver enzymes, and in rare cases, fulminant hepatitis and jaundice.[1][5] Therefore, exposure via inhalation, dermal contact, or ingestion must be strictly prevented.
Physical Hazards of a Fine Powder
Active pharmaceutical ingredients in powdered form present a significant inhalation risk.[6] Fine particles can easily become airborne during routine procedures like weighing and transferring, leading to unintentional respiratory exposure.[6] Even trace amounts of a potent API can elicit a biological response.[6]
Chemical Integrity of Deuterated Compounds
This compound is a stable, non-radioactive isotopically labeled compound.[7][8] The deuterium atoms (D) are susceptible to exchange with hydrogen atoms (H) from atmospheric moisture, a process known as 'H/D exchange'.[7][9] This isotopic dilution can compromise the integrity of studies that rely on the mass difference, such as pharmacokinetic analyses.[8] Consequently, handling procedures must not only ensure safety but also maintain a dry, and when necessary, inert atmosphere.[7][10]
Section 2: The Core Ensemble - Selecting Personal Protective Equipment (PPE)
The selection of PPE is the final and critical barrier between the researcher and the chemical. It must be chosen to address all identified hazards. Engineering controls, such as a chemical fume hood, are the first line of defense and are mandatory for handling powdered APIs.[6][7]
PPE Requirements for Handling this compound
| Task | Primary Engineering Control | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Unpacking/Inventory | N/A (Assess for external contamination) | Single Pair Nitrile Gloves | Lab Coat | Safety Glasses | Recommended: N95 |
| Weighing Solid Powder | Certified Chemical Fume Hood or Glove Box | Double Pair, ASTM D6978 Rated Nitrile Gloves | Disposable, Low-Permeability Gown | Chemical Safety Goggles | Required if not in hood: Fit-tested N95 or higher |
| Preparing Solutions | Certified Chemical Fume Hood | Double Pair, ASTM D6978 Rated Nitrile Gloves | Disposable, Low-Permeability Gown | Chemical Safety Goggles & Face Shield | Not required if in hood |
| Spill Cleanup | N/A | Double Pair, Heavy Duty Nitrile Gloves | Disposable, Low-Permeability Gown | Chemical Safety Goggles & Face Shield | Required: Fit-tested N95 or higher |
Dermal Protection: Gloves & Gowns
-
Gloves : Double-gloving with powder-free nitrile gloves is mandatory for handling powdered this compound.[11][12] The inner glove should be tucked under the cuff of the gown, while the outer glove goes over the cuff.[12] This creates a secure seal. For potent compounds, gloves rated to the ASTM D6978 standard (chemotherapy gloves) are recommended.[13] Outer gloves should be changed immediately if contamination is suspected or after completing a task.[12]
-
Gowns : Standard cloth lab coats are insufficient as they are absorbent.[13] A disposable, solid-front gown made of a low-permeability fabric like polyethylene-coated polypropylene is required.[12][13] It must have long sleeves and tight-fitting knit or elastic cuffs.[12]
Eye and Face Protection
Given the classification of "Causes serious eye damage," chemical safety goggles that provide a full seal around the eyes are required at all times when the compound is being handled.[2][3] When preparing solutions or performing any task with a risk of splashing, a full-face shield must be worn over the goggles.[13][14]
Respiratory Protection
All handling of powdered this compound must occur within a certified chemical fume hood or glove box to control airborne particles.[4] If, under exceptional circumstances, this is not possible, or during a significant spill cleanup, a NIOSH-approved, fit-tested N95 respirator is the minimum requirement to protect against particulate inhalation.[2][13]
Section 3: Standard Operating Procedure (SOP) - A Step-by-Step Guide
This protocol outlines the essential steps for safely handling this compound powder, from initial preparation to final disposal.
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
Preparation and Workspace Setup
-
Verify that the chemical fume hood has been certified within the last year.
-
Clean the work surface with an appropriate solvent (e.g., 70% isopropanol) and allow it to dry.
-
Gather all necessary equipment: spatulas, weigh paper or boats, vials, solvents, and labeled waste containers.
-
Prepare a dedicated, sealed hazardous waste bag for all disposable items that will come into contact with the compound.[12]
Donning PPE
Follow this sequence to ensure proper protection:
-
Don shoe covers.
-
Put on the first pair of nitrile gloves (inner pair).
-
Don the disposable gown, ensuring cuffs are snug over the inner gloves.
-
Don chemical safety goggles.
-
If required, perform a seal check and don your fit-tested N95 respirator.
-
Put on the second pair of nitrile gloves (outer pair), ensuring they go over the gown's cuffs.[12]
Handling and Weighing the Solid Compound
-
Perform all operations inside the certified chemical fume hood.
-
Carefully open the container of this compound, pointing it away from your face.
-
Use a dedicated spatula to gently transfer the required amount of powder onto weigh paper or into a weigh boat. Avoid any actions that could create dust, such as scraping or dropping powder from a height.
-
Close the primary container tightly immediately after use to protect from atmospheric moisture.[7]
-
Record the weight and prepare for the next step.
Dissolution
-
Place the weigh boat or paper containing the this compound into the receiving vessel (e.g., a beaker or flask).
-
Slowly add the desired solvent to the powder, allowing it to wet the solid before any agitation. This minimizes aerosolization.
-
Use a vortex mixer or gentle swirling to ensure complete dissolution.
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent self-contamination.
-
While still in the work area, remove the outer pair of gloves and dispose of them in the hazardous waste bag.
-
Wipe down any external contamination on solvent bottles or equipment before removing them from the fume hood.
-
Exit the immediate work area.
-
Remove the gown by rolling it away from the body and dispose of it.
-
Remove shoe covers.
-
Remove safety goggles and face shield (if used).
-
Remove the inner pair of gloves, peeling them off without touching the external surface.
-
Wash hands thoroughly with soap and water.[12]
Disposal
All waste, including contaminated gloves, gowns, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[7] Follow all institutional and local regulations for hazardous waste disposal.[7]
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[15] Seek immediate medical attention.
-
Spill : Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an appropriate absorbent material. Carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.
References
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Mosapride Summary. ResearchGate. Available from: [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). Available from: [Link]
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Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available from: [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
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Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available from: [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). Available from: [Link]
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Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]
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Mosapride Citrate. FDA Verification Portal. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
